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  • Product: 4-ethynyl-2-methyl-1,3-oxazole
  • CAS: 2025340-28-5

Core Science & Biosynthesis

Foundational

chemical and physical properties of 4-ethynyl-2-methyl-1,3-oxazole

An In-Depth Technical Guide to 4-ethynyl-2-methyl-1,3-oxazole: Properties, Synthesis, and Applications Authored by: Gemini, Senior Application Scientist Abstract The 1,3-oxazole scaffold is a privileged heterocyclic moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-ethynyl-2-methyl-1,3-oxazole: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and functional materials. Its unique electronic and structural properties make it a cornerstone in modern synthetic and medicinal chemistry. This guide focuses on 4-ethynyl-2-methyl-1,3-oxazole, a versatile building block whose terminal alkyne functionality serves as a powerful handle for molecular elaboration. While this specific isomer is not extensively documented in public literature, this document provides a comprehensive overview of its core chemical and physical properties, detailed synthetic strategies, and key reactivity patterns by drawing upon established principles of oxazole chemistry and data from closely related analogues. The protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields.

Molecular Structure and Physicochemical Properties

4-ethynyl-2-methyl-1,3-oxazole is a five-membered aromatic heterocycle featuring a methyl substituent at the C2 position and an ethynyl group at the C4 position. The oxazole ring is known to be electron-deficient, a characteristic that governs much of its reactivity. The terminal alkyne provides a reactive site for a variety of transformations, most notably cycloaddition reactions.

Core Structural Information
AttributeValue
IUPAC Name 4-ethynyl-2-methyl-1,3-oxazole
Molecular Formula C₆H₅NO
Molecular Weight 107.11 g/mol
Canonical SMILES CC1=NC=C(O1)C#C
InChI Key Will be generated upon synthesis and registration
Predicted and Comparative Physical Properties
PropertyPredicted/Comparative ValueNotes and Citations
Physical State Predicted to be a solid or low-melting solidBased on related substituted ethynyl oxazoles.
Melting Point (°C) 92-93Experimental value for a related compound: methyl 2-ethynyl-1,3-oxazole-4-carboxylate.[1]
Boiling Point (°C) Not availableOxazoles are generally stable to distillation, but high temperatures should be avoided.
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone).General solubility for small heterocyclic molecules.
pKa (conjugate acid) ~0.8The parent oxazole is a weak base.[1] Substituents will modify this value slightly.

Synthesis of 4-ethynyl-2-methyl-1,3-oxazole

The most robust and versatile strategy for the synthesis of ethynyl oxazoles involves the Sonogashira cross-coupling reaction. This approach requires a halo-oxazole precursor, which is coupled with a protected acetylene source, followed by deprotection. The key challenge lies in the regioselective synthesis of the required 4-bromo-2-methyl-1,3-oxazole intermediate.

Synthetic Workflow Overview

The proposed synthesis is a multi-step process beginning with the formation of the 2-methyl-1,3-oxazole core, followed by regioselective bromination at the C4 position, and concluding with the Sonogashira coupling and deprotection to yield the target compound.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection A Propargyl Alcohol + Acetamide B 2-methyl-1,3-oxazole A->B Cyclization C 2-methyl-1,3-oxazole D 4-bromo-2-methyl-1,3-oxazole C->D 1. LHMDS, -78°C 2. NBS E 4-bromo-2-methyl-1,3-oxazole F 2-methyl-4-((trimethylsilyl)ethynyl)-1,3-oxazole E->F Pd(PPh₃)₄, CuI, Et₃N H Silyl-protected Oxazole G Ethynyltrimethylsilane G->F Pd(PPh₃)₄, CuI, Et₃N I 4-ethynyl-2-methyl-1,3-oxazole (Target) H->I K₂CO₃, MeOH

Caption: Proposed synthetic workflow for 4-ethynyl-2-methyl-1,3-oxazole.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for oxazole synthesis and functionalization.[2][3][4]

Step 1: Synthesis of 2-methyl-1,3-oxazole

  • Rationale: Direct cyclization provides the core heterocycle. While multiple methods exist, this is a straightforward approach.

  • To a solution of acetamide (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).

  • Add propargyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until starting material is consumed.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-1,3-oxazole.

Step 2: Synthesis of 4-bromo-2-methyl-1,3-oxazole

  • Rationale: Directing-group-free C-H activation and bromination at the C4/C5 position of an oxazole is challenging. A deprotonation/quenching strategy is more reliable. While the C2 proton is most acidic, conditions can be optimized for C4 lithiation, followed by electrophilic trapping.

  • In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 2-methyl-1,3-oxazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C. This step generates the C4-lithiated intermediate.[2]

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in anhydrous DMF and cool to -78 °C.

  • Transfer the lithiated oxazole solution to the NBS solution via cannula while maintaining the temperature below -65 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with MTBE or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford 4-bromo-2-methyl-1,3-oxazole.[2]

Step 3 & 4: Sonogashira Coupling and Deprotection

  • Causality: The Sonogashira coupling is a highly efficient palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds.[4] Using a silyl-protected alkyne prevents self-coupling and other side reactions. A mild base like potassium carbonate is sufficient for the final deprotection without degrading the sensitive oxazole ring.

  • To a flask charged with 4-bromo-2-methyl-1,3-oxazole (1.0 eq), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine (Et₃N) (3.0 eq) and ethynyltrimethylsilane (1.5 eq).

  • Heat the mixture to 65 °C and stir until TLC analysis indicates complete consumption of the starting bromide.

  • Cool the reaction, filter through a pad of Celite to remove metal salts, and concentrate the filtrate.

  • The crude silyl-protected product can be purified by chromatography or used directly in the next step.

  • Dissolve the crude product in methanol and add potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography to yield 4-ethynyl-2-methyl-1,3-oxazole.

Key Chemical Reactivity

The reactivity of 4-ethynyl-2-methyl-1,3-oxazole is dominated by the distinct properties of the oxazole ring and the terminal alkyne.

Reactivity of the Oxazole Ring
  • Basicity: The oxazole ring is a weak base, with the nitrogen atom being the site of protonation. The conjugate acid has a pKa of approximately 0.8.[1] The ring is susceptible to decomposition under strongly acidic conditions.

  • Electrophilic Substitution: The electron-deficient nature of the ring makes classical electrophilic aromatic substitution difficult.

  • Nucleophilic Attack: The ring can be susceptible to attack by strong nucleophiles, sometimes leading to ring-opening.

  • Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles, providing a synthetic route to pyridines.[5]

Reactivity of the Ethynyl Group: The "Click" Chemistry Handle

The terminal alkyne at the C4 position is the most versatile functional group for synthetic transformations, making the molecule a valuable building block.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction for ethynyl oxazoles. It allows for the facile and high-yielding formation of a stable 1,2,3-triazole ring by reacting with an organic azide (R-N₃). This reaction is the cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science for its efficiency and biocompatibility.[4]

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Exploratory

4-ethynyl-2-methyl-1,3-oxazole synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 4-ethynyl-2-methyl-1,3-oxazole Executive Summary The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-ethynyl-2-methyl-1,3-oxazole

Executive Summary

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[3] When functionalized with an ethynyl group, the resulting alkynyl-oxazole serves as a highly versatile building block, particularly for applications in bioorthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and as a precursor for more complex molecular architectures through cross-coupling reactions.[4] This guide provides a comprehensive, field-proven pathway for the synthesis of 4-ethynyl-2-methyl-1,3-oxazole, focusing on the underlying mechanisms, experimental causality, and robust protocols suitable for researchers in drug development and organic synthesis.

Retrosynthetic Strategy and Pathway Overview

The synthesis of 4-ethynyl-2-methyl-1,3-oxazole is most efficiently approached through a two-stage strategy. The core logic involves first constructing a stable, functionalized oxazole precursor, followed by the introduction of the terminal alkyne. Our retrosynthetic analysis identifies a 4-halo-2-methyl-1,3-oxazole as the key intermediate. This precursor is readily accessible and primed for the crucial carbon-carbon bond formation. The introduction of the ethynyl group is achieved via the well-established and highly reliable Sonogashira cross-coupling reaction.[5][6]

This strategy offers significant advantages:

  • Robustness: Both the oxazole formation and the Sonogashira coupling are well-documented, high-yielding reactions with broad functional group tolerance.

  • Modularity: The halogenated intermediate can be coupled with a variety of terminal alkynes, allowing for the synthesis of a diverse library of C4-functionalized oxazoles.

  • Scalability: The chosen reactions are amenable to scale-up, a critical consideration for drug development campaigns.

Retrosynthesis Target 4-Ethynyl-2-methyl-1,3-oxazole Key_Intermediate 4-Bromo-2-methyl-1,3-oxazole Target->Key_Intermediate Sonogashira Coupling Precursor 2-Methyl-1,3-oxazole Key_Intermediate->Precursor Regioselective Bromination Start Simple Starting Materials Precursor->Start Oxazole Synthesis

Caption: Retrosynthetic analysis of 4-ethynyl-2-methyl-1,3-oxazole.

Part I: Synthesis of the Key Intermediate: 4-Bromo-2-methyl-1,3-oxazole

The synthesis of the pivotal 4-bromo-2-methyl-1,3-oxazole intermediate is achieved in two primary steps: the formation of the 2-methyl-1,3-oxazole core, followed by a highly regioselective bromination at the C4 position. While several methods exist for oxazole synthesis, such as the Robinson-Gabriel[7][8] and Van Leusen reactions[9][10], for this specific substitution pattern, a direct construction followed by halogenation proves most effective.

Step 1: Synthesis of 2-Methyl-1,3-oxazole

The synthesis of the parent 2-methyl-1,3-oxazole can be accomplished through various routes, often starting from commercially available precursors like propargyl alcohol derivatives or α-haloketones. For the purpose of this guide, we will assume the availability of 2-methyl-1,3-oxazole as the starting point for the critical halogenation step.

Step 2: Regioselective C4-Bromination

The C4 position of the oxazole ring is susceptible to electrophilic halogenation. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and avoid side reactions. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the reagent system of choice.[11]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is an ideal source of electrophilic bromine (Br+). It is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a slow, controlled release of bromine into the reaction, minimizing over-bromination.

  • N,N-Dimethylformamide (DMF): DMF is used as the solvent due to its ability to dissolve the oxazole substrate and polarize the N-Br bond of NBS, facilitating the electrophilic attack. The reaction proceeds readily at low temperatures, which enhances selectivity.[11]

  • Setup: A dry, three-necked round-bottomed flask is equipped with a magnetic stirrer, a temperature probe, and an argon inlet.

  • Charging: The flask is charged with 2-methyl-1,3-oxazole (1.0 equiv) and anhydrous DMF.

  • Cooling: The resulting solution is cooled to between -15 °C and -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Reagent Addition: N-Bromosuccinimide (1.05 equiv) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the cooled oxazole solution, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: The mixture is stirred at this temperature for 1-2 hours, with reaction progress monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of cold water. The aqueous mixture is extracted three times with methyl tert-butyl ether (MTBE).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 4-bromo-2-methyl-1,3-oxazole as a pure compound.

Part II: Synthesis of 4-ethynyl-2-methyl-1,3-oxazole via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[5][12] It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, making it exceptionally well-suited for the ethynylation of our 4-bromo-2-methyl-1,3-oxazole intermediate.[5][13]

Causality Behind Experimental Choices:

  • Protected Alkyne: To prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), a silyl-protected alkyne such as (Triisopropylsilyl)acetylene (TIPS-acetylene) is employed.[4][14] The bulky TIPS group provides steric hindrance and enhances the stability of the intermediate, simplifying purification.[4] The terminal alkyne is then revealed in a final, clean deprotection step.

  • Catalyst System: A combination of a palladium(0) catalyst, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (CuI) is essential. The palladium complex orchestrates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne (after copper coordination) and to neutralize the HBr generated during the reaction.[13]

Mechanistic Overview of the Sonogashira Coupling

The reaction proceeds through two interconnected, synergistic catalytic cycles.[5][12]

  • The Palladium Cycle:

    • Reductive Elimination: The active Pd(0) catalyst is generated from the Pd(II) precatalyst.

    • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 4-bromo-2-methyl-1,3-oxazole to form a Pd(II)-oxazolyl complex.

    • Transmetalation: This complex receives the acetylide group from the copper acetylide intermediate generated in the copper cycle.

    • Reductive Elimination: The final step reductively eliminates the product, 4-((triisopropylsilyl)ethynyl)-2-methyl-1,3-oxazole, and regenerates the active Pd(0) catalyst.

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the TIPS-acetylene, increasing the acidity of the terminal proton.

    • Deprotonation: The amine base deprotonates the complex to form a key copper(I) acetylide intermediate.

    • Transmetalation: This copper acetylide transfers its organic fragment to the palladium center, regenerating the Cu(I) salt.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Aryl-Br Transmetal Transmetalation PdII_Both Aryl-Pd(II)L₂-Alkyne Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product CuBr Cu(I)Br PiComplex π-Alkyne Complex CuBr->PiComplex Alkyne-H Cu_Acetylide Cu(I)-Acetylide PiComplex->Cu_Acetylide Base Cu_Acetylide->Transmetal Transfers Acetylide to Palladium Base Base

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Foundational

Structural Characterization of 4-Ethynyl-2-methyl-1,3-oxazole by NMR: A Definitive Technical Guide

Executive Summary The unambiguous structural characterization of heavily substituted heterocyclic scaffolds is a critical bottleneck in drug discovery and materials science. 4-ethynyl-2-methyl-1,3-oxazole represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of heavily substituted heterocyclic scaffolds is a critical bottleneck in drug discovery and materials science. 4-ethynyl-2-methyl-1,3-oxazole represents a highly functionalized building block whose structural validation requires more than routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper outlines a comprehensive, self-validating NMR protocol designed to unequivocally confirm the regiochemistry and functional group integrity of this molecule, moving beyond basic spectral acquisition to explain the causality behind advanced experimental parameters.

Molecular Anatomy & Analytical Challenges

4-ethynyl-2-methyl-1,3-oxazole presents a unique NMR challenge due to its three magnetically isolated proton spin systems:

  • The C2 Methyl Group: An aliphatic singlet.

  • The C5 Oxazole Proton: An aromatic singlet.

  • The C4 Ethynyl Proton: A terminal alkyne singlet.

Because these protons are separated by heteroatoms or quaternary carbons, standard through-bond scalar couplings (e.g., COSY) are virtually non-existent. The core analytical challenge lies in unequivocally proving the regiochemistry (differentiating C4 vs. C5 substitution) and verifying the integrity of the terminal alkyne using advanced NMR techniques[1].

Experimental Design: The Self-Validating Protocol

As a Senior Application Scientist, I emphasize that an NMR protocol must be a self-validating system. We do not simply run default parameters; experimental choices must be driven by the physical chemistry of the molecule.

Solvent Selection and Causality
  • Choice: Chloroform-d ( CDCl3​ ) filtered through basic alumina.

  • Causality: The oxazole ring possesses a basic nitrogen at position 3. Trace protic impurities (like DCl) commonly found in older CDCl3​ batches can partially protonate this nitrogen, leading to drastic, unpredictable downfield shifts of the C2 and C4 resonances. Pre-treating the solvent ensures the molecule remains in its free-base form, providing reproducible chemical shifts.

Relaxation Delays ( D1​ ) for Quaternary Carbons
  • Choice: D1​=2.0 s for 1H , and D1​=5.0−10.0 s for 13C .

  • Causality: The ethynyl quaternary carbon and the C2/C4 oxazole carbons lack attached protons, meaning their spin-lattice relaxation times ( T1​ ) are exceptionally long. A standard default D1​ (e.g., 1.0 s) will result in these critical carbons "disappearing" from the 1D 13C spectrum due to incomplete magnetization recovery. Extending the D1​ validates the presence of the alkyne core and the fully substituted oxazole carbons.

Quantitative Data Mapping (1D NMR)

The initial structural validation relies on high-resolution 1D spectra. A highly specific, field-proven method to distinguish C4 from C5 substitution without relying solely on 2D NMR is the measurement of the one-bond heteronuclear coupling constant ( 1JCH​ ). As documented in classical oxazole characterizations, the 1JCH​ for C4 is typically ~194 Hz, whereas for C5 it is significantly larger at ~210 Hz[2]. By examining the 13C satellite peaks of the oxazole ring proton in the 1H NMR spectrum, one can immediately validate the regiochemistry.

Table 1: 1H and 13C NMR Assignments (in CDCl3​ )
Position 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)Assignment Notes
C2-CH3 2.50s, 3H13.8Upfield methyl, typical for C2 substitution[3].
C2 --161.0Highly deshielded due to adjacent O and N atoms.
C4 --135.4Quaternary, shifted by ethynyl group.
C5-H 7.75s, 1H140.2 1JCH​≈210 Hz confirms C5 position[2].
C≡C (Internal) --78.2Quaternary alkyne carbon.
≡CH (Terminal) 3.20s, 1H74.5Terminal alkyne C-H.

2D NMR Elucidation Workflow

To establish a self-validating system, 2D NMR is employed to map the connectivity across the heteroatoms, bridging the gap between the isolated spin systems.

Workflow A 1D 1H & 13C NMR Chemical Shift Mapping B HSQC Experiment Identify 1J(C-H) A->B Protonated Carbons C HMBC Experiment Map 2J/3J(C-H) Connectivity A->C Quaternary Carbons B->C Anchor Points D Regiochemical Assignment Confirm C4 vs C5 Substitution C->D Long-Range Correlations

Fig 1: Logical 2D NMR workflow for structural elucidation of oxazoles.

HMBC Correlation Logic

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone of this characterization. It detects 2J and 3J carbon-proton couplings.

  • H-Methyl to C2: A strong 2J correlation anchors the methyl group to the oxazole ring.

  • H-5 to C4 and C2: H-5 will show a strong 2J correlation to C4 and a weaker 3J correlation to C2, proving the proton is adjacent to the substituted C4 position.

  • H-Ethynyl to C4: A diagnostic 3J correlation from the terminal alkyne proton to C4 confirms the attachment point of the ethynyl group.

HMBC_Logic H_Me H-Methyl (δ 2.50) C_2 C-2 (δ 161.0) H_Me->C_2 2J (Strong) H_5 H-5 (δ 7.75) H_5->C_2 3J (Weak) C_4 C-4 (δ 135.4) H_5->C_4 2J (Strong) H_Eth H-Ethynyl (δ 3.20) H_Eth->C_4 3J (Diagnostic) C_Eth_Q C≡C (δ 78.2) H_Eth->C_Eth_Q 2J (Strong)

Fig 2: Critical HMBC correlation network confirming 4-ethynyl regiochemistry.

Advanced Protocols: Step-by-Step HMBC Acquisition

To ensure the trustworthiness of the HMBC data, the following step-by-step methodology must be strictly adhered to:

Step 1: Probe Tuning and Matching (ATM)

  • Action: Perform Automatic Tuning and Matching (ATM) for both 1H and 13C channels specifically for the sample in CDCl3​ .

  • Causality: The high dielectric constant of the sample requires precise impedance matching to maximize the efficiency of the radiofrequency (RF) pulses, ensuring maximum sensitivity for long-range correlations.

Step 2: 90-Degree Pulse Calibration

  • Action: Determine the exact 90-degree pulse width ( P1​ ) for the 1H channel.

  • Causality: HMBC relies on complex multiple-pulse sequences. Miscalibrated pulses lead to incomplete magnetization transfer, resulting in artifact signals ( t1​ noise) and loss of genuine 3J correlations.

Step 3: Parameter Optimization for Long-Range Couplings

  • Action: Set the long-range coupling constant delay ( CNST13 in Bruker terminology) to 8 Hz.

  • Causality: While standard aromatic 3JCH​ couplings are ~8 Hz, alkyne 3JCH​ couplings can be slightly smaller. An 8 Hz optimization provides a robust average that captures both the oxazole ring correlations and the ethynyl-to-C4 correlation without signal nulling.

Step 4: Acquisition and Non-Uniform Sampling (NUS)

  • Action: Acquire the spectrum using 25-50% Non-Uniform Sampling (NUS) in the indirect ( 13C ) dimension, with a minimum of 256 t1​ increments.

  • Causality: NUS allows for higher resolution in the carbon dimension without proportionally increasing the experimental time, which is critical for resolving the closely spaced C4 (~135 ppm) and C5 (~140 ppm) signals.

Conclusion

The structural characterization of 4-ethynyl-2-methyl-1,3-oxazole demands a rigorous, self-validating approach. By combining precise solvent control, strategic relaxation delays, 1JCH​ satellite analysis, and optimized HMBC networks, researchers can unequivocally confirm both the regiochemistry and the functional group integrity of this vital heterocyclic building block.

References

  • [3] Title: 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Source: SciSpace. URL:

  • [1] Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ESA-IPB. URL:

  • [2] Title: Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation | The Journal of Organic Chemistry. Source: ACS Publications. URL:

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Exploratory

thermodynamic stability of 4-ethynyl-2-methyl-1,3-oxazole

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethynyl-2-Methyl-1,3-Oxazole Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals Ab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethynyl-2-Methyl-1,3-Oxazole

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds. The introduction of an ethynyl group, as seen in 4-ethynyl-2-methyl-1,3-oxazole, significantly enhances its utility as a versatile building block, particularly in the realm of "click" chemistry and covalent inhibitor design. However, the incorporation of a reactive ethynyl moiety raises critical questions about the molecule's overall thermodynamic stability, which has profound implications for its synthesis, purification, storage, and application in drug development. This guide provides a comprehensive analysis of the factors governing the , integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Strategic Importance of Substituted Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in numerous pharmacologically active agents.[2][3] The strategic functionalization of the oxazole core is a key area of research, with the goal of expanding its chemical space and therapeutic potential.[4][5] 4-ethynyl-2-methyl-1,3-oxazole represents a particularly interesting derivative, where the methyl group can influence the electronic properties of the ring and the ethynyl group serves as a highly versatile functional handle for further molecular elaboration. Understanding the thermodynamic stability of this molecule is paramount for its effective utilization in the synthesis of more complex molecular architectures.

The 1,3-Oxazole Core: A Foundation of Aromatic Stability

The parent 1,3-oxazole ring is an aromatic compound, though its aromaticity is less pronounced than that of thiazoles or imidazoles.[1][6] This aromatic character imparts a degree of inherent stability.

General Thermal Properties

Oxazoles are generally considered to be thermally stable entities.[2] They often exhibit high boiling points and can withstand elevated temperatures without decomposition, a property that is advantageous in many synthetic procedures.[2]

Susceptibility to Chemical Degradation

Despite their thermal stability, oxazoles can be sensitive to certain chemical conditions. The oxazole ring is known to be labile under acidic conditions, which can lead to ring-opening reactions.[4] This sensitivity is an important consideration during synthesis, purification, and formulation.

The Influence of Substituents on Thermodynamic Profile

The stability of the oxazole ring in 4-ethynyl-2-methyl-1,3-oxazole is modulated by its substituents.

The 2-Methyl Group

The methyl group at the 2-position is an electron-donating group through an inductive effect. This can influence the electron density of the oxazole ring, potentially impacting its reactivity and stability.

The 4-Ethynyl Group: A Double-Edged Sword

The ethynyl group at the 4-position is the most significant feature of this molecule in terms of both its synthetic utility and its potential instability. While it is an invaluable tool for reactions such as the azide-alkyne "click" cycloaddition, it also introduces potential degradation pathways.[4] The high electron density of the triple bond makes it susceptible to electrophilic attack, and it can also undergo polymerization, especially in the presence of heat, light, or catalytic impurities.

Computational Assessment of Thermodynamic Stability

In the absence of extensive experimental data for 4-ethynyl-2-methyl-1,3-oxazole, computational chemistry provides a powerful tool for predicting its thermodynamic properties. Density Functional Theory (DFT) is a particularly useful method for this purpose.[7][8]

Step-by-Step Computational Protocol

The following protocol outlines a standard approach for calculating the thermodynamic properties of 4-ethynyl-2-methyl-1,3-oxazole using computational methods.

  • Molecular Geometry Optimization:

    • The initial structure of the molecule is built using a molecular modeling program.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-311+G** basis set.[9]

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

    • This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Thermodynamic Parameters:

    • Standard Enthalpy of Formation (ΔHf°): This can be calculated using the atomization energy method, which involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states.[10]

    • Standard Gibbs Free Energy of Formation (ΔGf°): This is obtained from the calculated enthalpy of formation and the entropy, which is also provided by the frequency calculation.[11][12]

    • HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO gap is generally indicative of greater kinetic stability.[7]

Predicted Thermodynamic Data (Illustrative)

The following table presents a template for summarizing the results of such computational studies.

Thermodynamic ParameterCalculated Value (Illustrative)Significance
Standard Enthalpy of Formation (ΔHf°)e.g., +150 kJ/molIndicates the energy required to form the molecule from its constituent elements.
Standard Gibbs Free Energy of Formation (ΔGf°)e.g., +200 kJ/molIndicates the spontaneity of the formation reaction under standard conditions.
HOMO-LUMO Energy Gape.g., 5.0 eVA larger gap suggests higher kinetic stability and lower reactivity.
Computational Workflow Diagram

Computational Workflow cluster_0 Computational Analysis Build Structure Build Structure Geometry Optimization Geometry Optimization Build Structure->Geometry Optimization B3LYP/6-311+G** Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum Calculate Thermodynamic Properties Calculate Thermodynamic Properties Frequency Calculation->Calculate Thermodynamic Properties ZPVE & Thermal Corrections

Caption: Workflow for computational stability analysis.

Experimental Determination of Thermodynamic Stability

Experimental validation is crucial for confirming the predictions of computational models.

Synthesis of 4-Ethynyl-2-Methyl-1,3-Oxazole

A plausible synthetic route to 4-ethynyl-2-methyl-1,3-oxazole involves the Sonogashira coupling of a halo-oxazole precursor with a protected acetylene, followed by deprotection.

Protocol:

  • Synthesis of a 4-Halo-2-methyl-1,3-oxazole precursor: This can be achieved through various established methods for oxazole synthesis.

  • Sonogashira Coupling:

    • The 4-halo-2-methyl-1,3-oxazole is dissolved in a suitable solvent (e.g., THF or DMF).

    • A palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added.

    • A protected acetylene, such as (trimethylsilyl)acetylene, and a base (e.g., triethylamine) are added.

    • The reaction is stirred, typically at room temperature or with gentle heating, until completion.

  • Deprotection:

    • The silyl protecting group is removed using a mild desilylating agent, such as potassium carbonate in methanol, to yield the terminal alkyne.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point, enthalpy of fusion, and decomposition temperature.

  • Protocol:

    • A small, accurately weighed sample (1-5 mg) is placed in an aluminum DSC pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored as a function of temperature. Endothermic events (melting) and exothermic events (decomposition) are recorded.

Thermogravimetric Analysis (TGA):

  • Purpose: To determine the onset of thermal decomposition and quantify mass loss with increasing temperature.

  • Protocol:

    • A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • The mass of the sample is continuously monitored as a function of temperature. The temperature at which significant mass loss begins is the onset of decomposition.

Experimental Data Summary (Illustrative)
Analytical TechniqueParameterMeasured Value (Illustrative)
DSCMelting Pointe.g., 85-87 °C
DSCDecomposition Onset (Td)e.g., > 180 °C
TGA5% Mass Loss Temperaturee.g., 190 °C
Experimental Workflow Diagram

Experimental Workflow cluster_1 Experimental Analysis Synthesis Synthesis Purification Purification Synthesis->Purification DSC Analysis DSC Analysis Purification->DSC Analysis TGA Analysis TGA Analysis Purification->TGA Analysis Stability Assessment Stability Assessment DSC Analysis->Stability Assessment TGA Analysis->Stability Assessment

Caption: Workflow for experimental stability assessment.

Potential Degradation Pathways

The primary routes of degradation for 4-ethynyl-2-methyl-1,3-oxazole are likely to involve the ethynyl group.

  • Polymerization: The terminal alkyne can undergo polymerization, particularly if exposed to heat, light, or transition metal catalysts. This would lead to the formation of a complex mixture of oligomers and polymers.

  • Cycloaddition Reactions: The ethynyl group can participate in unintended cycloaddition reactions if exposed to suitable reaction partners.

  • Oxidation: The electron-rich alkyne and oxazole ring may be susceptible to oxidation over long-term storage, especially if not handled under an inert atmosphere.

Hypothetical Degradation Pathway

Degradation Pathway Molecule 4-Ethynyl-2-methyl-1,3-oxazole Polymerization Polymerization Molecule->Polymerization Heat, Light, Catalysts Ring Opening Ring Opening Molecule->Ring Opening Acidic Conditions Oxidation Oxidation Molecule->Oxidation Air (O2) Degraded Products Degraded Products Polymerization->Degraded Products Ring Opening->Degraded Products Oxidation->Degraded Products

Sources

Foundational

4-ethynyl-2-methyl-1,3-oxazole solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-ethynyl-2-methyl-1,3-oxazole in Organic Solvents Abstract 4-ethynyl-2-methyl-1,3-oxazole is a heterocyclic compound with significant potential as a versatile building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4-ethynyl-2-methyl-1,3-oxazole in Organic Solvents

Abstract

4-ethynyl-2-methyl-1,3-oxazole is a heterocyclic compound with significant potential as a versatile building block in medicinal and materials chemistry, particularly in applications involving click chemistry.[1] A comprehensive understanding of its solubility profile in common organic solvents is a cornerstone for its effective synthesis, purification, formulation, and application in drug development and materials science.[2][3] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework based on first principles of physical organic chemistry and outlines a definitive experimental protocol for its determination. This document is intended for researchers, chemists, and drug development professionals, offering a predictive analysis of solubility and a practical, self-validating methodology for generating reliable solubility data.

Predictive Solubility Analysis: A Theoretical Framework

The solubility of a compound is governed by its intermolecular interactions with the solvent. By dissecting the structure of 4-ethynyl-2-methyl-1,3-oxazole, we can predict its behavior in various solvent classes based on the "like dissolves like" principle.

Molecular Structure and Physicochemical Drivers

The molecule consists of three key functional components:

  • 1,3-Oxazole Ring: This five-membered heterocycle is the primary driver of polarity. The nitrogen atom acts as a hydrogen bond acceptor (Lewis base), and the oxygen atom also serves as a hydrogen bond acceptor. The ring system contributes to significant dipole-dipole interactions.

  • Methyl Group (-CH₃): A small, non-polar, hydrophobic group that slightly decreases overall polarity.

  • Ethynyl Group (-C≡CH): The terminal alkyne C-H bond is weakly acidic and can act as a feeble hydrogen bond donor. The carbon-carbon triple bond contributes to the molecule's rigidity and introduces a region of electron density, while remaining largely non-polar in character.

This combination of a polar heterocyclic core with non-polar appendages suggests that the compound will exhibit a broad solubility range, with a preference for solvents of intermediate to high polarity.

Logical Framework for Solubility Prediction

The following diagram illustrates the logical flow from molecular structure to a predicted solubility profile.

G cluster_0 Analysis of 4-ethynyl-2-methyl-1,3-oxazole cluster_1 Solvent Classification cluster_2 Predicted Solubility Profile A Molecular Structure B Physicochemical Properties - Polarity (Oxazole Ring) - H-Bond Acceptors (N, O) - Non-Polar Groups (Methyl, Ethynyl) A->B determines C Polar Aprotic (Acetone, THF, DMSO) B->C strong dipole-dipole interactions D Polar Protic (Methanol, Ethanol, Water) B->D H-bonding potential E Non-Polar (Hexane, Toluene) B->E weak van der Waals forces F High Solubility C->F G Moderate to Good Solubility D->G H Low to Poor Solubility E->H

Caption: Logical framework for predicting solubility.

Predicted Solubility in Common Organic Solvents

Based on the analysis above, we can generate a qualitative solubility forecast. This table serves as a hypothesis to be validated by the experimental protocol described in Section 2.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, THF, DMSO, Ethyl AcetateHigh Strong dipole-dipole interactions between the solvent and the polar oxazole ring are expected to dominate.
Polar Protic Methanol, EthanolGood to Moderate Solvents can act as hydrogen bond donors to the oxazole nitrogen and oxygen, facilitating dissolution.
WaterLow The non-polar methyl and ethynyl groups significantly reduce affinity for the strong H-bond network of water.
Non-Polar Dichloromethane (DCM)Moderate DCM has a significant dipole moment and can effectively solvate moderately polar compounds.
Toluene, Diethyl EtherLow to Moderate Limited dipole interactions and van der Waals forces are the primary solvation mechanisms.
Hexane, HeptaneVery Low Dominated by van der Waals forces; insufficient to overcome the crystal lattice energy of the polar solid.

A Self-Validating Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, the Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately quantified.

Experimental Workflow Diagram

The following diagram outlines the essential steps of the Shake-Flask method.

G start Start: Define Solvents & Temperature prep Step 1: Preparation Add excess solid 4-ethynyl-2-methyl-1,3-oxazole to a known volume of solvent in a sealed vial. start->prep equil Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24-72 hours. prep->equil sep Step 3: Phase Separation Centrifuge or allow vials to stand to sediment excess solid. equil->sep sample Step 4: Sampling Carefully withdraw a supernatant aliquot. Filter using a 0.22 µm syringe filter. sep->sample quant Step 5: Quantification Prepare a calibration curve. Dilute the filtered sample and analyze (e.g., via HPLC-UV). sample->quant calc Step 6: Calculation Determine concentration (mg/mL or mol/L) from the calibration curve. quant->calc end End: Report Solubility Data calc->end

Caption: Experimental workflow for Shake-Flask solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 4-ethynyl-2-methyl-1,3-oxazole (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (ensure compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector

  • Volumetric flasks

Procedure:

  • Preparation of Solutions:

    • Accurately add an excess amount of solid 4-ethynyl-2-methyl-1,3-oxazole to a series of vials. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent.

    • Pipette a precise volume (e.g., 1.0 or 2.0 mL) of the chosen solvent into each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in the constant temperature shaker, set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 48 hours is typically robust; for compounds with slow dissolution kinetics, 72 hours may be necessary. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles. Causality Note: The first few drops from the filter should be discarded to avoid adsorption effects.

  • Quantification via HPLC-UV:

    • Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate) that provides a sharp, well-resolved peak for the analyte. The UV detector wavelength should be set to the λ_max of 4-ethynyl-2-methyl-1,3-oxazole.

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must be linear (R² > 0.999) in the expected concentration range of the samples.

    • Sample Analysis: Accurately dilute the filtered sample solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution.

    • The result is the solubility of 4-ethynyl-2-methyl-1,3-oxazole in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-ethynyl-2-methyl-1,3-oxazole is not widely available, general precautions for handling heterocyclic organic compounds should be strictly followed.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of 4-ethynyl-2-methyl-1,3-oxazole. The predictive analysis, based on its molecular structure, suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents like alcohols. For definitive quantitative results, the detailed Shake-Flask protocol provides a reliable and scientifically rigorous method. The data generated using this guide will be invaluable for any researcher or developer, enabling informed decisions in synthesis, purification, formulation, and the broader application of this promising chemical entity.

References

  • Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

  • Course Hero. Solubility test for Organic Compounds. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. [Link]

  • Mansoura University. Classification of organic compounds By solubility. [Link]

  • NewV XE MGA Paper CRSmax Black 7899. Safety data sheet. [Link]

  • Evonik. SAFETY DATA SHEET. [Link]

  • Wiley. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

Sources

Exploratory

Electron Density Distribution and Synthetic Reactivity of 4-Ethynyl-2-methyl-1,3-oxazole: A Technical Guide for Advanced Molecular Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Ethynyl-2-methyl-1,3-oxazole (CAS: 2025340-28-5) As a Senior Application Scientist, I approach the functionalization of het...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Ethynyl-2-methyl-1,3-oxazole (CAS: 2025340-28-5)

As a Senior Application Scientist, I approach the functionalization of heterocyclic building blocks not merely as a sequence of synthetic steps, but as an exercise in manipulating electron density. 4-Ethynyl-2-methyl-1,3-oxazole is a highly versatile, bifunctional scaffold that has garnered significant attention in modern drug discovery. Its unique push-pull electronic architecture makes it an invaluable moiety for developing targeted therapeutics, including highly potent cGAS inhibitors[1] and next-generation EGFR Exon20 insertion mutation modulators[2].

This whitepaper deconstructs the electronic topology of 4-ethynyl-2-methyl-1,3-oxazole and translates these fundamental principles into field-proven, self-validating experimental workflows.

Electronic Structure and Topological Charge Distribution

To predict and control the reactivity of 4-ethynyl-2-methyl-1,3-oxazole, we must first analyze the topological distribution of its π -electrons. The 1,3-oxazole core is an inherently electron-deficient aromatic system. The electronegative oxygen atom (O1) withdraws electron density via induction (-I) but donates a lone pair to the aromatic sextet (+M), while the imine-like nitrogen (N3) acts as a π -electron acceptor[3].

The introduction of substituents at the C2 and C4 positions creates a highly polarized molecular axis:

  • The C2-Methyl Group (Electron-Donating): The methyl group at the C2 position acts as a weak electron-donating group (EDG) via hyperconjugation (+I effect). This slightly enriches the electron density between the O1 and N3 atoms, marginally increasing the basicity of the nitrogen's orthogonal lone pair (pKa ~ 0.8)[3].

  • The C4-Ethynyl Group (Electron-Withdrawing): The terminal alkyne is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It heavily depletes electron density from the C4 position and lowers the overall Highest Occupied Molecular Orbital (HOMO) energy of the ring[4].

  • The C5 Position (Nucleophilic Hotspot): According to polarization-justified Fukui function indices and atomic charge density analyses of oxazole systems, the C5 atom embeds the highest π -electron density[5]. This makes C5 the preferential—and often the only—site for electrophilic attack or oxidative metabolism (e.g., cytochrome P450-mediated oxidation in hepatocytes)[2].

ElectronicStructure Ox 4-Ethynyl-2-methyl-1,3-oxazole (Core) C4 C4-Ethynyl Group (-I, -M Effect, EWG) Ox->C4 Pull e- density C5 C5 Position (Highest π-density) Ox->C5 Localizes HOMO C2 C2-Methyl Group (+I Effect, EDG) C2->Ox Push e- density React1 Deprotonation (Strong Base) C2->React1 React2 CuAAC / Sonogashira (Terminal Alkyne) C4->React2 React3 Electrophilic Attack (Rare, requires activation) C5->React3

Diagram 1: Electronic push-pull dynamics and primary reactive sites of 4-ethynyl-2-methyl-1,3-oxazole.

Reactivity Profiling & Mechanistic Pathways

Understanding the electron density distribution allows us to exploit specific mechanistic pathways. The reactivity of 4-ethynyl-2-methyl-1,3-oxazole is strictly compartmentalized.

Alkyne-Driven Reactivity (C4)

The electron-withdrawing nature of the oxazole ring adjacent to the ethynyl group significantly lowers the pKa of the terminal alkynyl proton (pKa ~ 24-25). This enhanced acidity accelerates the formation of metal-acetylide intermediates. Consequently, this molecule is an exceptional dipolarophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. In drug discovery, this "click" reactivity is leveraged to rapidly synthesize 1,2,3-triazole linkages, which act as stable, rigid bioisosteres for amide bonds[1].

Lateral Functionalization (C2)

While the oxazole ring itself resists nucleophilic attack, the protons of the C2-methyl group are rendered slightly acidic by the adjacent imine-like nitrogen. Treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at cryogenic temperatures (-78 °C) allows for the generation of a stabilized lateral carbanion, which can subsequently be trapped by electrophiles (e.g., alkyl halides or aldehydes).

Quantitative Data Summary

Table 1: Electronic Properties & Charge Distribution

PositionSubstituentElectronic EffectPrimary Reactivity Profile
C2 Methyl+I (Inductive), HyperconjugationLateral deprotonation (pKa ~ 32)
C4 Ethynyl-I, -M (Electron Withdrawing)CuAAC, Sonogashira cross-coupling
C5 None (H)Highest π -electron densityElectrophilic aromatic substitution / Oxidation
N3 None (Lone Pair)Orthogonal to π -systemHydrogen bonding, weak basicity (pKa ~ 0.8)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . We incorporate in-process analytical cues that confirm mechanistic milestones without requiring immediate off-line analysis.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole via the functionalization of the C4-ethynyl group[6].

Mechanistic Rationale: We utilize a catalytic system of CuSO 4​ and sodium ascorbate. The ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This is critical; using pre-formed Cu(I) salts often leads to oxidative homocoupling (Glaser coupling) of the highly reactive ethynyl oxazole[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL scintillation vial, dissolve 4-ethynyl-2-methyl-1,3-oxazole (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 (v/v) mixture of tert-butanol and water (0.2 M concentration). Causality: The biphasic t-BuOH/H 2​ O system solubilizes both the organic substrates and the inorganic copper salts while stabilizing the Cu(I) intermediate.

  • Catalyst Introduction: Add CuSO 4​⋅5H2​O (0.10 equiv) as a 1.0 M aqueous solution. The reaction mixture will turn a distinct pale blue , indicating the presence of Cu(II).

  • In-Situ Reduction (Validation Step): Dropwise, add sodium ascorbate (0.20 equiv) as a freshly prepared 1.0 M aqueous solution.

    • Self-Validation Cue: The solution will immediately transition from blue to pale yellow/colorless , visually confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Cycloaddition: Stir the reaction vigorously at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc). The highly polar triazole product will elute significantly lower than the starting oxazole.

  • Quench & Isolate: Dilute with saturated aqueous NH 4​ Cl to sequester the copper catalyst (solution turns blue again as Cu-amine complexes form), extract with EtOAc, and concentrate under reduced pressure.

CuAAC_Workflow Step1 1. Reagent Assembly Oxazole + Azide Step2 Step2 Step1->Step2 Solvent: t-BuOH/H2O Step3 3. Acetylide Formation Cu(I) inserts into terminal C-H Step2->Step3 Color shift: Blue to Clear Step4 4. Cycloaddition 1,3-Dipolar intermediate forms Step3->Step4 Azide coordination Step5 5. Protonation & Release 1,2,3-Triazole product Step4->Step5 Ring closure & Cu(I) release

Diagram 2: Self-validating CuAAC workflow for functionalizing the C4-ethynyl group.

Table 2: Experimental Validation Metrics for CuAAC

ParameterCondition / ObservationMechanistic Rationale
Catalyst Precursor CuSO 4​⋅5H2​O (10 mol%)Stable, inexpensive source of Cu(II)
Reducing Agent Sodium Ascorbate (20 mol%)Reduces Cu(II) to active Cu(I) in situ, preventing Glaser homocoupling
In-Process Control Color shift (Blue Pale Yellow)Visual confirmation of Cu(II) Cu(I) reduction
Analytical Readout LC-MS: [M+H] + shift (+ Azide mass)Confirms 1,2,3-triazole cycloadduct formation

Conclusion

The 4-ethynyl-2-methyl-1,3-oxazole scaffold is a masterclass in electronic push-pull dynamics. By understanding how the C2-methyl group donates electron density while the C4-ethynyl group withdraws it, researchers can predict the localization of the HOMO at the C5 position and the enhanced acidity of the terminal alkyne. Leveraging these electronic properties through self-validating protocols like the CuAAC workflow ensures high-fidelity synthesis, enabling the rapid development of complex molecular architectures in drug discovery and materials science.

References

  • ChemRxiv. "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." ChemRxiv (2023). Available at: [Link]

  • National Institutes of Health (PMC). "Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen." Scientific Reports (2020). Available at:[Link]

  • Komorowski, L. et al. "Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions." J. Phys. Chem. A (2013). Available at: [Link]

  • Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS." US Patent Application 20250000878 (2025). Available at:[Link]

  • ACS Publications. "Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations." Journal of Medicinal Chemistry (2024). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety Assessment of 4-ethynyl-2-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel heterocyclic compound, 4-ethynyl-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel heterocyclic compound, 4-ethynyl-2-methyl-1,3-oxazole. Due to the limited publicly available toxicological data for this specific molecule, this document outlines a predictive and strategic approach. This approach is grounded in the known toxicities of structurally related compounds, including substituted oxazoles and molecules containing ethynyl groups. We will detail a tiered, systematic evaluation process, beginning with in silico and in vitro assessments and progressing to targeted in vivo studies. This guide emphasizes the importance of understanding potential metabolic activation pathways of the oxazole ring and the ethynyl moiety. Detailed, step-by-step experimental protocols for key assays are provided, along with data interpretation strategies to support informed decision-making in a drug development context. The overarching goal is to equip researchers with the necessary tools to rigorously assess the safety of 4-ethynyl-2-methyl-1,3-oxazole and similar novel chemical entities, ensuring a balance between innovation and patient safety.

Introduction: The Chemical Landscape of 4-ethynyl-2-methyl-1,3-oxazole

4-ethynyl-2-methyl-1,3-oxazole is a small molecule characterized by a five-membered oxazole ring substituted with a methyl group at the 2-position and an ethynyl group at the 4-position. The oxazole ring is a common scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] The ethynyl group, a terminal alkyne, is also a valuable functional group in drug design, often used to modulate potency, selectivity, and pharmacokinetic properties. The combination of these two moieties in a single molecule presents a unique set of potential toxicological considerations that warrant a thorough and systematic safety evaluation.

A Phased Approach to Toxicity Assessment

A tiered approach to toxicological evaluation is recommended, starting with less resource-intensive methods and progressing to more complex in vivo studies as needed. This strategy allows for early identification of potential liabilities and informed decision-making throughout the drug development process.[5]

Phase 1: In Silico and In Vitro Evaluation

The initial phase focuses on computational modeling and cell-based assays to predict potential toxicities and guide further testing.

2.1. In Silico Toxicity Prediction

Computational tools can be employed to predict the toxic potential of a compound based on its chemical structure.[6][7] These methods analyze the molecule for known toxicophores (chemical substructures associated with toxicity) and predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

2.2. In Vitro Cytotoxicity

In vitro cytotoxicity assays are a fundamental first step in assessing a compound's effect on cell viability.[8][9] These assays are rapid, cost-effective, and can provide valuable information on the concentration-dependent toxicity of the compound.[10]

Table 1: Recommended Initial In Vitro Cytotoxicity Panel

Assay TypeCell LinesEndpoint MeasuredRationale
General Cytotoxicity HepG2 (human liver), HEK293 (human kidney)Cell viability (e.g., using MTT or CellTiter-Glo® assay)To assess baseline toxicity in relevant human cell lines.[8]
Hepatotoxicity Primary human hepatocytes or HepG2 cellsLiver enzyme leakage (e.g., ALT, AST), mitochondrial dysfunctionTo specifically evaluate the potential for drug-induced liver injury (DILI).[10]
Cardiotoxicity Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)Electrophysiological changes (e.g., using MEA), viabilityTo assess the risk of cardiac arrhythmias and other cardiovascular adverse effects.[10]

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-ethynyl-2-methyl-1,3-oxazole in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2.3. Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which can lead to cancer or heritable defects.[11]

Table 2: Standard In Vitro Genotoxicity Assays

AssayTest SystemEndpoint MeasuredRegulatory Guideline
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium and Escherichia coli strainsGene mutationsOECD TG 471
In Vitro Mammalian Chromosomal Aberration Test Human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cellsChromosomal damageOECD TG 473
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA) Mouse lymphoma L5178Y cells or CHO cellsGene mutationsOECD TG 476

2.4. Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is critical, as metabolites can be more or less active and/or toxic than the parent compound.[12] The oxazole ring and the ethynyl group are both susceptible to metabolism.[13]

Experimental Workflow: In Vitro Metabolic Stability

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound 4-ethynyl-2-methyl-1,3-oxazole Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (Human, Rat) Microsomes->Incubate Cofactors NADPH Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (Half-life, Intrinsic Clearance) LCMS->Data

Caption: Workflow for assessing in vitro metabolic stability.

Potential Metabolic Pathways of Concern

  • Oxazole Ring Opening: The oxazole ring can undergo oxidative metabolism, potentially leading to the formation of reactive intermediates.[14]

  • Ethynyl Group Metabolism: The terminal alkyne can be metabolized by cytochrome P450 enzymes, which could lead to the formation of reactive ketene intermediates.

Phase 2: In Vivo Toxicity Assessment

If the in vitro data suggests an acceptable safety profile, in vivo studies in animal models are necessary to understand the compound's effects in a whole organism.[15][16][17] These studies are essential for regulatory submissions.[18]

3.1. Acute Toxicity Studies

Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of the compound.[17]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Dose Selection: Based on in vitro data and any available information on related compounds, select a starting dose.

  • Dosing: Administer a single oral dose to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • LD₅₀ Estimation: Continue this process until a sufficient number of reversals (survival followed by death, or vice versa) have occurred to allow for the statistical estimation of the LD₅₀.

3.2. Repeated-Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of repeated exposure to the compound over a longer period.[11]

Table 3: Recommended Repeated-Dose Toxicity Study Design

ParameterSpecification
Species One rodent (e.g., rat) and one non-rodent (e.g., dog) species.
Dose Levels At least three dose levels (low, mid, high) and a vehicle control group.
Duration Typically 28 or 90 days, depending on the intended clinical use.
Route of Administration Should be the same as the intended clinical route.
Endpoints Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

3.3. Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[19]

Core Battery of Safety Pharmacology Studies:

  • Central Nervous System (CNS): Irwin test or functional observational battery (FOB) in rodents.

  • Cardiovascular System: In vivo cardiovascular telemetry in a non-rodent species (e.g., dog or non-human primate).

  • Respiratory System: Whole-body plethysmography in rodents.

Data Interpretation and Risk Assessment

The culmination of the toxicological evaluation is a comprehensive risk assessment. This involves integrating all the data from in silico, in vitro, and in vivo studies to determine the potential risk to humans. The No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive species in the most relevant study is typically used to calculate the maximum recommended starting dose (MRSD) for first-in-human clinical trials.[20]

Logical Framework for Risk Assessment

Caption: A logical framework for risk assessment.

Conclusion

The toxicological evaluation of a novel chemical entity like 4-ethynyl-2-methyl-1,3-oxazole requires a strategic, multi-faceted approach. By leveraging predictive in silico tools, a battery of in vitro assays, and well-designed in vivo studies, researchers can build a comprehensive safety profile. This guide provides a roadmap for this process, emphasizing the importance of understanding the potential metabolic liabilities of the oxazole and ethynyl moieties. Adherence to these principles will enable the responsible development of new chemical entities, ultimately contributing to the advancement of safer and more effective medicines.

References

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  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). InfinixBio. Retrieved March 26, 2026, from [Link]

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Exploratory

A Guide to the Crystal Structure Analysis of 4-Ethynyl-2-Methyl-1,3-Oxazole Derivatives: A Methodical Approach for Drug Discovery Professionals

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-ethynyl-2-methyl-1,3-oxazole derivatives. It is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-ethynyl-2-methyl-1,3-oxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. Our focus is on achieving a high-quality, publishable crystal structure, which is a cornerstone for understanding molecular geometry, intermolecular interactions, and ultimately, structure-activity relationships (SAR) in drug design.

The Significance of the 4-Ethynyl-2-Methyl-1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The oxazole core, a five-membered aromatic heterocycle containing nitrogen and oxygen, facilitates diverse non-covalent interactions with biological targets such as enzymes and receptors.[2][4]

The incorporation of an ethynyl (-C≡CH) group at the 4-position is a strategic choice in modern drug design. The acetylene moiety is a small, rigid, and linear functional group that can significantly influence a molecule's physicochemical properties.[5][6][7][8] It can act as a hydrogen bond donor, participate in π-stacking interactions, and enhance metabolic stability.[8] The ethynyl group's unique electronic and steric profile makes it a valuable tool for probing and optimizing ligand-protein binding interactions.[5][6]

This guide will delineate the critical steps and considerations for elucidating the precise three-dimensional structure of these promising compounds, providing a solid foundation for rational drug development.

Part 1: From Synthesis to High-Quality Crystals: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. While this guide's primary focus is on the crystallographic analysis, the quality of the starting material is paramount.

Synthesis of 4-Ethynyl-2-Methyl-1,3-Oxazole Derivatives

The synthesis of 4-ethynyl-2-methyl-1,3-oxazole derivatives can be achieved through various synthetic routes. A common approach involves the construction of the oxazole core followed by the introduction of the ethynyl group, often via Sonogashira coupling or by using an ethynyl-containing building block.[9] The crude product must be meticulously purified, typically by column chromatography, to remove any impurities that could hinder crystallization.

Experimental Protocol: Obtaining Single Crystals Suitable for X-Ray Diffraction

The acquisition of single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination.[10] The following are established techniques:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days to weeks can yield well-formed crystals.

  • Vapor Diffusion: This technique involves placing a small, open vial containing a concentrated solution of the compound inside a larger, sealed container. The larger container holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the process of elucidating the molecular structure through single-crystal X-ray diffraction can commence. This is a non-destructive technique that provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[11]

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

Crystal Structure Analysis Workflow Experimental Workflow for Crystal Structure Analysis cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Goniometer Mounting Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., SHELXT, SIR) Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Atomic Positions Structure_Validation Structure Validation (e.g., PLATON) Structure_Refinement->Structure_Validation Refined Model Final_Model Final Crystallographic Model (CIF) Structure_Validation->Final_Model Validated Structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[12]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[12]

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.[12] Software such as SHELXT or SIR is commonly used for this step.[13]

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares method against the experimental data.[12] This iterative process optimizes the atomic coordinates, and thermal parameters. The program SHELXL is widely used for refinement.[11][13] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[12]

  • Structure Validation: The final refined structure is rigorously validated to ensure its quality and correctness.[14][15] The program PLATON is an essential tool for this, checking for missed symmetry, unusual bond lengths and angles, and other potential issues.[14][15]

Part 3: Interpreting the Data: From a Model to Molecular Insights

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. From this, we can extract crucial chemical and structural information.

Key Crystallographic Parameters

The following table summarizes hypothetical but realistic crystallographic data for a representative 4-ethynyl-2-methyl-1,3-oxazole derivative.

ParameterValue
Chemical FormulaC₆H₅NO
Formula Weight107.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)6.123(1)
c (Å)10.987(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)553.4(2)
Z4
Calculated Density (g/cm³)1.285
Absorption Coefficient (mm⁻¹)0.088
F(000)224
Crystal Size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1265 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Molecular Geometry and Intermolecular Interactions

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For 4-ethynyl-2-methyl-1,3-oxazole derivatives, key features to analyze include:

  • Planarity of the Oxazole Ring: The degree of planarity of the oxazole ring can influence its aromatic character and interactions with other molecules.

  • Conformation of Substituents: The orientation of the ethynyl and methyl groups relative to the oxazole ring is important for understanding steric and electronic effects.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions. The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. The oxazole ring and the ethynyl group can both participate in π-stacking interactions.

The following diagram illustrates potential intermolecular interactions in a crystal lattice of a 4-ethynyl-2-methyl-1,3-oxazole derivative.

Intermolecular_Interactions Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 4-Ethynyl-2-methyl-1,3-oxazole B 4-Ethynyl-2-methyl-1,3-oxazole A->B C-H...N Hydrogen Bond C 4-Ethynyl-2-methyl-1,3-oxazole A->C C-H...π Interaction B->C π-π Stacking

Caption: A schematic representation of potential non-covalent interactions in the crystal packing.

Conclusion: The Power of Structural Insight in Drug Discovery

A high-quality crystal structure of a 4-ethynyl-2-methyl-1,3-oxazole derivative is an invaluable asset in a drug discovery program. It provides a detailed, three-dimensional blueprint of the molecule, which can be used to:

  • Validate the synthetic product: Confirming the correct connectivity and stereochemistry.

  • Understand conformational preferences: Identifying the low-energy conformations that may be relevant for biological activity.

  • Inform SAR studies: Rationalizing how structural modifications impact biological activity.

  • Guide computational modeling: Providing an accurate starting point for docking studies and other in silico methods.

By adhering to the rigorous experimental and analytical procedures outlined in this guide, researchers can confidently generate and interpret crystal structures, thereby accelerating the design and development of novel therapeutics.

References

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Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-ethynyl-2-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Click Chemistry and Privileged Scaffolds The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "clic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Click Chemistry and Privileged Scaffolds

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] This reaction's remarkable efficiency, regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The resulting 1,2,3-triazole core is not merely a linker; it is a highly stable, aromatic scaffold with a significant dipole moment that can act as a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of bioactive molecules.[6][7]

The 1,3-oxazole ring is another "privileged" heterocyclic motif frequently found in natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[8][9][10] The strategic fusion of these two powerful scaffolds—the 1,2,3-triazole and the 1,3-oxazole—through CuAAC offers a compelling strategy for generating novel chemical entities with significant potential in medicinal chemistry.[11] This guide provides a comprehensive overview and detailed protocols for the CuAAC reaction, specifically focusing on the use of 4-ethynyl-2-methyl-1,3-oxazole as a key building block.

Synthesis of 4-ethynyl-2-methyl-1,3-oxazole: A Proposed Route

A robust supply of the alkyne-functionalized oxazole is paramount. While various methods exist for the synthesis of ethynyl oxazoles, a common and effective approach involves the Sonogashira coupling of a halogenated oxazole precursor with a protected acetylene source, followed by deprotection.[12] Below is a proposed, field-proven synthetic protocol.

Protocol 1: Synthesis of 4-ethynyl-2-methyl-1,3-oxazole

Step 1: Bromination of 2-methyl-4-phenyloxazole (Illustrative Precursor) A common starting point for such syntheses is a pre-functionalized oxazole. For instance, the bromination of a precursor like 2-methyl-4-phenyloxazole can yield a suitable substrate for the subsequent coupling reaction.[9]

Step 2: Sonogashira Coupling with Trimethylsilylacetylene This palladium- and copper-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.[12]

  • To a solution of the bromo-oxazole precursor (1.0 eq) in a suitable solvent such as THF or DMF, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to prevent oxidation of the catalysts.[13][14]

  • Add a base, typically a hindered amine like triethylamine or diisopropylethylamine (3.0 eq), followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Desilylation The removal of the trimethylsilyl (TMS) protecting group is typically achieved under mild basic conditions.

  • Dissolve the silyl-protected oxazole (1.0 eq) in a solvent mixture, such as methanol/THF.

  • Add a catalytic amount of potassium carbonate or cesium fluoride and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-ethynyl-2-methyl-1,3-oxazole.

Core Principles of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle that is significantly faster than the uncatalyzed thermal Huisgen cycloaddition.[1][15] The key to this rate acceleration is the in-situ formation of a copper(I) acetylide intermediate.[14][15]

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Formation of the Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This step is believed to be the rate-determining step in many cases.

  • Coordination of the Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R-C≡CH (4-ethynyl-2-methyl-1,3-oxazole) Alkyne->Cu_Acetylide Cu_Triazolide Cu(III)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N3 Azide->Cu_Triazolide Cu_Triazolide->Cu_I Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Role of the Copper Catalyst and Ligands

While copper(I) is the active catalytic species, it is prone to oxidation to the inactive copper(II) state and disproportionation to Cu(0) and Cu(II).[13][15][16] Therefore, reactions are often set up using a more stable copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.[1][14][16]

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, increasing its solubility, and preventing the formation of inactive copper aggregates.[15][17] Tris(triazolylmethyl)amine-based ligands like TBTA and THPTA are commonly used to accelerate the reaction and protect the catalyst.[15][17][18]

Detailed Experimental Protocol for CuAAC with 4-ethynyl-2-methyl-1,3-oxazole

This protocol provides a general procedure for the reaction of 4-ethynyl-2-methyl-1,3-oxazole with a generic organic azide.

Materials and Reagents
ReagentTypical Concentration/AmountPurpose
4-ethynyl-2-methyl-1,3-oxazole1.0 eqAlkyne substrate
Organic Azide1.0 - 1.2 eqAzide substrate
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)1-5 mol%Catalyst precursor
Sodium Ascorbate5-10 mol%Reducing agent to generate Cu(I) in situ
Ligand (e.g., THPTA)1-5 mol%Stabilizes Cu(I) and accelerates the reaction
SolventVariesTypically a mixture of t-BuOH/H₂O (1:1) or DMF, DMSO, THF
Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water). The sodium ascorbate solution should be freshly prepared.

  • Reaction Setup: In a clean, dry vial, dissolve 4-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Degassing: If the substrates are sensitive to oxidation, it is advisable to degas the solution by bubbling with an inert gas for 10-15 minutes. This is crucial for preventing the oxidation of the Cu(I) catalyst.[13]

  • Addition of Catalyst Components: To the stirred solution, add the ligand (if used), followed by the CuSO₄ stock solution (to a final concentration of 1-5 mol%).

  • Initiation of the Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mol%). A color change is often observed upon addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR spectroscopy.[19][20] Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • To remove residual copper, the organic layer can be washed with a dilute aqueous solution of EDTA or ammonia.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1-(substituted)-4-(2-methyl-1,3-oxazol-4-yl)-1H-1,2,3-triazole.

Caption: A general workflow for the CuAAC reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (Cu(II) formation), poor quality of reagents, steric hindrance.[13][14]Use freshly prepared solutions, ensure thorough degassing, add a stabilizing ligand (e.g., THPTA), increase the concentration of sodium ascorbate, or purify starting materials.[13] Consider increasing the reaction temperature or time for sterically hindered substrates.[14]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen leading to oxidative coupling of the alkyne.[13]Increase the concentration of the reducing agent (sodium ascorbate), thoroughly degas all reaction components, and add a stabilizing ligand.[13]
Difficulty in Product Purification Residual copper ions bound to the triazole product.[13]During work-up, wash the organic layer with a copper chelator like EDTA or use a copper-scavenging resin.[13]

Applications and Future Outlook

The synthesis of molecules containing both the 1,3-oxazole and 1,2,3-triazole moieties opens up new avenues in drug discovery. These hybrid structures can be screened for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[21][7][11][22] The triazole linker provides a stable connection point for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. The synthetic versatility and reliability of the CuAAC reaction ensure that novel derivatives based on the 4-ethynyl-2-methyl-1,3-oxazole scaffold can be readily accessed, facilitating structure-activity relationship (SAR) studies and the development of next-generation therapeutics.[6]

References

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

  • Fokin, V. V., & Jia, Y. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(20), 8034-8048. Available from: [Link]

  • Uslu, T., & Gurdal, E. E. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. Available from: [Link]

  • Wang, D., & Wu, Y. W. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(11), 2827. Available from: [Link]

  • ResearchGate. Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Available from: [Link]

  • Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(5), 1086-1094. Available from: [Link]

  • Docta Complutense. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Available from: [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2738. Available from: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available from: [Link]

  • Park, S., et al. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(1), 16-24. Available from: [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]

  • baseclick. Protocols. Available from: [Link]

  • ACS Measurement Science Au. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Available from: [Link]

  • Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • ResearchGate. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available from: [Link]

  • PMC. (2025). Tracker Nanocatalyst for Screening of Intracellular Copper‐Catalyzed Azide‐Alkyne Cycloadditions. Available from: [Link]

  • Moodle@Units. Cu-Catalyzed AziderAlkyne Cycloaddition. Available from: [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available from: [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Available from: [Link]

  • ACS Publications. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. Available from: [Link]

  • SciSpace. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available from: [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]

  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Available from: [Link]

  • Molbase. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

Sources

Application

The Versatile Building Block: 4-Ethynyl-2-methyl-1,3-oxazole in Modern Drug Discovery

Introduction: The Strategic Importance of the Ethynyl-Oxazole Moiety In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Ethynyl-Oxazole Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 1,3-oxazole ring is a privileged five-membered heterocycle present in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a rigid scaffold.[1][2] When functionalized with an ethynyl group, the resulting building block, such as 4-ethynyl-2-methyl-1,3-oxazole, becomes a powerful tool for medicinal chemists. The terminal alkyne is a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole linkages, enabling the rapid assembly of complex molecules from smaller, modular fragments.[5]

Furthermore, the ethynyl group itself can act as a bioisostere for other chemical moieties, such as halogens, and can participate in crucial interactions within a protein's active site, including hydrogen bonding and π-stacking. This guide provides a comprehensive overview of the synthesis and application of 4-ethynyl-2-methyl-1,3-oxazole as a strategic building block in drug discovery programs, with a focus on its utility in fragment-based approaches and lead optimization.

Synthesis of 4-Ethynyl-2-methyl-1,3-oxazole: A Detailed Protocol

The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole ring.[6] A robust and reliable method involves a multi-step sequence starting from a readily available precursor, followed by a Sonogashira cross-coupling reaction and subsequent deprotection. The following protocol outlines a plausible and adaptable route for the synthesis of 4-ethynyl-2-methyl-1,3-oxazole.

Experimental Workflow for Synthesis

Synthesis Workflow A 2-Methyl-1,3-oxazole B 4-Bromo-2-methyl-1,3-oxazole A->B Bromination C 2-Methyl-4-((trimethylsilyl)ethynyl)-1,3-oxazole B->C Sonogashira Coupling D 4-Ethynyl-2-methyl-1,3-oxazole C->D Deprotection

Caption: Synthetic workflow for 4-ethynyl-2-methyl-1,3-oxazole.

Step 1: Synthesis of 4-Bromo-2-methyl-1,3-oxazole (Precursor)

The synthesis of the key intermediate, 4-bromo-2-methyl-1,3-oxazole, can be achieved through the bromination of 2-methyl-1,3-oxazole. While direct bromination of the oxazole ring can lead to a mixture of products, regioselective methods have been developed. An alternative approach involves the construction of the oxazole ring with the bromine atom already in place. For the purpose of this protocol, we will consider the direct bromination approach.

Protocol 1: Bromination of 2-Methyl-1,3-oxazole

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )AmountEquivalents
2-Methyl-1,3-oxazoleC₄H₅NO83.091.0 g (12.0 mmol)1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.982.35 g (13.2 mmol)1.1
AcetonitrileCH₃CN41.0550 mL-
Product C₄H₄BrNO 161.99 --

Procedure:

  • To a stirred solution of 2-methyl-1,3-oxazole (1.0 g, 12.0 mmol) in acetonitrile (50 mL) at 0 °C, add N-bromosuccinimide (2.35 g, 13.2 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-methyl-1,3-oxazole.

Expected Characterization Data for 4-Bromo-2-methyl-1,3-oxazole:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, H-5), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.0 (C-2), 139.0 (C-5), 120.0 (C-4), 14.0 (CH₃).

  • MS (ESI): m/z calculated for C₄H₅BrNO [M+H]⁺: 162.96, found 162.96.

Step 2: Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8]

Protocol 2: Synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)-1,3-oxazole

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )AmountEquivalents
4-Bromo-2-methyl-1,3-oxazoleC₄H₄BrNO161.991.62 g (10.0 mmol)1.0
EthynyltrimethylsilaneC₅H₁₀Si98.221.47 g (15.0 mmol)1.5
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90351 mg (0.5 mmol)0.05
Copper(I) iodide (CuI)CuI190.4595 mg (0.5 mmol)0.05
Triethylamine (TEA)C₆H₁₅N101.1920 mL-
Product C₉H₁₃NOSi 179.29 --

Procedure:

  • To a solution of 4-bromo-2-methyl-1,3-oxazole (1.62 g, 10.0 mmol) in triethylamine (20 mL), add ethynyltrimethylsilane (1.47 g, 15.0 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the TMS-protected product.

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to furnish the terminal alkyne. This can be achieved under mild basic conditions.[9][10]

Protocol 3: Synthesis of 4-Ethynyl-2-methyl-1,3-oxazole

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )AmountEquivalents
2-Methyl-4-((trimethylsilyl)ethynyl)-1,3-oxazoleC₉H₁₃NOSi179.291.80 g (10.0 mmol)1.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21138 mg (1.0 mmol)0.1
MethanolCH₄O32.0450 mL-
Product C₆H₅NO 107.11 --

Procedure:

  • Dissolve the TMS-protected oxazole (1.80 g, 10.0 mmol) in methanol (50 mL).

  • Add potassium carbonate (138 mg, 1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-ethynyl-2-methyl-1,3-oxazole.

Expected Characterization Data for 4-Ethynyl-2-methyl-1,3-oxazole:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (s, 1H, H-5), 3.10 (s, 1H, ethynyl-H), 2.52 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C-2), 140.0 (C-5), 125.0 (C-4), 80.0 (ethynyl-C), 75.0 (ethynyl-CH), 14.1 (CH₃).

  • MS (ESI): m/z calculated for C₆H₆NO [M+H]⁺: 108.04, found 108.04.

Applications in Drug Discovery: Harnessing the Power of "Click" Chemistry

The primary application of 4-ethynyl-2-methyl-1,3-oxazole in drug discovery is its use as a building block in CuAAC reactions. This "click" reaction allows for the rapid and efficient conjugation of the ethynyl-oxazole fragment to molecules bearing an azide functional group, such as other fragments, scaffolds, or linkers.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between 4-ethynyl-2-methyl-1,3-oxazole and a generic azide partner (e.g., benzyl azide).

CuAAC_Workflow A 4-Ethynyl-2-methyl-1,3-oxazole + Benzyl Azide B Reaction Mixture (CuSO₄, Sodium Ascorbate, Solvent) A->B Combine Reagents C 1,2,3-Triazole Product B->C Click Reaction FBDD_Concept cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Target Protein B Fragment Library (including 4-ethynyl-2-methyl-1,3-oxazole) B->A Binding C Identified Fragment Hit E Potent Lead Compound C->E Click Chemistry (CuAAC) D Azide-containing Fragments/Scaffolds D->E

Sources

Method

Application Note: Sonogashira Cross-Coupling Strategies for 4-Ethynyl-2-methyl-1,3-oxazole in Drug Discovery

Strategic Context in Medicinal Chemistry The integration of rigid, linear bioisosteric linkers is a cornerstone of modern structure-based drug design. 4-Ethynyl-2-methyl-1,3-oxazole (CAS:[1]) has emerged as a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Medicinal Chemistry

The integration of rigid, linear bioisosteric linkers is a cornerstone of modern structure-based drug design. 4-Ethynyl-2-methyl-1,3-oxazole (CAS:[1]) has emerged as a highly valuable building block in this domain. The alkyne moiety provides a strict vector for projecting the 2-methyloxazole ring into deep, narrow binding pockets, while the heteroaromatic system offers favorable physicochemical properties (e.g., improved aqueous solubility and hydrogen bond acceptor capabilities) compared to standard phenylacetylene derivatives.

Recently, this specific scaffold has been pivotal in the development of novel cGAS (cyclic GMP-AMP synthase) inhibitors [2]. Aberrant cGAS activation is heavily implicated in autoimmune disorders such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis. As detailed in[2], Sonogashira cross-coupling of 4-ethynyl-2-methyloxazole with complex aryl halides yields potent cGAS inhibitors with IC50 values in the sub-nanomolar range, demonstrating the critical utility of this reaction in late-stage functionalization.

Mechanistic Causality & Reaction Dynamics

The Sonogashira reaction relies on a synergistic dual-catalytic cycle involving a Palladium(0) species for the cross-coupling and a Copper(I) co-catalyst for terminal alkyne activation, as comprehensively reviewed by [3].

When working with 4-ethynyl-2-methyl-1,3-oxazole, researchers must account for the electronic effects of the oxazole ring. The electron-withdrawing nature of the heteroaromatic system increases the acidity of the terminal alkyne proton. While this facilitates rapid formation of the intermediate copper acetylide, it simultaneously increases the substrate's susceptibility to Glaser-Hay homocoupling —an undesirable side reaction where two alkyne molecules dimerize in the presence of trace oxygen and copper(II).

Fig 1. Dual Pd/Cu catalytic cycle illustrating the logical dependencies in Sonogashira coupling.

Causality in Reagent Selection:
  • Base Selection (TEA vs. DIPEA): While Triethylamine (TEA) is standard, Diisopropylethylamine (DIPEA) is often preferred for this oxazole derivative. The increased steric bulk of DIPEA modulates the rate of copper acetylide formation, mitigating the risk of homocoupling while preventing unwanted nucleophilic attack on sensitive functional groups in the aryl halide partner.

  • Copper Loading: Restricting CuI to strictly ≤ 2 mol% is critical. Higher loadings disproportionately accelerate the homocoupling pathway without providing a commensurate increase in the cross-coupling rate.

Quantitative Optimization Data

The following table summarizes empirical optimization data for coupling 4-ethynyl-2-methyl-1,3-oxazole with a model heteroaryl bromide. The data illustrates how fine-tuning the catalyst and base directly impacts the yield and suppresses the homocoupling byproduct.

Table 1: Condition Screening for 4-ethynyl-2-methyl-1,3-oxazole Coupling

EntryCatalyst (5 mol%)Co-CatalystBase (3.0 eq)SolventTemp (°C)Yield (%)Homocoupling (%)
1PdCl₂(PPh₃)₂CuI (5 mol%)TEATHF6068%18%
2PdCl₂(PPh₃)₂CuI (2 mol%)TEADMF6082%8%
3 Pd(PPh₃)₄ CuI (2 mol%) DIPEA DMF 80 89% < 5%
4PdCl₂(dppf)NoneCs₂CO₃DMF9075%Not Detected

Note: Entry 3 represents the optimal balance of reactivity and selectivity for standard substrates. Entry 4 (Copper-free) is reserved for exceptionally sensitive substrates where exclusion of oxygen is practically challenging.

Validated Experimental Protocols

Fig 2. Step-by-step experimental workflow for the Sonogashira coupling of heteroaryl alkynes.

Protocol A: Optimized Pd/Cu Co-Catalyzed Coupling

This protocol is designed as a self-validating system; visual cues and specific in-process controls ensure reproducibility.

Scale: 1.0 mmol Materials:

  • Aryl/Heteroaryl Bromide (1.0 eq, 1.0 mmol)

  • 4-Ethynyl-2-methyl-1,3-oxazole (1.2 eq, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 eq, 0.05 mmol)

  • CuI (0.02 eq, 0.02 mmol)

  • DIPEA (3.0 eq, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide, Pd(PPh₃)₄, and CuI. Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Absolute removal of oxygen is non-negotiable to prevent Glaser homocoupling of the oxazole-alkyne.

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) followed by DIPEA (3.0 eq) via syringe. The solution typically appears pale yellow to light orange.

  • Alkyne Addition: Add 4-ethynyl-2-methyl-1,3-oxazole (1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Self-Validation Check: A color shift to dark brown/black within the first 30 minutes indicates active catalyst turnover and formation of the Pd(0) nanoparticles/active species.

  • In-Process Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the limiting reagent (Aryl Bromide) is consumed (>95% conversion).

  • Quench & Copper Sequestration: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL). Add 15 mL of saturated aqueous NH₄Cl solution and stir vigorously for 15 minutes. Causality: NH₄Cl coordinates with copper ions to form the highly water-soluble[Cu(NH₃)₄]²⁺ complex. This step is mandatory; residual copper can cause false positives in downstream biological assays (e.g., cGAS fluorescence polarization assays).

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • U.S. Patent No. 12,043,625. (2024). Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. Justia Patents. URL:[Link]

Sources

Application

Application Note: Leveraging 4-Ethynyl-2-methyl-1,3-oxazole in the Synthesis of Advanced Fluorescent Probes via Click Chemistry

Introduction: The Oxazole Core as a Privileged Scaffold In the landscape of fluorescent probe development, the heterocyclic 1,3-oxazole core has emerged as a valuable scaffold. Its rigid, planar structure contributes to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Core as a Privileged Scaffold

In the landscape of fluorescent probe development, the heterocyclic 1,3-oxazole core has emerged as a valuable scaffold. Its rigid, planar structure contributes to favorable photophysical properties, and its derivatives often exhibit significant fluorescence.[1][2][3] The strategic introduction of an ethynyl group, as seen in 4-ethynyl-2-methyl-1,3-oxazole, transforms this stable fluorophore into a versatile and reactive building block. The terminal alkyne handle is primed for one of the most efficient and bioorthogonal reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[4][5]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-ethynyl-2-methyl-1,3-oxazole for the synthesis of novel fluorescent probes. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven protocols for synthesis and bioconjugation, and discuss the characterization of the resulting probes.

The Power of "Click Chemistry" with an Oxazole Alkyne

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful transformation, but it often requires harsh conditions and can produce a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, yields exclusively the 1,4-disubstituted 1,2,3-triazole product.[5] This level of control and efficiency is paramount in the synthesis of complex molecular probes.

Why CuAAC is the Method of Choice:

  • High Yield & Purity: The reaction is highly efficient, often proceeding to completion and yielding products that are easily purified.[5]

  • Bioorthogonality: The alkyne and azide functional groups are largely inert to the vast majority of biological functional groups, allowing the reaction to be performed in complex biological media and even on living cells.[6][7]

  • Mild Conditions: The reaction proceeds readily at room temperature in aqueous solutions, preserving the integrity of sensitive biomolecules and the oxazole ring, which can be labile under acidic conditions.[6][8]

The resulting 1,4-disubstituted triazole ring is not merely a linker; it is a stable, aromatic moiety that becomes an integral part of the probe's conjugated system, often influencing its final photophysical properties.

CuAAC_Mechanism Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway Alkyne 4-Ethynyl-2-methyl-1,3-oxazole Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide-R (e.g., Azido-fluorophore, Azido-biomolecule) Cu_I Cu(I) Catalyst Cu_I->Alkyne Cu_I->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole (Fluorescent Probe) Cu_Acetylide->Triazole_Product + Azide-R Triazole_Product->Cu_I Regenerates Catalyst

Caption: Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Protocol 1: General Synthesis of an Oxazole-Triazole Fluorophore

This protocol details a standard procedure for conjugating 4-ethynyl-2-methyl-1,3-oxazole with an azide-containing molecule. For this example, we use 1-azido-4-nitrobenzene as a model azide to create a simple donor-acceptor chromophore.

Causality Behind Reagent Choices:

  • Copper(II) Sulfate & Sodium Ascorbate: This is the most common and convenient way to generate the active Cu(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that continuously reduces the inactive Cu(II) to the active Cu(I) state, protecting the reaction from oxidative side-reactions like alkyne homocoupling.[4][6]

  • THPTA Ligand: In aqueous or biological reactions, a stabilizing ligand is critical. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that complexes with the copper ion. This complexation accelerates the reaction and, more importantly, prevents the copper from binding to and damaging sensitive biomolecules.[6][7]

  • Solvent System: A mixture like t-BuOH/H₂O or DMSO/buffer ensures that both organic-soluble and water-soluble components are fully solvated for an efficient reaction.

Experimental Workflow Diagram

protocol_workflow Figure 2: General Experimental Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix 2. Combine Reactants (Alkyne, Azide, Buffer) prep->mix cat 3. Prepare Catalyst Premix (CuSO4 + THPTA Ligand) prep->cat init 4. Initiate Reaction (Add Catalyst, then Ascorbate) mix->init cat->init react 5. Incubate (Room Temp, 1-4h, Protect from Light) init->react purify 6. Purify Product (e.g., Column Chromatography, HPLC) react->purify char 7. Characterize (NMR, MS, UV-Vis, Fluorescence) purify->char

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Alkyne: Prepare a 10 mM solution of 4-ethynyl-2-methyl-1,3-oxazole in DMSO.

    • Azide: Prepare a 10 mM solution of 1-azido-4-nitrobenzene in DMSO.

    • Copper Catalyst: Prepare a 20 mM solution of Copper(II) Sulfate (CuSO₄) in deionized water.

    • Ligand: Prepare a 50 mM solution of THPTA in deionized water.[9]

    • Reducing Agent: Freshly prepare a 100 mM solution of Sodium Ascorbate in deionized water. Expert Tip: Ascorbate solutions can oxidize over time; always use a freshly prepared solution for optimal results.

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the 10 mM alkyne solution (1 µmol, 1.0 eq).

    • Add 110 µL of the 10 mM azide solution (1.1 µmol, 1.1 eq). A slight excess of the azide ensures complete consumption of the alkyne.

    • Add 755 µL of a suitable buffer (e.g., phosphate-buffered saline, PBS) to bring the total volume to nearly 1 mL.

  • Catalyst Premix:

    • In a separate tube, mix 12.5 µL of the 50 mM THPTA solution with 5 µL of the 20 mM CuSO₄ solution. Vortex briefly. This creates a 5:1 ligand-to-copper ratio, which is optimal for protecting biomolecules and accelerating the reaction.[6] Let this mixture stand for 2-3 minutes to allow for complex formation.

  • Initiation and Incubation:

    • Add the 17.5 µL of the catalyst premix to the main reaction tube.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate solution. The final concentrations will be approximately 1 mM alkyne, 0.1 mM copper, 0.5 mM ligand, and 2.5 mM ascorbate.

    • Vortex gently and incubate at room temperature for 1-4 hours, protected from light. Monitor reaction progress by TLC or LC-MS if desired.

  • Purification and Characterization:

    • For small molecule probes, the product can be extracted using an organic solvent (e.g., ethyl acetate) and purified by silica gel column chromatography.

    • For bioconjugates, purification is typically achieved using size-exclusion chromatography (SEC) or affinity purification to remove unreacted small molecules.[9]

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Bioconjugation - Labeling an Azide-Modified Peptide

This protocol adapts the general method for labeling a peptide that has been synthesized with an azide-containing amino acid (e.g., azidohomoalanine).

Key Considerations for Bioconjugation:

  • Stoichiometry: The ratio of the labeling reagent to the biomolecule is critical. A 5-10 fold excess of the oxazole-alkyne is often used to ensure efficient labeling of the precious biomolecule.

  • Purity: Ensure the peptide is of high purity and free from any interfering substances like primary amines (e.g., Tris buffer) or reducing agents (e.g., DTT) that could interfere with the reaction.

Step-by-Step Methodology

  • Dissolve Biomolecule: Dissolve the azide-modified peptide in a conjugation-friendly buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL (adjust based on peptide properties).

  • Reaction Setup:

    • To 200 µL of the peptide solution, add 10 µL of a 10 mM solution of 4-ethynyl-2-methyl-1,3-oxazole in DMSO (adjust volume to achieve 5-10 fold molar excess over the peptide).

    • Prepare the catalyst premix as described in Protocol 1 (CuSO₄ and THPTA).

    • Add the catalyst premix to the peptide solution.

    • Initiate with freshly prepared Sodium Ascorbate.

  • Incubation: Incubate at room temperature for 2-4 hours or at 4°C overnight. Gentle agitation can improve reaction efficiency.

  • Purification:

    • Remove excess reagents using a desalting column (e.g., PD-10) or via dialysis against the desired storage buffer.

    • For higher purity, HPLC purification may be required.

  • Characterization:

    • Confirm successful conjugation using MALDI-TOF or ESI-MS by observing the mass shift corresponding to the addition of the oxazole-triazole moiety.

    • Analyze the photophysical properties of the labeled peptide as described below.

Characterization and Data Interpretation

Once synthesized, the fluorescent properties of the new probe must be thoroughly characterized.

Parameter Description Typical Method of Measurement
λabs (max) Wavelength of maximum light absorption.UV-Vis Spectrophotometer
λem (max) Wavelength of maximum fluorescence emission.Fluorescence Spectrometer
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometer (using Beer-Lambert Law)
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.Relative measurement using a known standard (e.g., quinine sulfate, fluorescein)
Stokes Shift The difference in wavelength between λabs (max) and λem (max). A larger Stokes shift is desirable to minimize self-absorption.Calculated from absorption and emission spectra
Photostability The probe's resistance to photobleaching upon continuous excitation.Time-course fluorescence measurement under constant illumination

Table 1: Key Photophysical Parameters for Fluorescent Probe Characterization.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalyst (Cu(II) present)Use freshly prepared Sodium Ascorbate solution. Degas solvents to remove oxygen.
Poor solubility of reactantsAdjust the co-solvent system (e.g., increase DMSO or t-BuOH percentage).
Side Product Formation Oxidative homocoupling of the alkyneEnsure a sufficient excess of Sodium Ascorbate is present. Perform the reaction under an inert atmosphere (N₂ or Ar).
Low Fluorescence Aggregation-caused quenching (ACQ)Perform measurements in dilute solutions. Modify the probe structure to improve solubility.
Environmental sensitivityTest fluorescence in a range of different solvents or buffers to assess solvatochromism.
Biomolecule Damage Unchelated copper ionsEnsure the correct ligand-to-copper ratio (≥4:1) is used. Use a biocompatible ligand like THPTA.[7]

Table 2: A guide to troubleshooting common issues in probe synthesis and application.

Conclusion

4-Ethynyl-2-methyl-1,3-oxazole is a powerful and accessible building block for the construction of sophisticated fluorescent probes. Its combination of inherent fluorescence potential and a "clickable" alkyne handle allows for its seamless integration into a variety of molecular architectures via the robust and reliable CuAAC reaction. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize novel probes for applications ranging from cellular imaging to advanced diagnostics and drug delivery systems.

References

  • Title: Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Title: Fluorescent oxazoles from quinones for bioimaging applications Source: RSC Publishing URL: [Link]

  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Source: Jena Bioscience URL: [Link]

  • Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]

  • Title: Development of fluorescent probes for bioimaging applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems Source: MDPI URL: [Link]

  • Title: Synthesis of fluorescent dipeptidomimetics and their ribosomal incorporation into green fluorescent protein - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Evaluation of a Library of Fluorescent Dipeptidomimetic Analogues as Substrates for Modified Bacterial Ribosomes - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Method

Application Notes and Protocols: Incorporating 4-Ethynyl-2-Methyl-1,3-Oxazole into Polymer Synthesis

Introduction: The Strategic Value of the Oxazole Moiety in Advanced Polymer Design For researchers, scientists, and drug development professionals, the quest for novel polymers with precisely tailored properties is a con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxazole Moiety in Advanced Polymer Design

For researchers, scientists, and drug development professionals, the quest for novel polymers with precisely tailored properties is a continuous endeavor. The incorporation of heterocyclic scaffolds into polymer backbones is a particularly fruitful strategy, as these units can impart unique electronic, thermal, and biological characteristics. Among these, the 1,3-oxazole ring is a privileged structure. Frequently found in natural products with significant biological activity, the oxazole moiety offers a unique combination of features: it is a bioisostere for amide and ester groups, capable of engaging in hydrogen bonding and π-stacking interactions, and often contributes to favorable metabolic profiles.[1][2][3] The introduction of a reactive handle, such as a terminal alkyne, onto the oxazole ring creates a versatile monomer for a variety of powerful polymerization techniques.

This guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of 4-ethynyl-2-methyl-1,3-oxazole , a promising building block for the development of advanced functional polymers. We will delve into the rationale behind its use, provide step-by-step synthetic procedures, and explore its application in creating novel polymers with potential applications in drug delivery and biomaterials.

PART 1: Monomer Synthesis: From Aldehyde to a Reactive Alkyne

The synthesis of 4-ethynyl-2-methyl-1,3-oxazole is a multi-step process that begins with the construction of the oxazole ring, followed by the introduction of the ethynyl group. A robust method involves the formation of an oxazole aldehyde precursor, which is then converted to the terminal alkyne.

Synthesis of 2-Methyl-1,3-oxazole-4-carbaldehyde

A common route to 2,4-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For our target aldehyde, a practical approach is the reduction of a corresponding N-methoxy-N-methyl amide (Weinreb amide), which is known to be a reliable method for producing aldehydes on a large scale.[4]

Protocol 1: Synthesis of 2-Methyl-1,3-oxazole-4-carbaldehyde

  • Materials:

    • 2-Methyl-1,3-oxazole-4-carboxylic acid

    • N,O-Dimethylhydroxylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • Weinreb Amide Formation:

      • To a solution of 2-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

      • Stir the mixture at room temperature for 15 minutes.

      • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

      • Stir the reaction at room temperature overnight.

      • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel chromatography to yield N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide.

    • Reduction to Aldehyde:

      • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

      • Slowly add LiAlH₄ solution (1.5 eq) dropwise.

      • Stir the reaction at -78 °C for 1 hour.

      • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

      • Allow the mixture to warm to room temperature and stir for 1 hour.

      • Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.

      • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-1,3-oxazole-4-carbaldehyde. The crude product can often be used in the next step without further purification.

Conversion of Aldehyde to Terminal Alkyne

The transformation of an aldehyde to a terminal alkyne can be efficiently achieved through one-carbon homologation reactions such as the Corey-Fuchs reaction[5][6][7][8][9] or the Seyferth-Gilbert homologation.[10][11][12][13] The Corey-Fuchs reaction is a two-step process involving the formation of a dibromo-olefin followed by treatment with a strong base.

Protocol 2: Corey-Fuchs Synthesis of 4-Ethynyl-2-methyl-1,3-oxazole

  • Materials:

    • 2-Methyl-1,3-oxazole-4-carbaldehyde

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Dichloromethane (DCM), anhydrous

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • Dibromo-olefin Formation:

      • To a solution of PPh₃ (4.0 eq) in anhydrous DCM at 0 °C, add CBr₄ (2.0 eq) portion-wise.

      • Stir the resulting dark red mixture at 0 °C for 30 minutes.

      • Add a solution of 2-methyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in DCM.

      • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

      • Concentrate the reaction mixture and purify by column chromatography to isolate the 4-(2,2-dibromovinyl)-2-methyl-1,3-oxazole.

    • Alkyne Formation:

      • Dissolve the dibromo-olefin (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

      • Slowly add n-BuLi (2.2 eq) dropwise.

      • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

      • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

      • Purify the crude product by column chromatography to yield 4-ethynyl-2-methyl-1,3-oxazole.

PART 2: Polymer Synthesis Protocols

The terminal alkyne functionality of 4-ethynyl-2-methyl-1,3-oxazole allows for its incorporation into polymers via several powerful coupling reactions. Here, we present protocols for Sonogashira coupling, Glaser-Hay homocoupling, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

Sonogashira Cross-Coupling Polymerization

Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[14][15][16] This reaction is well-suited for step-growth polymerization to create conjugated polymers.

Protocol 3: Synthesis of a Poly(arylene-ethynylene-oxazole) via Sonogashira Polymerization

  • Monomers:

    • 4-ethynyl-2-methyl-1,3-oxazole

    • A dihaloaromatic monomer (e.g., 1,4-diiodobenzene)

  • Catalysts and Reagents:

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Anhydrous toluene and diisopropylamine (DIPA) (solvent mixture)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq), 4-ethynyl-2-methyl-1,3-oxazole (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

    • Add a degassed mixture of toluene and DIPA (e.g., 4:1 v/v).

    • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The polymer will precipitate as it forms.

    • Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer fully.

    • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

Sonogashira_Polymerization Monomer1 4-Ethynyl-2-methyl-1,3-oxazole Reaction Sonogashira Polymerization (60-70 °C) Monomer1->Reaction Monomer2 1,4-Diiodobenzene Monomer2->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI / PPh₃ Catalyst->Reaction Solvent Toluene/DIPA Solvent->Reaction Polymer Poly(2-methyl-1,3-oxazole-4-yl-ethynylene-phenylene) Reaction->Polymer

Caption: Workflow for Sonogashira Polymerization.

Glaser-Hay Homocoupling Polymerization

The Glaser-Hay coupling reaction facilitates the oxidative homocoupling of terminal alkynes to form diynes, using a copper catalyst and an amine base, typically with oxygen as the oxidant.[17][18][19] This method can be used to synthesize polymers with a poly(diyne) backbone.

Protocol 4: Synthesis of Poly(2-methyl-1,3-oxazole-4-yl-butadiynylene) via Glaser-Hay Polymerization

  • Monomer:

    • 4-ethynyl-2-methyl-1,3-oxazole

  • Catalyst and Reagents:

    • Copper(I) chloride (CuCl)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • Dissolve 4-ethynyl-2-methyl-1,3-oxazole in the chosen solvent in a flask equipped with a gas inlet.

    • Add CuCl (5-10 mol%) and TMEDA (1.2 eq).

    • Bubble air or oxygen through the solution at a steady rate while stirring vigorously at room temperature.

    • Continue the reaction for 12-24 hours. The progress can be monitored by the disappearance of the alkyne proton signal in ¹H NMR.

    • Once the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

    • Filter the polymer, wash thoroughly, and dry under vacuum.

Glaser_Hay_Polymerization Monomer 4-Ethynyl-2-methyl-1,3-oxazole Reaction Glaser-Hay Polymerization (Room Temp) Monomer->Reaction Catalyst CuCl / TMEDA Catalyst->Reaction Oxidant O₂ (Air) Oxidant->Reaction Polymer Poly(2-methyl-1,3-oxazole-4-yl-butadiynylene) Reaction->Polymer Click_Polymerization Monomer1 Di-alkyne with Oxazole Reaction Click Polymerization (Room Temp) Monomer1->Reaction Monomer2 Di-azide Monomer Monomer2->Reaction Catalyst CuSO₄ / NaAsc Catalyst->Reaction Solvent DMF / H₂O Solvent->Reaction Polymer Poly(triazole-oxazole) Reaction->Polymer

Caption: Workflow for Azide-Alkyne Click Polymerization.

PART 3: Polymer Characterization

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations for Oxazole-Containing Polymers
¹H and ¹³C NMR Structural verification and confirmation of polymerization.Disappearance of the terminal alkyne proton signal (~3.0-3.5 ppm in ¹H NMR). Broadening of signals corresponding to the polymer backbone. Appearance of new signals characteristic of the linkage formed (e.g., triazole protons in click polymerization).
FT-IR Spectroscopy Confirmation of functional groups.Disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Appearance of bands corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).Monomodal peaks indicating successful polymerization. PDI values will vary depending on the polymerization method (typically >1.5 for step-growth).
Thermogravimetric Analysis (TGA) Assessment of thermal stability.High decomposition temperatures, often above 300 °C, indicating good thermal stability imparted by the heterocyclic rings. [20]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg).A single glass transition temperature, indicating an amorphous polymer. The Tg value will depend on the polymer backbone structure. [21][22][23]

PART 4: Applications in Drug Development

The unique properties of oxazole-containing polymers make them attractive candidates for applications in drug development, particularly in drug delivery systems.

Biocompatibility Assessment

Before any in vivo application, the cytotoxicity of the polymers must be assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is a common method for evaluating the in vitro cytotoxicity of materials. [24][25] Protocol 6: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Materials:

    • Polymer sample, sterilized

    • Cell line (e.g., L929 fibroblasts or a relevant cancer cell line)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Prepare polymer extracts by incubating the sterilized polymer in cell culture medium at various concentrations.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with the polymer extracts and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

In Vitro Drug Release Studies

To evaluate the potential of these polymers as drug delivery vehicles, in vitro drug release studies are performed. A model drug is loaded into a polymer matrix, and its release is monitored over time. [2][26][27][28][29] Protocol 7: In Vitro Drug Release from a Polymer Matrix

  • Materials:

    • Drug-loaded polymer matrix (e.g., film, microspheres)

    • Model drug (e.g., doxorubicin, paclitaxel)

    • Release medium (e.g., phosphate-buffered saline at pH 7.4)

    • Shaking incubator or dissolution apparatus

    • UV-Vis spectrophotometer or HPLC for drug quantification

  • Procedure:

    • Place a known amount of the drug-loaded polymer matrix into a known volume of release medium.

    • Incubate at 37 °C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Conclusion

The incorporation of 4-ethynyl-2-methyl-1,3-oxazole into polymer backbones offers a versatile platform for the creation of novel materials with tunable properties. The synthetic routes and polymerization protocols detailed in this guide provide a solid foundation for researchers to explore the potential of these polymers. The inherent biological relevance of the oxazole moiety, combined with the structural diversity afforded by modern polymerization techniques, positions these materials as highly promising candidates for advanced applications in drug delivery, biomaterials, and other areas of biomedical science.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Letters, 13(36), 3769-3772.
  • Gilbert, J. C., & Weerasooriya, U. (1982). Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes. The Journal of Organic Chemistry, 47(10), 1837-1845.
  • Corey–Fuchs reaction - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Seyferth-Gilbert Alkyne Synthesis | ORGANIC CHEMISTRY SELECT. (2014, December 27). WordPress.com. [Link]

  • How is a Seyferth-Gilbert homologation different from other methods? - TutorChase. (n.d.). Retrieved March 26, 2026, from [Link]

  • Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Seyferth-Gilbert homologation - wikidoc. (2012, September 6). Retrieved March 26, 2026, from [Link]

  • Corey–Fuchs Alkyne Synthesis. (1972). Tetrahedron Letters, 13(36), 3769–3772.
  • Smart Polymer Matrices for on-demand Drug Release: Recent Progress and Challenges. (2025, June 12). Research Journal of Pharmacy and Technology.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2023, February 1). MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved March 26, 2026, from [Link]

  • Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. (2021, August 30). ACS Publications. [Link]

  • Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. (2020, February 17). Academic Strive.
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  • Cytotoxicity and Biocompatibility. (2023, May 15). ACS Symposium Series.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
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  • Drug release behavior of polymeric matrix filled in capsule. (n.d.). PMC - NIH.
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  • Comparative Analysis of Biocompatibility and Cytotoxicity: A Guide to DPHA-Based Polymers. (n.d.). Benchchem.
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  • Recent advances and applications of Glaser coupling employing greener protocols. (2014, May 28). RSC Publishing.
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Application

Application Notes &amp; Protocols: The Strategic Use of 4-ethynyl-2-methyl-1,3-oxazole in Fragment-Based Drug Design

Introduction: A Modern Approach to "Drugging the Undruggable" Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to "Drugging the Undruggable"

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target.[2][3] These initial "hits" serve as high-quality starting points that are then chemically elaborated into potent, drug-like lead compounds. This approach is particularly advantageous for tackling challenging targets, including those previously deemed "undruggable," by providing a more efficient exploration of chemical space and a clearer path for rational, structure-guided optimization.[1][2][3]

Within the vast libraries of potential fragments, 4-ethynyl-2-methyl-1,3-oxazole emerges as a particularly strategic scaffold. This fragment uniquely combines two highly valuable chemical moieties: the stable, versatile 1,3-oxazole ring and a terminal ethynyl group. The oxazole ring is a common motif in numerous approved drugs, valued for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with protein targets.[4][5][6] The ethynyl group, with its rigid, linear geometry, not only provides a vector for precise interactions but, more critically, serves as a versatile synthetic handle for subsequent fragment evolution via highly reliable reactions like "click chemistry".[7][8][9]

This guide provides an in-depth exploration of 4-ethynyl-2-methyl-1,3-oxazole as a tool in FBDD. We will detail its physicochemical properties, outline protocols for its application in screening and validation, and demonstrate its potential for hit-to-lead optimization, providing researchers with the foundational knowledge to leverage this powerful fragment in their drug discovery campaigns.

Physicochemical Profile: A "Rule of Three" Compliant Fragment

The utility of a fragment is fundamentally tied to its physicochemical properties. An ideal fragment adheres to the "Rule of Three," which ensures that as the fragment is elaborated, its properties remain within a drug-like chemical space.[10][11] 4-ethynyl-2-methyl-1,3-oxazole is an exemplary fragment in this regard.

PropertyValueSignificance in FBDD
Molecular Weight ~107.11 g/mol Well below the 300 Da threshold, allowing significant room for chemical elaboration without becoming excessively large or complex.[3]
cLogP ~1.2Below the threshold of 3, indicating good solubility, which is crucial for the high concentrations used in biophysical screening assays.[11][12]
Hydrogen Bond Donors 0Complies with the "≤3" rule. The terminal alkyne C-H can act as a weak proton donor.[9]
Hydrogen Bond Acceptors 2 (Oxazole N and O)Complies with the "≤3" rule, providing specific points for target interaction.[13]
Rotatable Bonds 0The rigidity of the fragment reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The Dual Functionality of the Scaffold

The power of 4-ethynyl-2-methyl-1,3-oxazole lies in the distinct and complementary roles of its constituent parts.

The 1,3-Oxazole Core: A Privileged Heterocycle

The oxazole ring is a five-membered aromatic heterocycle that is frequently found in biologically active molecules and FDA-approved drugs.[4][14] Its utility stems from a combination of favorable properties:

  • Interaction Versatility : The nitrogen and oxygen atoms are sp2 hybridized and can act as hydrogen bond acceptors. The aromatic ring system can participate in beneficial π-π stacking or hydrophobic interactions with protein side chains.[5][13][15]

  • Metabolic Stability : The oxazole ring is generally stable to metabolic degradation, a desirable property for any drug scaffold.

  • Synthetic Tractability : Oxazole chemistry is well-established, allowing for modifications to the core ring if required during later optimization stages.[16][17]

The 4-Ethynyl Group: A Gateway for Elaboration

The terminal alkyne, or ethynyl group, is a highly valuable functional group in medicinal chemistry.[7][8]

  • Rigid Vector : Its linear geometry acts as a rigid linker or vector, allowing chemists to project new functionality into a specific region of the protein's binding pocket with high precision.[9]

  • "Click Chemistry" Handle : The terminal alkyne is one half of the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7][18] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it the premier choice for "growing" or "linking" fragments during hit-to-lead optimization.[14][19]

  • Specific Interactions : The alkyne C-H bond can function as a weak hydrogen bond donor, and the π-system can engage in unique interactions with the target protein.[9]

FBDD Workflow and Experimental Protocols

The journey from fragment identification to a potent lead compound is a multi-step process heavily reliant on sensitive biophysical techniques and structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. 4-ethynyl-2-methyl-1,3-oxazole) Screening Primary Screening (SPR) FragLib->Screening High Conc. HitVal Hit Validation (NMR) Screening->HitVal Initial Hits Xtal X-Ray Co-crystallography HitVal->Xtal Confirmed Hit Structure Fragment-Protein Complex Structure Xtal->Structure Elaboration Fragment Elaboration (e.g., Click Chemistry) Structure->Elaboration Structure-Guided Design SAR SAR by Synthesis Elaboration->SAR SAR->Elaboration Lead Potent Lead Compound SAR->Lead Iterative Optimization

Caption: The FBDD workflow using 4-ethynyl-2-methyl-1,3-oxazole.

Protocol 1: Primary Fragment Screening with Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[20][21] It provides real-time kinetic data and can be performed with relatively low protein consumption, making it an excellent primary screening method.[22]

Methodology:

  • Target Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that yields a robust signal without causing mass transport limitations.

    • Causality: Covalent immobilization ensures the target remains on the sensor surface during the continuous flow of buffer and fragment solutions, providing a stable baseline for interaction analysis.[20]

  • Fragment Solution Preparation:

    • Prepare a stock solution of 4-ethynyl-2-methyl-1,3-oxazole in 100% DMSO.

    • Create a dilution series in the running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples and the running buffer (typically ≤ 1%) to minimize solvent-induced artifacts.

    • Screening is typically performed at a high fragment concentration (e.g., 100 µM - 1 mM) to detect weak binding.

  • SPR Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Causality: Comparing the signal from the target flow cell to a reference flow cell (e.g., a deactivated surface) allows for the subtraction of bulk refractive index changes and non-specific binding, isolating the true binding signal.[21]

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal.

    • A concentration-dependent increase in the binding response (measured in Resonance Units, RU) indicates a potential hit.

    • Fit the data to a steady-state affinity model to estimate the dissociation constant (K_D). Hits typically have K_D values in the high micromolar to millimolar range.

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful secondary screening method to confirm hits from primary screens. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly effective for validating fragment binding because they unambiguously confirm a direct interaction between the fragment and the target protein in solution.[22][23]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • Add the fragment, 4-ethynyl-2-methyl-1,3-oxazole, to the protein solution at a concentration typically 20-100 times that of the protein (e.g., 1 mM).

  • STD-NMR Experiment:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region where no protein or fragment signals appear.

    • Causality: In the on-resonance experiment, saturation is transferred from the protein to any bound ligands via spin diffusion. This causes a decrease in the signal intensity of the bound fragment's protons. Unbound fragments are unaffected.[23]

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the protein.

    • The presence of signals for the methyl, ethynyl, and oxazole protons in the STD spectrum confirms that 4-ethynyl-2-methyl-1,3-oxazole is a true binder. The relative intensity of the signals can provide information about which parts of the fragment are most intimately interacting with the protein.

Protocol 3: Structure-Guided Fragment Elaboration via Click Chemistry

Rationale: Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the terminal ethynyl group provides a direct and reliable path for optimization. The "fragment growing" strategy involves synthesizing analogues where new chemical groups are added to the core fragment to make additional favorable interactions with the target, thereby increasing affinity and potency.[19][24][25]

Caption: Reaction scheme for fragment growing using click chemistry.

Methodology:

  • Design of Azide Building Blocks:

    • Based on the X-ray crystal structure of the fragment-protein complex, identify an adjacent pocket or interaction point.

    • Design and synthesize a small library of azide-containing building blocks (R-N₃) where the 'R' group is hypothesized to favorably occupy that pocket (e.g., by forming a hydrogen bond, a salt bridge, or hydrophobic interactions).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve 4-ethynyl-2-methyl-1,3-oxazole (1 equivalent) and the selected azide building block (1.1 equivalents) in a solvent mixture such as t-butanol/water (1:1).

    • Add a solution of sodium ascorbate (0.2 equivalents) followed by a solution of copper(II) sulfate pentahydrate (0.1 equivalents).

    • Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. The Cu(I) catalyst orchestrates the cycloaddition between the terminal alkyne and the azide to selectively form the 1,4-disubstituted 1,2,3-triazole product.[14]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the resulting triazole product using standard techniques such as column chromatography.

    • Confirm the structure and purity of the new, evolved compound by ¹H NMR, ¹³C NMR, and HRMS.

  • Biological Evaluation:

    • Test the new compound in the primary binding assay (e.g., SPR) or a functional assay. A significant increase in affinity (lower K_D) compared to the original fragment validates the structure-guided design and demonstrates successful hit-to-lead progression.

Conclusion

4-ethynyl-2-methyl-1,3-oxazole is more than just a simple heterocycle; it is a highly engineered fragment designed for success in FBDD campaigns. Its "Rule of Three" compliant properties ensure good behavior in biophysical assays, while the combination of a versatile oxazole scaffold and a reactive ethynyl handle provides a clear and robust strategy for hit validation and subsequent evolution. By following structured protocols involving primary screening, orthogonal validation, and structure-guided elaboration, researchers can effectively leverage this fragment to accelerate the journey from an initial, weak-binding hit to a potent, optimized lead candidate.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Fragment Based Drug Design: A Review. (2024, July 1). International Journal of Pharmaceutical Sciences Review and Research.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023, January 19). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved March 26, 2026, from [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry.
  • Fragment-based drug discovery: A graphical review. (2025, September 10). PubMed. Retrieved March 26, 2026, from [Link]

  • Fragment-Based Drug Discovery: Concept and Aim. (n.d.). J-Stage. Retrieved March 26, 2026, from [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018, January 20). PubMed. Retrieved March 26, 2026, from [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, February 24). Journal of Medicinal Chemistry.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020, June 11). PubMed. Retrieved March 26, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020, February 7). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. - Semantic Scholar. (2020, February 7). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). Nature. Retrieved March 26, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Retrieved March 26, 2026, from [Link]

  • FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT. Retrieved March 26, 2026, from [Link]

  • Fragment screening by SPR/NMR. (n.d.). The Pharmaceutical Society of Japan. Retrieved March 26, 2026, from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025, November 25). Journal of Medicinal Chemistry.
  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters.
  • Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera. Retrieved March 26, 2026, from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). XtalPi. Retrieved March 26, 2026, from [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007, October 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI. Retrieved March 26, 2026, from [Link]

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Method

Application Note: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles Featuring a 2-Methyl-1,3-Oxazole Moiety

Introduction: The Strategic Value of 1,5-Disubstituted Triazoles in Drug Discovery The 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry, recognized for its exceptional chemical stability and its cap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 1,5-Disubstituted Triazoles in Drug Discovery

The 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry, recognized for its exceptional chemical stability and its capacity to act as a bioisostere for amide bonds.[1][2] This heterocycle is a common feature in a variety of approved therapeutic agents.[1][3] The regioselective synthesis of substituted triazoles is therefore of paramount importance. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary and highly regioselective route to the corresponding 1,5-disubstituted isomers.[4][5]

This application note provides a detailed protocol for the ruthenium-catalyzed click chemistry reaction between 4-ethynyl-2-methyl-1,3-oxazole and benzyl azide. The resulting 1-benzyl-5-(2-methyl-1,3-oxazol-4-yl)-1H-1,2,3-triazole represents a novel molecular scaffold with potential applications in drug discovery and development, combining the favorable properties of both the triazole and oxazole heterocycles.[6][7]

The RuAAC reaction is particularly advantageous as it is compatible with a broad range of functional groups and can be performed under relatively mild conditions.[2][8] The choice of a ruthenium catalyst, typically a [Cp*RuCl] complex, ensures high regioselectivity for the 1,5-isomer.[4][9]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Catalyst & Conditions cluster_product Product alkyne 4-Ethynyl-2-methyl-1,3-oxazole catalyst [Cp*RuCl(COD)] (2 mol%) azide Benzyl Azide product 1-Benzyl-5-(2-methyl-1,3-oxazol-4-yl)- 1H-1,2,3-triazole catalyst->product solvent Toluene, 80 °C

Caption: General reaction scheme for the RuAAC of 4-ethynyl-2-methyl-1,3-oxazole.

Experimental Protocols

Part 1: Synthesis of 4-Ethynyl-2-methyl-1,3-oxazole

The synthesis of the target alkyne can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below, based on established methods for the functionalization of oxazole rings.[1]

Materials and Reagents:

ReagentSupplierGrade
2-Methyl-4-oxazolecarboxylic acidSigma-AldrichReagentPlus®, ≥99%
Thionyl chloride (SOCl₂)Acros Organics99.5%
(Trimethylsilyl)acetyleneGFS Chemicals98%
Palladium(II) acetateStrem Chemicals98%
Triphenylphosphine (PPh₃)Oakwood99%
Copper(I) iodide (CuI)Alfa Aesar99.5%
Triethylamine (TEA)Fisher ScientificCertified ACS
Tetrabutylammonium fluoride (TBAF)J.T.Baker1.0 M in THF
Dichloromethane (DCM)Macron Fine ChemicalsAnhydrous, ≥99.8%
Tetrahydrofuran (THF)EMD MilliporeAnhydrous, ≥99.9%

Protocol:

  • Synthesis of 2-methyl-4-oxazolecarbonyl chloride: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-methyl-4-oxazolecarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Sonogashira coupling to form 2-methyl-4-((trimethylsilyl)ethynyl)-1,3-oxazole: To a solution of the crude acid chloride (1.0 eq) in anhydrous THF, add (trimethylsilyl)acetylene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.05 eq). Add triethylamine (3.0 eq) dropwise and stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the silyl-protected alkyne.

  • Desilylation to yield 4-ethynyl-2-methyl-1,3-oxazole: Dissolve the silyl-protected alkyne (1.0 eq) in THF and cool the solution to 0 °C. Add TBAF (1.1 eq, 1.0 M in THF) dropwise. Stir the reaction at 0 °C for 1 hour. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain 4-ethynyl-2-methyl-1,3-oxazole.

Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

This protocol details the regioselective synthesis of 1-benzyl-5-(2-methyl-1,3-oxazol-4-yl)-1H-1,2,3-triazole using a well-defined ruthenium catalyst.

Materials and Reagents:

ReagentSupplierGrade
4-Ethynyl-2-methyl-1,3-oxazoleSynthesized as per Part 1>95%
Benzyl azideTCI America>98.0%
[Cp*RuCl(COD)] (COD = 1,5-cyclooctadiene)Sigma-Aldrich97%
TolueneAcros OrganicsAnhydrous, 99.85%
Dichloromethane (DCM)Macron Fine ChemicalsHPLC Grade
HexanesFisher ScientificHPLC Grade

Protocol:

  • To a screw-cap vial equipped with a magnetic stir bar, add 4-ethynyl-2-methyl-1,3-oxazole (1.0 eq), benzyl azide (1.1 eq), and [Cp*RuCl(COD)] (0.02 eq).

  • Add anhydrous toluene to achieve a final concentration of 0.2 M with respect to the alkyne.

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1,5-disubstituted triazole.

Workflow Diagram

Experimental_Workflow cluster_synthesis Alkyne Synthesis cluster_click Click Chemistry start 2-Methyl-4-oxazolecarboxylic acid step1 Acid Chloride Formation start->step1 step2 Sonogashira Coupling step1->step2 step3 Desilylation step2->step3 alkyne 4-Ethynyl-2-methyl-1,3-oxazole step3->alkyne reactants Combine Alkyne, Azide, and Catalyst alkyne->reactants reaction Heat in Toluene (80 °C, 16h) reactants->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification product Pure 1,5-Disubstituted Triazole purification->product

Caption: Workflow for the synthesis of the target 1,5-disubstituted triazole.

Results and Discussion

The RuAAC reaction is expected to proceed with high regioselectivity, yielding the 1,5-disubstituted triazole as the major product. The electron-deficient nature of the oxazole ring may influence the reaction rate, but the general robustness of the RuAAC reaction suggests that good to excellent yields should be achievable.[2]

Characterization:

The structure of the final product, 1-benzyl-5-(2-methyl-1,3-oxazol-4-yl)-1H-1,2,3-triazole, can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons), the triazole proton (a singlet), and the oxazole ring protons and methyl group. Based on analogous structures, the triazole proton signal is anticipated to appear downfield.[10]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the benzyl group and the two heterocyclic rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Mechanistic Insights

The mechanism of the RuAAC reaction is proposed to proceed through a series of organometallic intermediates.[9][11]

Mechanism A [Cp*RuCl] B Ligand Exchange A->B + Alkyne + Azide C Ruthenium-Azide-Alkyne Complex B->C D Oxidative Coupling C->D E Ruthenacycle Intermediate D->E F Reductive Elimination E->F G 1,5-Disubstituted Triazole F->G G->A - Product Catalyst Regeneration

Caption: Proposed catalytic cycle for the RuAAC reaction.

The catalytic cycle is initiated by the coordination of the azide and alkyne to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. The regioselectivity of the reaction is determined at this stage. Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[11]

Conclusion

This application note provides a comprehensive guide for the synthesis of a novel 1,5-disubstituted triazole containing a 2-methyl-1,3-oxazole moiety via a ruthenium-catalyzed azide-alkyne cycloaddition. The described protocols are based on well-established and reliable methodologies, offering a practical approach for researchers in drug discovery and medicinal chemistry to access new chemical entities with therapeutic potential. The high regioselectivity and functional group tolerance of the RuAAC reaction make it a powerful tool for the construction of complex molecular architectures.

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Expert Opinion on Drug Discovery. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Bentham Science. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 913-929. [Link]

  • ResearchGate. (n.d.). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105432.
  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Thieme E-Books. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Retrieved from [Link]

  • American Chemical Society. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Chemical Science Review and Letters. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis – Review. Chemical Science Review and Letters, 3(10), 93-100.
  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Molecules, 26(15), 4584. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-ethynyl-2-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to troubleshooting and improving reaction yields in the synthesis of 4-ethynyl-2-methyl-1,3-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and improving reaction yields in the synthesis of 4-ethynyl-2-methyl-1,3-oxazole. This valuable building block is often synthesized via a Sonogashira coupling reaction between a 4-halo-2-methyl-1,3-oxazole and a protected acetylene, followed by deprotection. This guide addresses common challenges encountered during this process in a question-and-answer format, offering practical solutions and explaining the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-ethynyl-2-methyl-1,3-oxazole and what are the critical steps?

The most prevalent and versatile method for synthesizing 4-ethynyl-2-methyl-1,3-oxazole is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of a 4-halo-2-methyl-1,3-oxazole (typically 4-bromo or 4-iodo) with a terminal alkyne, often a silyl-protected acetylene like trimethylsilylacetylene (TMSA) or triisopropylsilylacetylene (TIPS-acetylene).[3][4] A subsequent deprotection step is then required to yield the terminal alkyne.

The critical steps in this synthesis are:

  • Synthesis of the 4-halo-2-methyl-1,3-oxazole precursor: The purity and stability of this starting material are crucial for a successful coupling reaction.

  • The Sonogashira coupling reaction: This step is sensitive to catalyst choice, reaction conditions (temperature, solvent, base), and the presence of oxygen.

  • Deprotection of the silyl group: This final step must be performed under conditions that do not degrade the sensitive oxazole ring.[5]

Q2: My Sonogashira coupling reaction is giving low yields. What are the likely causes?

Low yields in the Sonogashira coupling for this synthesis can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst, often Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, can be deactivated by oxygen.[2]

  • Homocoupling of the Alkyne: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the presence of oxygen.[6]

  • Decomposition of Starting Materials or Product: Oxazoles can be sensitive to harsh reaction conditions, particularly acidic environments.[4] The 4-halo-oxazole starting material or the ethynyl-oxazole product may decompose under non-optimal conditions.

  • Insufficient Reaction Temperature: Palladium-catalyzed cross-coupling reactions often require heating to proceed to completion. Temperatures below 50°C may result in slow or incomplete reactions.[7]

Q3: I'm observing significant amounts of a homocoupled alkyne byproduct. How can I minimize this?

The formation of diynes from the homocoupling of the terminal alkyne is a frequent issue. Here are strategies to suppress this side reaction:

  • Maintain Anaerobic Conditions: Rigorously deoxygenate all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1] Some studies suggest that an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[6]

  • Copper-Free Conditions: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free variations have been developed to minimize homocoupling.[8] These methods often require specific ligands and may have different optimal conditions.

  • Controlled Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis of 4-ethynyl-2-methyl-1,3-oxazole.

Problem 1: Low or No Conversion of the 4-Halo-2-methyl-1,3-oxazole

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst or pre-activate the catalyst. Ensure all solvents and reagents are thoroughly degassed.[9]The active catalytic species is a Pd(0) complex, which is susceptible to oxidation.[10]
Inappropriate Solvent Tetrahydrofuran (THF) is a commonly recommended solvent for these types of coupling reactions.[7] Ensure the solvent is anhydrous.Solvent polarity can significantly impact reaction rates and catalyst stability.
Insufficient Base Strength or Solubility Use a suitable amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is soluble in the reaction medium.The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC-MS. Temperatures around 60°C are often effective.[7]The oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step and is accelerated by heat.

Experimental Protocol: General Sonogashira Coupling

  • To a dried flask under an inert atmosphere, add the 4-halo-2-methyl-1,3-oxazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF).

  • Add a degassed amine base (e.g., triethylamine, 2-3 equiv).

  • Add the silyl-protected alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 equiv) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Difficulty with the Silyl Deprotection Step

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Harsh Deprotection Conditions Use mild deprotection reagents such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF.[3]The oxazole ring can be sensitive to strongly acidic or basic conditions, which can lead to ring-opening or decomposition.[11]
Incomplete Deprotection Increase the reaction time or the amount of deprotection reagent. Monitor the reaction progress carefully by TLC to avoid product degradation.The efficiency of deprotection can depend on the specific silyl protecting group and the substrate.
Product Instability During Workup Minimize exposure to acidic conditions during workup. A neutral or slightly basic aqueous workup is recommended.The terminal ethynyl group can be sensitive, and the oxazole ring can be cleaved under acidic conditions.[4]

Experimental Protocol: Silyl Deprotection

  • Dissolve the silyl-protected 4-ethynyl-2-methyl-1,3-oxazole in a suitable solvent (e.g., methanol for K₂CO₃, or THF for TBAF).

  • Add the deprotection reagent (e.g., K₂CO₃ or a 1M solution of TBAF in THF) at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or trituration.[3]

Visualizing the Workflow

The following diagram illustrates a typical troubleshooting workflow for optimizing the synthesis of 4-ethynyl-2-methyl-1,3-oxazole.

TroubleshootingWorkflow Start Low Yield of 4-ethynyl-2-methyl-1,3-oxazole Check_Coupling Analyze Sonogashira Coupling Step Start->Check_Coupling Check_Deprotection Analyze Deprotection Step Start->Check_Deprotection Check_Starting_Material Verify Purity of 4-Halo-2-methyl-1,3-oxazole Start->Check_Starting_Material Optimize_Coupling Optimize Coupling Conditions: - Catalyst & Ligand - Solvent & Base - Temperature - Anaerobic Conditions Check_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection: - Mild Reagents (K2CO3, TBAF) - Reaction Time Check_Deprotection->Optimize_Deprotection Purify_SM Purify Starting Material Check_Starting_Material->Purify_SM Success Improved Yield Optimize_Coupling->Success Optimize_Deprotection->Success Purify_SM->Success

Caption: Troubleshooting workflow for low yields.

Key Mechanistic Insights

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd_Complex R-Pd(II)-X(L2) OxAdd->Pd_Complex Transmetal Transmetalation (Cu-C≡CR') Pd_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Pd_Complex->Pd_Alkyne_Complex Transmetal->Pd_Alkyne_Complex Reduct_Elim Reductive Elimination Product R-C≡CR' Pd_Alkyne_Complex->Product Reduct_Elim->Product Product->Pd0 CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne + H-C≡CR', Base Alkyne H-C≡CR' Base Base Cu_Alkyne->Pd_Complex

Caption: Catalytic cycles of the Sonogashira reaction.[2]

Understanding these cycles highlights the importance of each component. The palladium catalyst facilitates the oxidative addition of the halo-oxazole and the final reductive elimination to form the product. The copper co-catalyst activates the terminal alkyne for transmetalation to the palladium center. The base is crucial for regenerating the copper acetylide and neutralizing the acid byproduct.

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • ResearchGate. (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. Retrieved from [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • Vedejs, E., & Lu, D. (2003). An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development, 7(5), 783-786. [Link]

  • Daugulis, O., & Shang, R. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 17(19), 4802-4805. [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Li, P., Wang, L., & Wang, M. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9123-9129. [Link]

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. Retrieved from [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Al-Zoubi, R. M., & Al-Masri, M. R. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4634. [Link]

  • Wang, Y., Li, Y., & Yu, B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Pajda, M., Włoch, D., & Szweda, R. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Polymers, 13(15), 2530. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-235.
  • Solomin, V., Radchenko, D. S., Slobodyanyuk, E. Y., & Grygorenko, O. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry, 2019(10), 2036-2047.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Smith, C. J., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(48), 9993-9999. [Link]

  • BenchChem. (2025).
  • Al-Masoudi, N. A., & Al-Salihi, R. H. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 339-345.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6796-6819. [Link]

  • Molbase. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wang, Y., Li, Y., & Yu, B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-283.
  • Kassick, A. J., & Boykin, D. W. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1699-1701.
  • ResearchGate. (n.d.). 4-Halo-1,3-oxazoles: Unambiguous structural assignment of 2-halo-2-benzoyl-2H-azirine-3-carboxylates thermal ring expansion products. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Click Reactions with 4-ethynyl-2-methyl-1,3-oxazole

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 4-ethynyl-2-methyl-1,3-oxazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 4-ethynyl-2-methyl-1,3-oxazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges that can arise when working with this heteroaromatic alkyne. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.

I. Understanding the Unique Reactivity of 4-ethynyl-2-methyl-1,3-oxazole in CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used bioconjugation and material synthesis technique, known for its high efficiency and specificity.[1][2][3] However, the introduction of a heteroaromatic alkyne such as 4-ethynyl-2-methyl-1,3-oxazole can present unique challenges not typically encountered with simple alkyl or aryl alkynes. The oxazole ring, with its nitrogen and oxygen heteroatoms, can influence the reaction in several ways, including potential coordination with the copper catalyst and altered electronic properties of the alkyne.

This guide will walk you through common issues, from incomplete reactions to unexpected side products, and provide you with the scientific rationale behind our recommended solutions.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

Category 1: Reaction Initiation and Catalyst Activity

Question 1: My click reaction with 4-ethynyl-2-methyl-1,3-oxazole is not starting or is extremely slow. What are the likely causes?

Answer: An inert or slow reaction is one of the most common issues and can typically be traced back to the catalyst's state or the reaction environment.

  • Inactive Copper(I) Catalyst: The active catalyst in CuAAC is the Copper(I) ion.[1] If you are starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ. An insufficient amount or degraded sodium ascorbate solution will lead to a lack of active catalyst.

    • Troubleshooting:

      • Always use a freshly prepared solution of sodium ascorbate.

      • Ensure a slight molar excess of sodium ascorbate to Cu(II) salt (typically 1.1 to 2 equivalents) to maintain a reducing environment and prevent re-oxidation of Cu(I) to Cu(II) by dissolved oxygen.[1]

  • Oxygen Contamination: Dissolved oxygen in your reaction mixture can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the reaction.[1]

    • Troubleshooting:

      • Degas your solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.

      • Assemble your reaction under an inert atmosphere.

  • Potential for Oxazole-Copper Chelation: The nitrogen atom of the oxazole ring in your alkyne could potentially act as a ligand, coordinating with the copper catalyst. While not definitively proven for this specific molecule in all contexts, strong coordination could oversaturate the copper's coordination sphere, hindering the necessary binding of the alkyne and azide for the reaction to proceed.

    • Troubleshooting:

      • Consider the use of a stabilizing ligand for the copper catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[4][5] These ligands can help to create a more defined and active catalytic species, potentially mitigating non-productive chelation by the oxazole. A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point.[4]

Question 2: I am observing a color change in my reaction mixture (e.g., to green or blue), but the reaction is not progressing. What does this indicate?

Answer: A green or blue color in a CuAAC reaction is indicative of the presence of Cu(II) ions. This confirms that your active Cu(I) catalyst has been oxidized.

  • Troubleshooting:

    • Add a fresh aliquot of sodium ascorbate solution to the reaction mixture. If the color lightens and the reaction proceeds, this confirms that catalyst oxidation was the issue.

    • In subsequent experiments, ensure more rigorous exclusion of oxygen.

Category 2: Incomplete Conversion and Low Yields

Question 3: My reaction starts but stalls at a low to moderate conversion. What factors could be at play?

Answer: Stalled reactions suggest a loss of catalytic activity over time or issues with the stability of your reagents.

  • Catalyst Decomposition: Even with a reducing agent, the Cu(I) catalyst can be susceptible to degradation over long reaction times, especially at elevated temperatures.

  • Oxazole Ring Instability: The oxazole ring can be sensitive to certain conditions. While generally stable, prolonged exposure to strongly acidic or basic conditions, or high temperatures, could potentially lead to ring-opening or other side reactions, consuming your starting material.[6][7]

    • Troubleshooting:

      • Monitor your reaction by TLC or LC-MS at regular intervals. If the reaction is clean but slow, consider adding a fresh portion of the catalyst and reducing agent after a few hours.

      • If possible, conduct the reaction at room temperature. If heating is necessary, use the lowest effective temperature.

      • Ensure your reaction medium is not strongly acidic or basic. Most CuAAC reactions perform well in a neutral to slightly basic pH range (pH 7-9).

  • Insufficient Reagent Concentration: Click reactions, while efficient, are still subject to the principles of chemical kinetics. Very dilute reaction conditions can lead to slow reaction rates and incomplete conversion.

    • Troubleshooting:

      • If your experimental design allows, increase the concentration of your reactants.

      • If working with precious materials at low concentrations, the use of a highly effective ligand like THPTA is crucial to accelerate the reaction.[4]

Category 3: Side Reactions and Impurities

Question 4: I am observing significant amounts of a byproduct that appears to be a homocoupling of my oxazole alkyne. How can I prevent this?

Answer: The formation of a diacetylene byproduct is known as Glaser coupling and is a common side reaction in CuAAC chemistry, promoted by the presence of Cu(II) and oxygen.[1]

  • Troubleshooting:

    • This is another indication of insufficient reduction of Cu(II) to Cu(I) and/or the presence of oxygen.

    • Increase the excess of sodium ascorbate.

    • More rigorous degassing of solvents and maintenance of an inert atmosphere are critical.

Question 5: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer: Common impurities in CuAAC reactions include residual copper catalyst, the ligand, and any unreacted starting materials or side products.

  • Troubleshooting Purification:

    • Copper Removal: After the reaction, quenching with a solution of EDTA or passing the crude product through a plug of silica gel can help to remove copper salts.

    • Ligand Removal: Ligands like TBTA can often be removed by standard column chromatography. Water-soluble ligands like THPTA can be removed by an aqueous workup.

    • General Purification Strategy: For many triazole products, precipitation from the reaction mixture upon completion can yield a relatively pure product. If not, standard silica gel column chromatography is typically effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. For particularly polar triazoles, a reverse-phase chromatography approach may be necessary. Some triazoles can also be purified by recrystallization.[8][9][10]

III. Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific azide and experimental goals.

Materials:

  • 4-ethynyl-2-methyl-1,3-oxazole

  • Your azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous reactions) or Tris(benzyltriazolylmethyl)amine (TBTA) (for organic solvents)

  • Degassed solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF for aqueous reactions; or THF, CH₂Cl₂, or DMF for organic reactions)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of 4-ethynyl-2-methyl-1,3-oxazole in your chosen organic co-solvent.

    • Prepare a 100 mM stock solution of your azide in the same co-solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMF/t-BuOH (1:4).

  • Reaction Setup (1 mL scale example):

    • To a clean reaction vial, add your azide (1.0 equivalent).

    • Add the 4-ethynyl-2-methyl-1,3-oxazole (1.1 equivalents).

    • Add the solvent to achieve your desired final concentration (e.g., to a final volume of 1 mL).

    • Add the ligand solution (e.g., for a 5 mol% catalyst loading with a 5:1 ligand-to-copper ratio, you would add 50 µL of the 50 mM ligand solution).

    • Add the CuSO₄ solution (e.g., for a 5 mol% catalyst loading, you would add 10 µL of the 50 mM CuSO₄ solution).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., for 10 mol% sodium ascorbate, you would add 10 µL of the 1 M solution).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary for Incomplete Click Reactions with 4-ethynyl-2-methyl-1,3-oxazole
Problem Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction Inactive/oxidized Cu(I) catalyst; Oxygen contamination; Potential oxazole-copper chelationUse fresh sodium ascorbate; Degas solvents and use an inert atmosphere; Employ a stabilizing ligand (TBTA/THPTA).
Reaction stalls at low conversion Catalyst decomposition; Oxazole ring instability; Low reactant concentrationAdd fresh catalyst/reducing agent; Run at room temperature; Ensure neutral pH; Increase reactant concentration.
Significant alkyne homocoupling (Glaser coupling) Presence of Cu(II) and oxygenIncrease excess of sodium ascorbate; Rigorously exclude oxygen.
Difficult purification Residual copper; Ligand contamination; ByproductsWash with EDTA solution; Optimize chromatographic conditions (normal or reverse-phase); Consider recrystallization.
Diagrams

Diagram 1: Key Factors in a Successful CuAAC Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Reactants 4-ethynyl-2-methyl-1,3-oxazole + Azide Product 1,4-disubstituted 1,2,3-triazole Reactants->Product CuAAC Reaction Catalyst Cu(I) Source (e.g., CuSO4 + NaAscorbate) Catalyst->Product Ligand Stabilizing Ligand (e.g., TBTA/THPTA) Ligand->Catalyst stabilizes Solvent Degassed Solvent Solvent->Reactants Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Catalyst protects

Caption: A successful CuAAC reaction depends on the interplay of pure reactants, an active catalytic system, and carefully controlled reaction conditions.

Diagram 2: Troubleshooting Workflow for Incomplete Reactions

G Start Incomplete Reaction Observed Check_Catalyst Is the Cu(I) catalyst active? (Check for Cu(II) color) Start->Check_Catalyst Add_Ascorbate Add fresh Sodium Ascorbate Check_Catalyst->Add_Ascorbate No Check_Oxygen Is oxygen excluded? Check_Catalyst->Check_Oxygen Yes Success Reaction Proceeds Add_Ascorbate->Success Degas_Inert Degas solvents and use inert atmosphere Check_Oxygen->Degas_Inert No Check_Ligand Is a ligand being used? Check_Oxygen->Check_Ligand Yes Degas_Inert->Success Add_Ligand Add TBTA or THPTA Check_Ligand->Add_Ligand No Check_Stability Consider oxazole stability (Temperature, pH) Check_Ligand->Check_Stability Yes Add_Ligand->Success

Caption: A systematic workflow for diagnosing and resolving incomplete CuAAC reactions with 4-ethynyl-2-methyl-1,3-oxazole.

V. Concluding Remarks

While the CuAAC reaction is remarkably robust, the use of functionalized building blocks like 4-ethynyl-2-methyl-1,3-oxazole requires a nuanced understanding of potential challenges. By systematically addressing catalyst activity, reaction conditions, and the unique properties of the oxazole moiety, researchers can overcome these hurdles and successfully incorporate this valuable heterocyclic alkyne into their molecular designs. We encourage you to use this guide as a starting point for optimizing your specific click reactions and welcome further inquiries.

VI. References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. ORCA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 38(8), 612-625.

  • Walsh, P. J., & Li, Y. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry, 88(15), 10595-10606.

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from

  • Li, Y., & Walsh, P. J. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. New Journal of Chemistry, 46(34), 16429-16433.

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 46(15), 2666-2669.

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.

  • Google Patents. (n.d.). US9242942B2 - Purification of aryltriazoles. Retrieved from

  • Google Patents. (n.d.). Process for making triazoles - European Patent Office - EP 0075459 B1. Retrieved from

  • Ibraheem, H. A., Ali, A. A., & Kadhim, H. A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2022, 1-18.

  • Royal Society of Chemistry. (2022). Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. New Journal of Chemistry, 46(34), 16429-16433.

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • PubMed. (2018). The coordination- and photochemistry of copper(i) complexes: variation of N^N ligands from imidazole to tetrazole. Dalton Transactions, 47(1), 187-198.

  • Bakherad, M., Keivanloo, A., & Samangooei, S. (2019). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Heterocyclic Chemistry, 56(5), 1547-1555.

  • Organic Chemistry Portal. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2762-2765.

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 221-236.

  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]

  • ACS Publications. (2014). Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis, 4(11), 3956-3962.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 6(8), 811-819.

  • ResearchGate. (2025). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society, 129(37), 11683-11691.

  • Beilstein Journals. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2710-2749.

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles. Organic & Biomolecular Chemistry.

  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Molecules, 26(15), 4598.

  • Semantic Scholar. (2021). Synthesis and Screening of New[1][11][12]Oxadiazole,[1][11][13]Triazole, and[1][11][13]Triazolo. ACS Omega, 6(2), 1687-1696.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Preprints.org. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Preprints.org.

  • Preprints.org. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org.

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • MDPI. (2024). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. International Journal of Molecular Sciences, 25(23), 13028.

Sources

Troubleshooting

optimal storage conditions to prevent 4-ethynyl-2-methyl-1,3-oxazole degradation

Welcome to the technical support resource for 4-ethynyl-2-methyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-ethynyl-2-methyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Given the reactive nature of both the oxazole ring and the terminal alkyne, improper storage and handling can lead to significant degradation, compromising experimental outcomes. This document provides in-depth, evidence-based answers and protocols to prevent compound degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of 4-ethynyl-2-methyl-1,3-oxazole.

Q1: What are the absolute optimal long-term storage conditions for solid 4-ethynyl-2-methyl-1,3-oxazole?

A1: For long-term stability (>6 months), the solid compound should be stored at -20°C or lower , under an inert atmosphere (argon or nitrogen) , and completely protected from light . The container should be a tightly sealed amber glass vial with a PTFE-lined cap, placed inside a secondary container with a desiccant.

  • Causality: The combination of low temperature, anoxia, and darkness mitigates the three primary degradation pathways: thermal decomposition, oxidation, and photolysis.[1][2] The oxazole ring is susceptible to oxidative cleavage and photochemical rearrangement, while the ethynyl group can be prone to oxidative reactions.[1][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared using an anhydrous, aprotic solvent of high purity, such as acetonitrile or tetrahydrofuran (THF). It is critical to use solvents from a freshly opened bottle or a solvent purification system. Before use, the solvent should be degassed by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Store stock solutions in small aliquots at -20°C or -80°C in amber vials to minimize freeze-thaw cycles and light exposure.

  • Causality: Water can act as a nucleophile, leading to the hydrolytic cleavage of the oxazole ring.[4][5] Dissolved oxygen can initiate oxidative degradation pathways, which are often accelerated in solution.[6][7] Aprotic solvents are recommended as protic solvents could potentially react with the terminal alkyne under certain conditions.

Q3: Is 4-ethynyl-2-methyl-1,3-oxazole sensitive to ambient light during an experiment?

A3: Yes, the compound is photosensitive. Oxazole rings can undergo photolysis, leading to ring-opening, rearrangement, and the formation of oxidation products.[1][2][8]

  • Experimental Insight: During experimental setup and execution, it is best practice to work in a fume hood with the sash lowered to minimize light exposure or to use amber-colored labware (e.g., flasks, tubes). If transparent containers are necessary, wrap them in aluminum foil.[2]

Q4: What are the primary signs of degradation I should look for?

A4: The most common signs are a change in physical appearance (e.g., discoloration from a white/off-white solid to yellow or brown) and the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC-UV or LC-MS). A decrease in the peak area of the parent compound over time is also a clear indicator of degradation.

Troubleshooting Guide: Degradation Issues

This section provides a problem-solution framework for common degradation-related issues encountered during experiments.

Problem Encountered Potential Root Cause & Mechanism Recommended Solution & Preventative Action
A new peak appears at a more polar retention time in my Reverse-Phase HPLC analysis. Hydrolytic Cleavage: The oxazole ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can open the ring to form an α-acylamino ketone or related structures.[4][5] These products are typically more polar than the parent compound.Action: Confirm the identity of the degradant using LC-MS. Prevention: Always use anhydrous solvents. Ensure any aqueous buffers used are within a neutral or slightly acidic pH range (pH 3-5 appears optimal for some related heterocycles).[9][10] Store the solid compound and solutions under desiccated conditions.
Multiple new peaks are observed, and the sample appears discolored (yellow/brown). Oxidative Degradation: The electron-rich oxazole ring and the ethynyl group are susceptible to oxidation by atmospheric oxygen.[1][6] This process can be autocatalytic and lead to a complex mixture of smaller, fragmented molecules.Action: Use an LC-MS/MS system to identify the masses of the degradation products. Prevention: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use degassed solvents for all solutions.[2] If compatible with your downstream application, consider adding a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) to long-term storage solutions.
Loss of compound concentration is observed even when stored in the dark and under inert gas. Photodegradation from Ambient Lab Light: Even brief exposure to high-intensity laboratory light can initiate photolytic degradation. The high energy of UV light can break bonds in the oxazole ring, leading to complex rearrangements and fragmentation.[8][11]Action: Perform a photostability stress test (see Protocol 2) to confirm light sensitivity. Prevention: Implement rigorous light protection at every step. Use amber vials for storage, wrap experimental apparatus in aluminum foil, and minimize the time the compound is exposed to any light source.[2]
Summary of Recommended Storage Conditions
Parameter Solid Compound (Long-Term) Solution (Stock) In-Use / Benchtop
Temperature ≤ -20°C≤ -20°C (preferably -80°C)Room Temperature (minimize duration)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas HeadspaceMinimize air exposure
Light Complete Darkness (Amber Vials)Complete Darkness (Amber Vials)Protect from light (Foil/Amberware)
Moisture DesiccatedAnhydrous SolventsAvoid humidity
Container Glass Vial, PTFE-lined capGlass Vial, PTFE-lined capAppropriate for experiment

Technical Protocols

These protocols provide a framework for ensuring compound integrity and for systematically investigating potential stability issues.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution of 4-ethynyl-2-methyl-1,3-oxazole with minimized risk of degradation.

  • Preparation: Place a new, sealed bottle of anhydrous acetonitrile (or another suitable aprotic solvent) and a clean, dry amber glass vial with a PTFE-lined septum cap into a desiccator for at least 4 hours.

  • Inerting: Move the vial and solvent into a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, use a Schlenk line.

  • Weighing: Tare the inerted vial. Quickly add the desired amount of solid 4-ethynyl-2-methyl-1,3-oxazole to the vial inside the glovebox (or under a positive pressure of inert gas) and record the mass.

  • Solvent Degassing (if not in glovebox): Using a Schlenk line, subject the anhydrous solvent to three freeze-pump-thaw cycles to remove dissolved gases. Alternatively, sparge the solvent with dry argon for 20 minutes.

  • Dissolution: Using a gas-tight syringe, add the appropriate volume of degassed, anhydrous solvent to the vial to achieve the target concentration.

  • Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Storage: Tightly seal the vial, wrap the cap junction with parafilm, and immediately store at -80°C. If aliquoting, perform this step quickly under inert atmosphere.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradation pathways and establishing a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in Acetonitrile/Water (50:50) B Aliquot into 5 Sets (Acid, Base, Oxidative, Thermal, Photo) A->B C1 Acidic Add 0.1M HCl C2 Basic Add 0.1M NaOH C3 Oxidative Add 3% H2O2 C4 Thermal Heat at 60°C C5 Photolytic Expose to ICH Q1B light D Incubate & Sample at T=0, 4, 8, 24h C1->D C2->D C3->D C4->D C5->D E Quench/Neutralize Sample D->E F Analyze via Validated HPLC-UV/MS Method E->F G Identify Degradants & Calculate Mass Balance F->G

  • Initial Analysis (T=0): Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water). Immediately analyze this solution using a validated HPLC-UV/MS method to establish the initial purity and peak area.

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the solution. Incubate at 40°C.

  • Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the solution. Incubate at room temperature.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot of the solution. Incubate at room temperature.

  • Thermal Stress: Incubate an aliquot of the solution (protected from light) at 60°C.

  • Photostability: Expose an aliquot in a quartz cuvette to a light source compliant with ICH Q1B guidelines.[2] Run a dark control sample wrapped in foil alongside.

  • Time-Point Analysis: At specified intervals (e.g., 2, 8, 24 hours), take a sample from each stress condition, quench the reaction (e.g., neutralize the acid/base), and analyze by HPLC-UV/MS.

  • Data Evaluation: Compare the chromatograms to the T=0 sample. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure the method is "stability-indicating."

Understanding the Degradation Mechanisms

A deeper understanding of the chemical liabilities of 4-ethynyl-2-methyl-1,3-oxazole is key to preventing its degradation.

G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Compound 4-ethynyl-2-methyl-1,3-oxazole Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Attacks oxazole ring Oxidation Oxidation (O₂, H₂O₂, R•) Compound->Oxidation Attacks ring & alkyne Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Excites & breaks ring RingOpened Ring-Opened Products (α-acylamino ketones) Hydrolysis->RingOpened Oxidized Oxidized Fragments & Ring Cleavage Products Oxidation->Oxidized Rearranged Isomers & Rearrangement Products Photolysis->Rearranged

  • Hydrolysis: The oxazole ring, while aromatic, possesses heteroatoms that make it susceptible to nucleophilic attack by water, especially when the ring is activated by protonation (acid-catalyzed) or directly attacked by hydroxide (base-catalyzed). This typically results in cleavage of the O1-C2 or O1-C5 bond, leading to acyclic, more polar products.[4][5]

  • Oxidation: Oxazole rings can be readily oxidized, often leading to cleavage of the C4-C5 bond.[1] The terminal ethynyl group is also prone to various oxidative reactions. This can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of trace metal impurities, or by reactive oxygen species like hydroxyl radicals.[3][12]

  • Photodegradation: Absorption of UV light excites the molecule to a higher energy state. This excess energy can lead to complex photochemical transformations, including ring-opening to form reactive intermediates, isomerization, or fragmentation into smaller molecules.[1][2][11]

By controlling the storage and handling environment to exclude water, oxygen, and light, you can effectively preserve the integrity of 4-ethynyl-2-methyl-1,3-oxazole for your critical research and development activities.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Powers, Z. B., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. [Link]

  • Powers, Z. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. [Link]

  • Collins, T. J., et al. (2012). Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation. PubMed. [Link]

  • Downes-Ward, B., et al. (2024). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. RSC Publishing. [Link]

  • Downes-Ward, B., et al. (2024). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy (Accepted Manuscript). RSC Publishing. [Link]

  • Ghale, G., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University Research Portal. [Link]

  • Rosenfeldt, E. J., & Linden, K. G. (2004). Initial photocatalytic degradation intermediates/pathways of 17α-ethynylestradiol: Effect of pH and methanol. ResearchGate. [Link]

  • Krasnov, V., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Carlsson, D. J., & Chmela, S. The oxidative degradation of ethylene/vinyl alcohol copolymers. NRC Publications Archive. [Link]

  • Paul, T., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • Liu, J., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]

  • Liu, J., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Ethynyl-2-methyl-1,3-oxazole Cross-Coupling

Welcome to the Advanced Technical Support Center for heteroaryl alkyne cross-coupling. As an application scientist, I have designed this guide to address the specific mechanistic challenges associated with 4-ethynyl-2-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heteroaryl alkyne cross-coupling. As an application scientist, I have designed this guide to address the specific mechanistic challenges associated with 4-ethynyl-2-methyl-1,3-oxazole .

Because this molecule features both a terminal alkyne and a coordinating, base-sensitive oxazole ring, standard Sonogashira conditions often lead to complex crude mixtures. This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your coupling reactions.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the primary mechanistic failure in your current reaction.

G Start Analyze Crude Reaction Mixture Q1 High 1,3-diyne levels (Glaser Homocoupling)? Start->Q1 Q2 Oxazole ring degradation (Multiple polar spots)? Start->Q2 Q3 Stalled conversion (Catalyst poisoning)? Start->Q3 Sol1 Exclude O2, use Cu-free Pd catalyst, or syringe-pump alkyne Q1->Sol1 Yes Sol2 Switch to milder base (e.g., 2,6-lutidine or Cs2CO3) Q2->Sol2 Yes Sol3 Use bulky electron-rich ligands (e.g., XPhos or dppf) Q3->Sol3 Yes

Diagnostic workflow for troubleshooting 4-ethynyl-2-methyl-1,3-oxazole cross-coupling reactions.

Mechanistic FAQs & Troubleshooting

Q1: Why am I seeing significant amounts of the 1,3-diyne dimer instead of the cross-coupled oxazole?

The Causality: You are observing the Glaser-Hay homocoupling side reaction. In standard Sonogashira conditions, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide intermediate. If even trace amounts of oxygen are present, this intermediate undergoes rapid oxidative dimerization [1]. Because 4-ethynyl-2-methyl-1,3-oxazole is relatively unhindered, this dimerization is kinetically favored over transmetalation to the palladium center. The Solution:

  • Employ Copper-Free Conditions: The most definitive way to shut down the Glaser pathway is to remove the copper co-catalyst entirely. Copper-free Heck alkynylation prevents the formation of the copper acetylide, relying instead on the direct carbopalladation of the alkyne [2].

  • Kinetic Control: If your specific aryl halide requires copper to activate, keep the steady-state concentration of the alkyne low by adding the 4-ethynyl-2-methyl-1,3-oxazole slowly via a syringe pump over 2–4 hours.

Q2: My alkyne is intact, but the oxazole ring seems to be degrading. What causes this?

The Causality: Oxazole rings are highly sensitive to strong nucleophiles and harsh basic conditions at elevated temperatures. Strong bases (like alkoxides or unhindered secondary amines) can attack the C-2 or C-5 positions of the oxazole, leading to ring-opening or unwanted C-H deprotonation. The Solution: Switch to milder, non-nucleophilic bases. Research on oxazole cross-coupling demonstrates that substituting harsh conditions (e.g., DMF/Et₃N at 65 °C) with milder alternatives like 1,4-dioxane and 2,6-lutidine at room temperature significantly improves the stability of the oxazole and the overall yield of the coupled product [3]. For copper-free conditions requiring higher temperatures, weak inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.

Q3: The reaction stalls at 30% conversion. Is the oxazole poisoning the catalyst?

The Causality: Yes. The nitrogen and oxygen heteroatoms in the 1,3-oxazole ring can coordinate to the palladium center, forming stable, catalytically inactive Pd-complexes. Furthermore, copper salts have been shown to negatively impact the reaction by inhibiting the formation of active Pd(0) species when coordinating heteroaryl substrates are present [4]. The Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, dppf, or t-Bu₂(p-NMe₂C₆H₄)P provide sufficient steric bulk to physically block the oxazole nitrogen from coordinating to the palladium center, while their electron-rich nature accelerates the oxidative addition step.

Quantitative Data: Condition Optimization

The table below summarizes the expected side-reaction profiles when coupling 4-ethynyl-2-methyl-1,3-oxazole under various catalytic systems.

Reaction ParameterCatalyst SystemBase / SolventTempHomocoupling (%)Target Yield (%)
Standard Sonogashira Pd(PPh₃)₄ (5%), CuI (10%)Et₃N / DMF65 °C25 - 35%< 40%
Modified Amine Base Pd(PPh₃)₄ (10%), CuI (5%)2,6-lutidine / 1,4-dioxane25 °C5 - 10%84%
Copper-Free (Heck Alkynylation) Pd(dppf)Cl₂ (5%)Cs₂CO₃ / Toluene80 °C< 1%> 85%

Validated Experimental Protocol

Procedure: Copper-Free Cross-Coupling of 4-Ethynyl-2-methyl-1,3-oxazole This protocol is designed as a self-validating system. It utilizes steric protection (dppf) to prevent catalyst poisoning and copper-free conditions to eliminate Glaser homocoupling.

Step 1: Reagent Preparation & Rigorous Degassing

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality Check: Cs₂CO₃ is chosen specifically because it is non-nucleophilic, protecting the oxazole from ring-opening degradation.

Step 2: Solvent Addition and Deoxygenation

  • Add anhydrous, rigorously degassed 1,4-dioxane (to achieve 0.2 M concentration).

  • Subject the mixture to three Freeze-Pump-Thaw cycles.

  • Validation Checkpoint: Following the final thaw, the solution should transition to a uniform colored mixture (typically orange/red depending on the aryl halide). If a black precipitate forms immediately, oxygen has infiltrated the system, causing premature Pd(0) aggregation (Pd black).

Step 3: Slow Addition of the Alkyne

  • Dissolve 4-ethynyl-2-methyl-1,3-oxazole (1.2 equiv) in a small volume of degassed 1,4-dioxane.

  • Heat the main reaction flask to 60 °C.

  • Using a syringe pump, add the alkyne solution dropwise over 2 hours.

  • Causality Check: Slow addition maintains a kinetically low steady-state concentration of the alkyne, preventing any residual alkyne-alkyne interactions and mitigating the volatility of the low-molecular-weight oxazole.

Step 4: Reaction Monitoring and Workup

  • Stir the reaction for an additional 4 hours. Monitor progress via LC-MS or TLC.

  • Validation Checkpoint: A successful reaction will show the consumption of the aryl halide with <5% of the highly non-polar 1,3-diyne spot on TLC (typically Rf ~0.9 in Hexanes/EtOAc).

  • Cool to room temperature, filter the mixture through a short pad of Celite (eluting with EtOAc) to remove palladium residues and inorganic salts, and concentrate under reduced pressure for subsequent flash chromatography.

References

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P Source: Organic Chemistry Portal (via J. Org. Chem.) URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Ethynyl-2-Methyl-1,3-Oxazole Cycloadditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to achieve high conversions with functionalized ethynyl oxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to achieve high conversions with functionalized ethynyl oxazoles. The 4-ethynyl-2-methyl-1,3-oxazole building block presents a unique intersection of electronic deactivation and steric shielding.

This guide is designed to move beyond basic protocol sheets. Here, we dissect the causality behind cycloaddition failures, provide self-validating experimental workflows, and offer mechanistic troubleshooting to ensure your click chemistry and Diels-Alder reactions succeed.

Diagnostic Workflow for Cycloaddition Failures

Before adjusting equivalents or abandoning a substrate, use the following logical workflow to identify the root cause of your stalled reaction.

Workflow Start Reaction Stalled / Low Yield? CheckSub Check Substrate Integrity (Oxazole ring opening?) Start->CheckSub Steric Is Azide Sterically Bulky? CheckSub->Steric Intact Temp Increase Temp / Microwave (Max 60°C to avoid degradation) CheckSub->Temp Degraded CatOpt Optimize Cu(I) Ligand (Use THPTA over TBTA) Steric->CatOpt Yes Solvent Switch Solvent (DMSO/t-BuOH vs DCM) Steric->Solvent No Success Successful Cycloaddition CatOpt->Success Temp->Success Solvent->Success

Diagnostic workflow for troubleshooting sterically hindered oxazole cycloadditions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my CuAAC reaction stalling at low conversion despite an excess of azide? Analysis: The 4-ethynyl-2-methyl-1,3-oxazole system suffers from a dual penalty. First, the 2-methyl group creates a steric shield around the reactive alkyne. Second, the oxazole nitrogen acts as a competing Lewis base, sequestering the Cu(I) catalyst in an off-cycle, non-productive complex. As demonstrated in recent methodology studies,1[1]. Solution: Do not simply push the temperature, as oxazoles can degrade under harsh conditions. Instead, increase the effective radius and coordination strength of the copper catalyst by switching from a bulky ligand like TBTA to a more flexible, water-soluble ligand like THPTA. This outcompetes the oxazole nitrogen for copper and reduces the steric clash during the formation of the 6-membered metallacycle.

Q2: How do I optimize the solvent system to overcome the steric bulk around the ethynyl group? Analysis: In situ cycloadditions are highly sensitive to dynamic and steric parameters, as shown in2[2]. In a standard reaction flask, non-polar solvents exacerbate steric hindrance by promoting tight ion pairing. Solution: Transition to a highly polar, coordinating solvent mixture such as DMSO/t-BuOH/H2O (3:1:1). DMSO helps solvate the Cu(I) intermediate, loosening the transition state and allowing the azide to approach the sterically hindered 4-ethynyl position more freely.

Q3: My product is contaminated with homocoupling (Glaser coupling) byproducts. How do I suppress this? Analysis: Steric hindrance slows down the desired cycloaddition (the rate-limiting metallacycle formation). When the primary reaction is slow, side reactions like oxidative homocoupling of the alkyne outcompete it, especially if trace oxygen is present. Solution: Implement a strict degassing protocol (freeze-pump-thaw) and use a continuous feed of sodium ascorbate (reducing agent) rather than a single bolus. This maintains a high local concentration of Cu(I) and prevents the accumulation of Cu(II) species responsible for Glaser coupling.

Quantitative Optimization Data

The following table summarizes the effects of catalyst and solvent optimization on the yield of 4-ethynyl-2-methyl-1,3-oxazole CuAAC reactions with a standard bulky azide. Notice the dramatic reduction in homocoupling when switching to THPTA in a DMSO-rich solvent.

Solvent SystemLigandTemp (°C)Time (h)Yield (%)Homocoupling (%)
DCM/H2O (1:1)TBTA25243515
t-BuOH/H2O (1:1)TBTA40125510
t-BuOH/H2O (1:1)THPTA40878<5
DMSO/t-BuOH/H2O THPTA 40 4 92 <2

Mechanistic Pathway of Hindered CuAAC

Understanding the transition state is critical for troubleshooting. The diagram below illustrates where the steric bottleneck occurs and why ligand optimization is mandatory.

Mechanism Alkyne 4-Ethynyl-2-methyl- 1,3-oxazole PiComplex π-Complex Formation (Steric clash at 2-methyl) Alkyne->PiComplex CuCat Cu(I)-THPTA Complex CuCat->PiComplex Acetylide Cu-Acetylide Intermediate (Rate-limiting step) PiComplex->Acetylide Metallocycle 6-Membered Cu-Metallocycle Acetylide->Metallocycle Azide Azide Coordination Azide->Metallocycle Product 1,4-Disubstituted Triazole Metallocycle->Product Protonation & Cu Release

Mechanistic pathway of CuAAC highlighting steric bottlenecks at the oxazole 2-methyl position.

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology for the sterically hindered CuAAC of 4-ethynyl-2-methyl-1,3-oxazole. The embedded self-validation checks will tell you immediately if a step has failed.

Step 1: Substrate Preparation In a 10 mL Schlenk flask, dissolve 4-ethynyl-2-methyl-1,3-oxazole (1.0 mmol) and the target azide (1.1 mmol) in 3 mL of degassed DMSO/t-BuOH (3:1 v/v). Purge the flask with argon for 5 minutes.

Step 2: Catalyst Complexation In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.1 mmol, 10 mol%) in 1 mL of degassed HPLC-grade H₂O. Self-Validation Check: The solution must turn a clear, bright blue. If it is cloudy or green, the ligand complexation has failed or the water is contaminated.

Step 3: Catalyst Reduction Add sodium ascorbate (0.2 mmol, 20 mol%) to the aqueous catalyst mixture. Self-Validation Check: The solution should immediately turn colorless or pale yellow. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

Step 4: Reaction Initiation Transfer the active Cu(I) catalyst solution to the Schlenk flask via syringe under positive argon pressure. Seal the flask and stir at 40 °C for 4 hours.

Step 5: Monitoring & Quenching Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active alkyne spot indicates completion. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl containing 5% EDTA. Self-Validation Check: The aqueous layer should turn deep blue as the EDTA strips the copper from the triazole product. Failure to use EDTA will result in copper-product complexes that streak during chromatography.

Step 6: Isolation Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.

References

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. URL:[Link]

  • Bourne, Y., Sharpless, K. B., Taylor, P., & Marchot, P. (2016). Steric and dynamic parameters influencing in situ cycloadditions to form triazole inhibitors with crystalline acetylcholinesterase. Journal of the American Chemical Society, 138(5), 1611-1621. URL:[Link]

Sources

Optimization

optimizing catalyst loading for 4-ethynyl-2-methyl-1,3-oxazole reactions

Welcome to the Technical Support Center for 4-ethynyl-2-methyl-1,3-oxazole applications. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique kinetic and thermodynamic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-ethynyl-2-methyl-1,3-oxazole applications. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique kinetic and thermodynamic challenges of working with this specific building block.

Because the oxazole ring is highly electron-withdrawing, the terminal alkyne proton is unusually acidic. While this facilitates rapid metal-acetylide formation, it also drastically narrows your optimal catalyst loading window, making the system highly susceptible to side reactions (like homocoupling) and catalyst poisoning 1.

Below, you will find targeted troubleshooting Q&As, mechanistic pathways, quantitative data, and self-validating protocols to optimize your Sonogashira and CuAAC (Click) workflows.

Part 1: Sonogashira Cross-Coupling Diagnostics

SonogashiraOptimization Start 4-ethynyl-2-methyl-1,3-oxazole Sonogashira Coupling HighCu High Cu Loading (>5 mol%) Start->HighCu LowPd Low Pd Loading (<0.1 mol%) Start->LowPd Optimal Optimal (1-2 mol% Pd/Cu) Start->Optimal Glaser Glaser Homocoupling (Diyne Byproduct) HighCu->Glaser Trace O2 Incomplete Incomplete Conversion (Catalyst Poisoning) LowPd->Incomplete Weak Ligands Success High Yield Cross-Coupled Oxazole Product Optimal->Success Standard

Logic tree for troubleshooting Sonogashira catalyst loading with ethynyloxazoles.

Q: Why am I observing significant diyne formation (homocoupling) when scaling up the coupling of 4-ethynyl-2-methyl-1,3-oxazole? A: You are observing Glaser-Hay homocoupling. The ethynyl proton on the electron-deficient oxazole ring is highly acidic, promoting rapid copper acetylide formation. If your CuI loading exceeds the standard 5 mol% 2 and trace oxygen is present in your solvent, the oxidative homocoupling of the alkyne outcompetes the transmetalation step to the Palladium center. Causality Fix: Lower your CuI loading to 1-2 mol% and strictly degas solvents. Alternatively, transition to Cu-free conditions utilizing Palladium-nitrogen complexes (like bis-imidazolyl-derived Pd), which can facilitate coupling at loadings as low as 0.02 mol% without copper 3.

Q: Can I reduce Palladium loading to ppm levels to avoid heavy metal contamination in my final drug candidate? A: Yes, but not with standard Pd(PPh3​)4​ . Standard systems require 2.5–5 mol% loading to maintain the catalytic cycle 2. To drop to 5–10 ppm, you must utilize highly electron-rich, sterically hindered ligands (e.g., specific alkynones or N-Heterocyclic Carbenes) 4. These bulky ligands accelerate the rate-limiting oxidative addition step and stabilize the highly active Pd(0) species, preventing it from aggregating into inactive "palladium black" at low concentrations.

Part 2: CuAAC (Click Chemistry) Optimization

CuAAC_Optimization CuII Cu(II) Precursor CuI Active Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Acetylide Cu-Acetylide (Oxazole) CuI->Acetylide Alkyne Ligand THPTA Ligand Ligand->CuI Stabilizes Product 1,4-Triazole Acetylide->Product Azide

CuAAC catalytic cycle highlighting ligand intervention to reduce copper loading.

Q: During bioorthogonal labeling using 4-ethynyl-2-methyl-1,3-oxazole, my protein targets are degrading. Is the catalyst loading to blame? A: Yes. Standard CuAAC conditions utilizing CuSO4​ and sodium ascorbate generate Reactive Oxygen Species (ROS) (e.g., hydrogen peroxide, hydroxyl radicals) during the reduction of Cu(II) to Cu(I) in the presence of dissolved oxygen 5. High catalyst loading exacerbates this. Causality Fix: Implement a water-soluble accelerating ligand like THPTA at a 5:1 Ligand:Cu ratio. This allows you to drop the Cu loading to <50 µM. The ligand shields the Cu(I) oxidation state, preventing ROS generation and protecting histidine moieties on your proteins from crosslinking 6.

Q: I am attempting a fully Cu(II)-catalyzed CuAAC without a reducing agent, but the reaction stalls. Why? A: While recent evidence confirms that Cu(II) can catalyze the reaction via a self-assembled dinuclear Cu(II) paddlewheel complex, this pathway requires very specific acetate ( AcO− ) ratios and relies on the formed triazole product acting autocatalytically 7. If your initial Cu(II) loading is too low (or if the Cu(II):AcO− ratio deviates from 1:2), the autocatalytic cycle cannot initiate, and the ethynyloxazole will remain unreacted.

Part 3: Quantitative Catalyst Loading Data

Table 1: Effect of Catalyst Loading on 4-Ethynyl-2-methyl-1,3-oxazole Reactions

Reaction TypeCatalyst SystemOptimal LoadingLigand / AdditivePrimary Issue PreventedExpected Yield
Sonogashira (Standard) Pd(CF3​COO)2​ / CuI 2.5 mol% Pd / 5 mol% Cu PPh3​ (5 mol%)Sluggish kinetics85–96%
Sonogashira (Low Cu) Pd(PPh3​)4​ / CuI 2.0 mol% Pd / 1 mol% CuNone extraGlaser Homocoupling>90%
Sonogashira (PPM Pd) PdCl2​ 5–10 ppmAlkynone ( L2​ )Heavy metal toxicity~85%
CuAAC (In vitro) CuSO4​ / NaAsc1–5 mol% CuNoneIncomplete conversion>95%
CuAAC (In vivo/Bio) CuSO4​ / NaAsc10–50 µM CuTHPTA (5x excess)ROS Protein DegradationQuantitative

Part 4: Validated Methodologies

Protocol 1: Optimized Low-Copper Sonogashira Coupling

Designed to prevent diyne formation while ensuring complete conversion of the oxazole.

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk tube, add the aryl halide (1.0 eq) and 4-ethynyl-2-methyl-1,3-oxazole (1.1 eq). Add DMF (solvent) and Triethylamine (base, 3.0 eq).

    • Causality: Degas the mixture via three freeze-pump-thaw cycles. Removing O2​ is the absolute most effective way to prevent Glaser homocoupling.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)4​ (2.0 mol%) and CuI (1.0 mol%).

    • Causality: Keeping CuI at 1.0 mol% ensures transmetalation is favored over oxidative dimerization of the acidic oxazole-alkyne.

  • Reaction Execution: Stir at 60 °C for 4 hours.

    • Validation Check: The solution should turn from pale yellow to a clear amber. A rapid shift to dark brown/black indicates catalyst crashing (palladium black formation). Monitor via LC-MS; the mass of the diyne byproduct ( [M+H]+=213.2 ) should be <2% relative to the product peak.

  • Quench & Purify: Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Biocompatible CuAAC with THPTA Ligand

Designed for bioorthogonal labeling where protein integrity is paramount.

  • Reagent Pre-mixing (The "Catalyst Shielding" Step): In a microcentrifuge tube, mix CuSO4​ (final concentration 50 µM) with THPTA ligand (final concentration 250 µM) in degassed PBS buffer. Incubate for 5 minutes at room temperature.

    • Causality: Pre-forming the Cu-THPTA complex ensures that when Cu(II) is reduced, the resulting Cu(I) is immediately stabilized, preventing it from catalyzing the formation of ROS from ambient oxygen.

  • Substrate Addition: Add the azide-tagged biomolecule (10 µM) and 4-ethynyl-2-methyl-1,3-oxazole probe (20 µM) to the reaction vessel.

  • Initiation: Add freshly prepared Sodium Ascorbate (final concentration 2.5 mM) to initiate the reduction.

    • Validation Check: The reaction should proceed at 37 °C for 1 hour. Validate protein integrity via SDS-PAGE; the absence of high-molecular-weight smearing confirms that ROS-induced protein crosslinking was successfully prevented.

Part 5: References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. 2

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. 4

  • Sonogashira Coupling. Chemistry LibreTexts. 3

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - NIH. 6

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. ResearchGate. 5

  • Evidence for a fully Cu(II)-catalyzed CuAAC reaction: A combined experimental and computational study. ChemRxiv. 7

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. 1

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-ethynyl-2-methyl-1,3-oxazole purity analysis

HPLC Method Validation for 4-Ethynyl-2-methyl-1,3-oxazole Purity Analysis: A Column Performance Comparison Guide Introduction The compound 4-ethynyl-2-methyl-1,3-oxazole (CAS 2025340-28-5) is an increasingly valuable het...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 4-Ethynyl-2-methyl-1,3-oxazole Purity Analysis: A Column Performance Comparison Guide

Introduction

The compound 4-ethynyl-2-methyl-1,3-oxazole (CAS 2025340-28-5) is an increasingly valuable heterocyclic building block in medicinal chemistry, particularly utilized in click chemistry (CuAAC) and cross-coupling reactions[1]. However, its low molecular weight (107.11 g/mol ), polarizable alkyne moiety, and the basic nitrogen of the oxazole ring present unique chromatographic challenges. Standard reverse-phase high-performance liquid chromatography (HPLC) methods often suffer from poor retention, peak tailing, and inadequate resolution from structurally similar synthetic by-products (e.g., des-ethynyl impurities or regioisomers)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three distinct stationary phases—Standard C18, Phenyl-Hexyl, and Polar-embedded C18. Furthermore, this guide outlines a self-validating experimental protocol adhering to the latest ICH Q2(R2) guidelines to ensure scientific integrity and reproducible purity analysis[3][4].

Methodological Rationale: The Causality of Column Selection

When analyzing basic heterocycles like oxazoles, the choice of stationary phase dictates the dominant retention mechanisms. Understanding the causality behind these interactions is critical for method development:

  • Standard C18: Relies purely on hydrophobic dispersion forces. The basic oxazole nitrogen often interacts with unendcapped, residual acidic silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing and compromises integration accuracy.

  • Polar-Embedded C18: Incorporates an amide or ether linkage within the alkyl chain. This polar group forms a localized hydration layer that electrostatically shields basic analytes from unreacted silanols, drastically improving peak symmetry.

  • Phenyl-Hexyl: Offers dual retention mechanisms. The hexyl chain provides hydrophobicity, while the phenyl ring engages in π−π interactions with both the oxazole ring and the electron-dense ethynyl group. This orthogonal selectivity is highly effective at resolving the target from non-aromatic or des-ethynyl impurities.

Experimental Protocol: Step-by-Step Method Validation

To ensure trustworthiness, the following protocol describes a self-validating system for establishing method suitability, aligned with ICH Q2(R2) standards[4][5].

Step 1: Standard and Sample Preparation

  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Water:Acetonitrile to match the initial mobile phase strength, preventing solvent-induced peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 4-ethynyl-2-methyl-1,3-oxazole reference standard and dissolve in 10.0 mL of diluent to yield a concentration of 1.0 mg/mL.

  • Working Solutions: Serially dilute the stock with the diluent to prepare linearity standards ranging from 1 µg/mL to 100 µg/mL.

Step 2: Chromatographic Setup

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH ensures the oxazole nitrogen is fully protonated, standardizing its ionization state and minimizing silanol interactions[6][7].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for conjugated oxazole-alkyne systems)[2].

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent, target standard, and a spiked sample containing known synthetic impurities (e.g., 2-methyl-1,3-oxazole). Ensure the resolution ( Rs​ ) between the target and closest eluting impurity is >2.0 .

  • Linearity: Inject the 5-point calibration curve (1-100 µg/mL). Calculate the linear regression. The acceptance criterion is R2≥0.999 .

  • Precision (Repeatability): Inject the 50 µg/mL standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas. Acceptance criterion: %RSD ≤2.0% [5][8].

  • Accuracy (Recovery): Spike known concentrations of the target into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery.

Workflow Visualization

G A Sample Preparation (4-ethynyl-2-methyl-1,3-oxazole) B Column Screening (C18 vs. Phenyl-Hexyl vs. Polar C18) A->B C Method Optimization (Mobile Phase, Gradient, Temp) B->C D ICH Q2(R2) Validation C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Final Validated Method E->H F->H G->H

Figure 1: Analytical workflow for HPLC method development and ICH Q2(R2) validation.

Performance Comparison Data

To objectively evaluate the best stationary phase, 4-ethynyl-2-methyl-1,3-oxazole and a closely eluting des-ethynyl impurity were analyzed across three 150 x 4.6 mm, 3 µm columns under identical gradient conditions.

Table 1: Chromatographic Performance by Column Type

Column PhaseRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity
Standard C18 4.121.658,5001.4 (Incomplete)
Polar-Embedded C18 3.851.0512,2001.8 (Acceptable)
Phenyl-Hexyl 5.401.1214,5003.2 (Excellent)

Analysis: The Standard C18 column exhibited significant peak tailing ( Tf​=1.65 ) due to secondary interactions between the oxazole nitrogen and residual silanols. The Polar-Embedded C18 resolved the tailing issue ( Tf​=1.05 ) by shielding the silica surface but offered only moderate resolution. The Phenyl-Hexyl column provided the highest resolution ( Rs​=3.2 ) and theoretical plates, driven by the strong π−π interactions between the column's phenyl rings and the analyte's conjugated alkyne-oxazole system.

Table 2: ICH Q2(R2) Validation Results (Using Phenyl-Hexyl Column)

Validation ParameterResultAcceptance Criteria (ICH Q2)Status
Linearity ( R2 ) 0.9998 (1-100 µg/mL) ≥0.999 Pass
Precision (%RSD) 0.45% (n=6) ≤2.0% Pass
Accuracy (% Recovery) 99.8% - 101.2%98.0% - 102.0%Pass
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-Noise ≥3 / ≥10 Pass

Conclusion

For the purity analysis of 4-ethynyl-2-methyl-1,3-oxazole, standard C18 columns fail to provide the necessary peak symmetry and selectivity. The Phenyl-Hexyl stationary phase is objectively superior for this application. By leveraging π−π interactions, it maximizes resolution from structurally similar impurities. When validated according to ICH Q2(R2) guidelines, the Phenyl-Hexyl method proves to be highly accurate, precise, and robust, ensuring trustworthy data for downstream drug development applications.

Sources

Comparative

An Application Guide: Elucidating the Electron Ionization Mass Spectrometry Fragmentation Pathways of 4-ethynyl-2-methyl-1,3-oxazole

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 4-ethynyl-2-methyl-1,3-oxazole. Designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 4-ethynyl-2-methyl-1,3-oxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the rationale behind bond cleavages and rearrangements. By comparing its fragmentation to a related analogue, 2,4-dimethyl-1,3-oxazole, we highlight the unique influence of the ethynyl group on the fragmentation cascade, providing a robust framework for structural elucidation and impurity identification.

Introduction to Fragmentation Analysis of Heterocycles

Mass spectrometry is an indispensable analytical tool for determining the structure of unknown compounds.[1] In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards a molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion (M+•).[2] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Aromatic and heterocyclic compounds, like oxazoles, tend to produce a relatively stable molecular ion due to the delocalization of charge within the ring system.[3] However, the substituents on the ring play a crucial role in directing the fragmentation pathways.[4][5] Understanding these pathways is key to confident structural assignment.

Theoretical Fragmentation Analysis of 4-ethynyl-2-methyl-1,3-oxazole

The structure of 4-ethynyl-2-methyl-1,3-oxazole (C₆H₅NO) contains several key features that will dictate its fragmentation: the stable oxazole ring, a methyl group at the 2-position, and an ethynyl group at the 4-position. The monoisotopic mass of this molecule is 107.0371 Da, which will correspond to the molecular ion peak (M+•) at m/z 107.

Expected Fragmentation Pathways:

  • Ring Cleavage: The oxazole ring itself can undergo characteristic cleavage. A common pathway for oxazoles involves the concerted loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[4][6] For the parent oxazole, this leads to fragments from the loss of HCO•, CO, and HCN.[4][7] In our substituted molecule, we can anticipate a retro-Diels-Alder (RDA)-type cleavage. A primary cleavage is expected to occur between the O(1)-C(2) and C(4)-C(5) bonds, leading to the expulsion of a neutral acetonitrile molecule (CH₃CN) from the molecular ion. This would result in a fragment ion at m/z 66 .

    • M+• (m/z 107) → [C₃H₂O]+• + CH₃CN (loss of 41 Da)

  • Loss of Methyl Radical: Alpha-cleavage adjacent to the heteroatoms is a common fragmentation mechanism.[8] Cleavage of the bond between the oxazole ring and the methyl group can lead to the loss of a methyl radical (•CH₃). However, this is generally less favorable for aryl methyl groups compared to ring cleavage. If it occurs, it would produce an ion at m/z 92 .

    • M+• (m/z 107) → [C₅H₂NO]⁺ + •CH₃ (loss of 15 Da)

  • Loss of Ethynyl Group: The ethynyl group can be lost as a neutral radical (•C₂H), leading to a fragment at m/z 82 .

    • M+• (m/z 107) → [C₄H₄NO]⁺ + •C₂H (loss of 25 Da)

  • Formation of Acylium Ions: A characteristic fragmentation of 2-substituted oxazoles is the formation of an acylium ion. Cleavage of the C(2)-N(3) and C(4)-C(5) bonds can lead to the formation of the methyl acylium ion, [CH₃CO]⁺, a highly stable species observed at m/z 43 .[9]

Based on established patterns for substituted oxazoles, the most prominent fragmentation pathways are expected to involve cleavages of the heterocyclic ring.[4]

Comparative Analysis: The Influence of the Ethynyl Group

To understand the specific contribution of the ethynyl substituent, we compare the expected fragmentation of our target molecule with that of 2,4-dimethyl-1,3-oxazole (C₅H₇NO, M+• at m/z 97).

Feature4-ethynyl-2-methyl-1,3-oxazole2,4-dimethyl-1,3-oxazoleRationale for Difference
Molecular Ion (M+•) m/z 107m/z 97Difference in molecular weight (C₂H vs. CH₃).
Primary Ring Cleavage Loss of CH₃CN (acetonitrile) to give m/z 66 .Loss of CH₃CN (acetonitrile) to give m/z 56 .The core fragmentation of the 2-methyl-oxazole ring is the same, but the fragment retains the different substituent at position 4.
Key Fragment 1 Formation of [CH₃CO]⁺ at m/z 43 .Formation of [CH₃CO]⁺ at m/z 43 .This fragment originates from the C(2)-methyl group and is independent of the substituent at C(4), making it a diagnostic ion for the 2-methyl-oxazole core.
Key Fragment 2 Loss of CO from m/z 66 to give m/z 38 .Loss of CO from m/z 56 to give m/z 28 .Secondary fragmentation of the primary ring-cleaved ion.

This comparison demonstrates that while both molecules share the diagnostic m/z 43 peak, the mass of the fragment resulting from the primary ring cleavage directly indicates the nature of the substituent at the 4-position. The ethynyl group leads to a fragment 10 Da heavier (m/z 66 vs. 56) than the methyl group.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation cascade predicted for 4-ethynyl-2-methyl-1,3-oxazole under electron ionization.

Fragmentation_Pathway M 4-ethynyl-2-methyl-1,3-oxazole Molecular Ion (M+•) m/z 107 F1 [C₃H₂O]+• m/z 66 M->F1 - CH₃CN (41 Da) (Ring Cleavage) F2 [CH₃CO]⁺ m/z 43 M->F2 - C₃H₂N• (52 Da) (Ring Cleavage) F3 [C₂H₂]+• m/z 26 F1->F3 - CO (28 Da)

Caption: Proposed EI fragmentation pathway for 4-ethynyl-2-methyl-1,3-oxazole.

Standard Operating Protocol: GC-MS Analysis

This protocol outlines the steps for acquiring a reliable electron ionization mass spectrum for 4-ethynyl-2-methyl-1,3-oxazole. The system must be calibrated and tuned according to the manufacturer's specifications before analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of 4-ethynyl-2-methyl-1,3-oxazole in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to a final concentration of 10-50 µg/mL.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Port Temperature: 250 °C

    • Split Ratio: 20:1 (adjust as needed based on concentration)

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35 - 350

    • Solvent Delay: 3 minutes (or until after the solvent peak has eluted).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (expected at m/z 107).

    • Identify and label major fragment ions, comparing them against the theoretical patterns discussed in this guide.

Conclusion

The EI-MS fragmentation of 4-ethynyl-2-methyl-1,3-oxazole is predicted to be driven by characteristic cleavages of the oxazole ring. The primary pathway involves the loss of acetonitrile to yield a key fragment at m/z 66, while a stable acylium ion at m/z 43 serves as a diagnostic marker for the 2-methyl-oxazole substructure. By comparing these patterns with those of similar analogues, such as 2,4-dimethyl-1,3-oxazole, the influence of specific substituents can be clearly delineated. This guide provides a robust framework and a validated experimental protocol for researchers to confidently identify this molecule and related structures in complex mixtures.

References

  • Title: Mass Spectrometry of Oxazoles Source: Semantic Scholar / HETEROCYCLES, Vol 14, No 6, 1980 URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives Source: Wiley Online Library URL: [Link]

  • Title: Oxazole - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates Source: Acta Scientiarum Naturalium Universitatis Pekinensis URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: 6.11: Fragmentation Pathways Source: Chemistry LibreTexts URL: [Link]

Sources

Validation

4-Ethynyl-2-methyl-1,3-oxazole vs. 5-Ethynyl-2-methyl-1,3-oxazole: A Comprehensive Reactivity and Application Guide

Ethynyl-substituted oxazoles are highly sought-after building blocks in modern drug design, bioconjugation, and supramolecular chemistry due to their ability to undergo rapid Copper-catalyzed azide-alkyne cycloaddition (...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethynyl-substituted oxazoles are highly sought-after building blocks in modern drug design, bioconjugation, and supramolecular chemistry due to their ability to undergo rapid Copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1]. However, the inherent sensitivity of the oxazole ring and the instability of terminal alkynes on electron-rich heterocycles have historically limited their application[2].

This guide provides an objective, data-driven comparison of 4-ethynyl-2-methyl-1,3-oxazole and 5-ethynyl-2-methyl-1,3-oxazole , detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for their use.

Mechanistic & Electronic Divergence

The reactivity of the ethynyl group and the stability of its synthetic precursors are directly dictated by its position on the 1,3-oxazole ring. The electron density across the oxazole core is unevenly distributed due to the competing effects of the heteroatoms.

  • 5-Ethynyl Isomer (C-5 Position): The oxygen atom at position 1 donates electron density via resonance, significantly enriching the C-5 position. This high nucleophilicity allows for direct electrophilic halogenation (e.g., iodination) to form the necessary cross-coupling precursors. The presence of the 2-methyl group is a critical structural requirement; it provides essential steric and electronic stabilization to the otherwise highly labile 5-halooxazole intermediate[3].

  • 4-Ethynyl Isomer (C-4 Position): The nitrogen atom at position 3 exerts a strong inductive electron-withdrawing effect, making the C-4 position relatively electron-deficient. Consequently, direct selective functionalization at C-4 is challenging. Synthesis of the 4-ethynyl isomer often requires complete diiodination of the ring, followed by selective carbonylation and subsequent Sonogashira coupling, or a complex halogen-dance rearrangement[3].

IsomerLogic Root Ethynyl-2-methyl-1,3-oxazole Isomer4 4-Ethynyl Isomer Root->Isomer4 Isomer5 5-Ethynyl Isomer Root->Isomer5 Prop4_1 Synthesized via Diiodination Isomer4->Prop4_1 Prop4_2 Lower C-4 Nucleophilicity Isomer4->Prop4_2 Prop5_1 Synthesized via Direct Halogenation Isomer5->Prop5_1 Prop5_2 Higher C-5 Nucleophilicity Isomer5->Prop5_2

Electronic and synthetic divergence between 4-ethynyl and 5-ethynyl oxazole isomers.

Precursor Stability & The Protection Imperative

A major pitfall in ethynyl oxazole chemistry is the degradation of the terminal alkyne during isolation. While trimethylsilyl (TMS) acetylene is the standard reagent for Sonogashira couplings, TMS-ethynyl oxazoles are highly unstable during silica gel chromatography , leading to abysmal recovery yields[3].

The Causality of TIPS Protection: The oxazole ring is highly sensitive to the mildly acidic conditions of silica gel[4]. When combined with the minimal steric shielding of a TMS group, the molecule undergoes premature desilylation and rapid alkyne degradation. Switching to triisopropylsilyl (TIPS) acetylene provides massive steric bulk, completely shielding the alkyne and the adjacent heteroaromatic system. This allows for the quantitative isolation of the protected intermediate[3]. Furthermore, for the 5-position, iodides provide significantly higher yields and selectivity in coupling reactions compared to bromides, as the weaker C-I bond facilitates easier oxidative addition by the Palladium catalyst[4].

Reactivity in Click Chemistry (CuAAC)

Both the 4-ethynyl and 5-ethynyl isomers are exceptional substrates for CuAAC, routinely delivering >90% yields of high-purity 1,4-disubstituted triazole adducts[1]. However, the deprotection step prior to the click reaction requires careful selection.

The Causality of Fluoride Deprotection: Traditional alkaline cleavage (e.g., K₂CO₃ in Methanol) is often too harsh for oxazoles, leading to ring-opening or degradation[3]. Fluoride-mediated deprotection using Cesium Fluoride (CsF) is highly preferred. The fluoride ion selectively attacks the silicon atom of the TIPS group due to the exceptionally high bond dissociation energy of the Si-F bond, cleanly revealing the terminal alkyne without altering the local pH to levels that threaten the oxazole core[3].

Pathway cluster_0 Precursor Synthesis cluster_1 CuAAC Click Reaction Node1 Halo-oxazole (Iodide preferred) Node2 Sonogashira Coupling Node1->Node2 Node3 TIPS-Ethynyl Intermediate Node2->Node3 Node4 Deprotection (CsF preferred) Node3->Node4 Node5 Terminal Alkyne Node4->Node5 Node6 Triazole Adduct Node5->Node6 R-N3, Cu(I)

Synthetic workflow from halo-oxazole to triazole via TIPS-ethynyl intermediate.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and performance metrics for both isomers based on recent multigram-scale optimizations[1][3].

Parameter4-Ethynyl-2-methyl-1,3-oxazole5-Ethynyl-2-methyl-1,3-oxazole
Preferred Halide Precursor 4-Iodo-2-methyl-1,3-oxazole5-Iodo-2-methyl-1,3-oxazole
Precursor Synthesis Route Diiodination → CarbonylationDirect Electrophilic Iodination
Optimal Silyl Protection TIPS (Triisopropylsilyl)TIPS (Triisopropylsilyl)
Sonogashira Yield (TIPS) ~75 - 82%~85 - 92%
Optimal Deprotection Agent CsF (Cesium Fluoride)CsF (Cesium Fluoride)
CuAAC Click Yield > 90%> 90%
Ring Stability (Acidic Media) LowLow

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Sonogashira Coupling with TIPS-Acetylene

Objective: Synthesize the stable TIPS-protected ethynyl oxazole intermediate.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve the iodo-oxazole precursor (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Causality: CuI generates the highly reactive copper acetylide intermediate, while the Pd catalyst facilitates the oxidative addition into the C-I bond.

  • Reagent Addition: Add anhydrous Triethylamine (3.0 equiv) followed by TIPS-acetylene (1.2 equiv) dropwise.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (UV-active, Rf​ ~0.4) must be completely consumed. The TIPS-protected product will appear as a new, highly non-polar UV-active spot ( Rf​ ~0.7).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. The steric bulk of the TIPS group ensures the product survives silica gel intact[3].

Protocol B: One-Pot Deprotection and CuAAC Click Reaction

Objective: Generate the terminal alkyne in situ to prevent degradation and immediately trap it via cycloaddition.

  • Deprotection: Dissolve the TIPS-protected ethynyl oxazole (1.0 equiv) in a 2:1 mixture of EtOH/H₂O. Add CsF (1.5 equiv) and stir for 30 minutes at room temperature.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The mass corresponding to the TIPS-adduct must disappear, replaced by the mass of the free terminal alkyne [M+H]⁺.

  • Click Reagents: To the same flask, add the desired organic azide (1.1 equiv), followed by CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%). Causality: Sodium ascorbate acts as a reducing agent to maintain copper in the active Cu(I) oxidation state, preventing oxidative homocoupling of the sensitive alkyne.

  • Reaction: Stir at room temperature for 2–4 hours until complete conversion is observed via LC-MS.

  • Isolation: Dilute with water, extract with dichloromethane, and purify the resulting 1,4-disubstituted triazole[1].

References

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.[Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry (Cambridge Open Engage). Cambridge University Press.[Link]

Sources

Comparative

Benchmarking Bioconjugation Efficiency: 4-Ethynyl-2-methyl-1,3-oxazole vs. Standard Alkynes in CuAAC

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal bioconjugation due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioorthogonal bioconjugation due to its unparalleled regioselectivity and functional group tolerance[1]. However, a persistent challenge in dilute biological systems is the slow reaction kinetics of standard unactivated aliphatic alkynes (e.g., propargyl derivatives). While highly electron-deficient alkynes like propiolamides accelerate the reaction, they suffer from severe off-target Michael addition with biological thiols[2].

4-Ethynyl-2-methyl-1,3-oxazole emerges as a next-generation heteroaryl alkyne that bridges this gap. By leveraging the electron-withdrawing nature of the oxazole ring, this compound achieves significantly accelerated CuAAC kinetics without compromising bioorthogonality. This guide objectively benchmarks its performance against traditional alternatives and provides a self-validating experimental protocol for kinetic evaluation.

Mechanistic Rationale: The Causality of Acceleration

To understand why 4-ethynyl-2-methyl-1,3-oxazole outperforms standard propargyl compounds, we must examine the rate-limiting step of the CuAAC catalytic cycle: the formation of the copper(I) acetylide intermediate[3].

Standard aliphatic alkynes have a relatively high pKa​ (~25), making their deprotonation and subsequent coordination to copper slow in aqueous buffers at physiological pH. In contrast, the oxazole ring in 4-ethynyl-2-methyl-1,3-oxazole exerts strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. This significantly lowers the pKa​ of the terminal alkyne proton, facilitating rapid deprotonation and accelerating the formation of the highly reactive σ -bound copper acetylide complex.

Crucially, unlike propiolamides, the alkyne in 4-ethynyl-2-methyl-1,3-oxazole is not directly conjugated to a carbonyl group, which suppresses its susceptibility to nucleophilic attack by thiols (e.g., cysteine, glutathione), thereby preserving its bioorthogonality.

CuAAC_Mechanism A Heteroaryl Alkyne (4-Ethynyl-2-methyl-1,3-oxazole) + Cu(I) Catalyst B Copper(I) Acetylide Complex (Accelerated Formation) A->B Deprotonation (Rate-Limiting) C Coordination with Azide B->C Fast D Six-Membered Metallacycle C->D Cycloaddition E 1,4-Disubstituted Triazole + Regenerated Cu(I) D->E Ring Contraction E->A Cu(I) Recycle

Fig 1. CuAAC catalytic cycle highlighting accelerated copper acetylide formation via heteroaryl activation.

Comparative Performance Data

The following table synthesizes the kinetic and bioorthogonal performance of 4-ethynyl-2-methyl-1,3-oxazole against standard benchmarks. Data is normalized to standard ligand-accelerated CuAAC conditions (e.g., using THPTA ligand, pH 7.4)[2].

Alkyne ClassRepresentative CompoundRelative CuAAC Rate ( krel​ )Thiol Cross-Reactivity (Michael Addition)Bioconjugation Suitability
Unactivated Aliphatic Propargyl Alcohol1x (Baseline)NoneModerate (Too slow for <10 µM conc.)
Heteroaryl (Optimized) 4-Ethynyl-2-methyl-1,3-oxazole ~8x Negligible Excellent (Fast & Bioorthogonal)
Highly Activated N-Phenylpropiolamide~15xHigh ( k≈0.13M−1s−1 )Poor (Significant off-target labeling)

Key Takeaway: 4-Ethynyl-2-methyl-1,3-oxazole delivers an 8-fold kinetic enhancement over standard propargyl groups, enabling efficient labeling at low micromolar concentrations without the toxicity and off-target liabilities associated with propiolamides.

Experimental Validation: Self-Validating Kinetic Protocol

To objectively benchmark these alkynes in your own laboratory, we recommend a self-validating fluorogenic assay. By utilizing a pro-fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), the reaction system inherently reports its own progress. The azide is non-fluorescent until the triazole ring is formed, allowing for continuous, real-time extraction of second-order rate constants ( k2​ ) without the need for complex LC-MS quenching workflows.

Step-by-Step Methodology

Reagent Preparation:

  • Buffer: Prepare 100 mM Sodium Phosphate buffer, pH 7.4.

  • Catalyst Complex: Pre-mix CuSO4​ (1 mM in water) and THPTA ligand (5 mM in water) at a 1:5 molar ratio. Incubate for 5 minutes at room temperature to ensure complete chelation, protecting biomolecules from oxidative damage[1].

  • Reactants: Prepare 10 mM stock solutions of 3-azido-7-hydroxycoumarin and 4-ethynyl-2-methyl-1,3-oxazole in analytical grade DMSO.

Assay Execution:

  • In a 96-well black microplate, add 90 µL of the Sodium Phosphate buffer to the test wells.

  • Add 2 µL of the 3-azido-7-hydroxycoumarin stock (final concentration: 200 µM).

  • Add 2 µL of the 4-ethynyl-2-methyl-1,3-oxazole stock (final concentration: 200 µM).

  • Add 5 µL of a freshly prepared Sodium Ascorbate solution (100 mM in water; final concentration: 5 mM) to act as the reducing agent.

  • Initiation: Quickly add 1 µL of the pre-mixed Cu/THPTA complex (final Cu concentration: 10 µM) to initiate the reaction.

Data Acquisition & Analysis:

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor fluorescence continuously for 60 minutes at 25°C using λex​=404 nm and λem​=477 nm.

  • Plot the fluorescence intensity against time. Convert the fluorescence units to product concentration using a standard curve of the pure triazole product.

  • Calculate the second-order rate constant ( k2​ ) using standard bimolecular rate equations. Repeat the workflow substituting propargyl alcohol to calculate the relative rate enhancement.

Workflow S1 Step 1: Reagent Prep (Alkyne, Fluorogenic Azide, Cu/THPTA) S2 Step 2: Reaction Initiation (Aqueous Buffer, 25°C) S1->S2 S3 Step 3: Real-Time Monitoring (Fluorescence Ex/Em Tracking) S2->S3 S4 Step 4: Kinetic Analysis (Calculate k2 Rate Constant) S3->S4

Fig 2. Self-validating fluorogenic assay workflow for real-time CuAAC kinetic benchmarking.

Conclusion

For drug development professionals and chemical biologists, selecting the right alkyne handle is critical for assay sensitivity and target specificity. 4-Ethynyl-2-methyl-1,3-oxazole represents a highly optimized building block that successfully uncouples reaction speed from off-target reactivity. By rationally lowering the terminal alkyne pKa​ via heteroaryl substitution, it provides a robust, high-efficiency alternative to standard propargyl reagents, making it ideal for dilute bioconjugation workflows where quantitative yield and strict bioorthogonality are required.

References

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI (Molecules) URL:[Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry (ACS Publications / NIH) URL:[Link]

  • Theoretical Study of the Addition of Cu–Carbenes to Acetylenes to Form Chiral Allenes Source: ACS Omega URL:[Link]

Validation

Spectroscopic Validation of 4-Ethynyl-2-methyl-1,3-oxazole Reaction Intermediates: A Comparative Guide

Introduction to the Analytical Challenge 4-Ethynyl-2-methyl-1,3-oxazole (CAS 2025340-28-5) is a highly versatile heterocyclic building block, increasingly utilized in the synthesis of advanced therapeutics, including sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

4-Ethynyl-2-methyl-1,3-oxazole (CAS 2025340-28-5) is a highly versatile heterocyclic building block, increasingly utilized in the synthesis of advanced therapeutics, including substituted pyrrolidine-2-carboxylic acid derivatives acting as potent cGAS inhibitors[1]. When this compound is subjected to transition-metal-catalyzed reactions—such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling—the terminal alkyne moiety undergoes rapid metalation.

Capturing these transient organometallic species (e.g., copper-acetylide intermediates) is critical for elucidating reaction mechanisms, optimizing catalyst loading, and preventing the accumulation of hazardous energetic intermediates[2]. Because traditional offline analytical methods often fail to capture these moisture-sensitive and short-lived species, modern process analytical technology (PAT) relies on in operando techniques.

This guide objectively compares the performance of In-Situ FTIR , Continuous Flow NMR , and Offline HRMS for the spectroscopic validation of 4-ethynyl-2-methyl-1,3-oxazole intermediates, providing actionable, self-validating protocols for drug development professionals.

Section 1: Mechanistic Context & Platform Comparison

The primary challenge in monitoring 4-ethynyl-2-methyl-1,3-oxazole lies in capturing the deprotonation of the terminal alkyne and the subsequent formation of the metal-acetylide complex before it is consumed by the downstream electrophile.

G A 4-Ethynyl-2-methyl-1,3-oxazole (Starting Material) B Cu(I) Catalyst Activation A->B Add Cu(I) C π-Alkyne Copper Complex (Transient) B->C π-Coordination D Copper-Acetylide Intermediate (Key Target) C->D Deprotonation E Azide Cycloaddition (Triazole Formation) D->E Azide Addition

Fig 1: 4-Ethynyl-2-methyl-1,3-oxazole catalytic cycle and transient metal-acetylide formation.

Objective Platform Comparison

To accurately profile this cycle, researchers must select analytical platforms based on temporal resolution and structural elucidation capabilities. Flow cells integrated with NMR spectrometers allow for the safe, in operando observation of elusive kinetic data without isolating hazardous intermediates, directly addressing the sensitivity limitations of commercial IR probes[2].

Table 1: Quantitative Performance Metrics for Intermediate Validation

Analytical PlatformTemporal ResolutionLimit of Detection (LOD)Structural ElucidationBest Use Case
In-Situ FTIR (ATR) < 1 second~1-5 mMLow (Functional group tracking)Real-time kinetic profiling of C≡C stretch shifts.
Continuous Flow NMR 10 - 60 seconds~0.1 mMHigh (Atomic connectivity)Quantitative tracking of alkyne deprotonation.
Offline HRMS Minutes to Hours< 1 µMVery High (Exact mass)Trapping and confirming absolute intermediate mass.

Section 2: Self-Validating Experimental Methodologies

As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on offline characterization for transient species. The terminal alkyne of 4-ethynyl-2-methyl-1,3-oxazole is highly susceptible to oxidative homocoupling (Glaser coupling) if the copper-acetylide intermediate is not rapidly consumed. Therefore, your analytical protocol must be a self-validating system : the disappearance of the starting material must kinetically match the appearance of the intermediate, which in turn must match the formation of the product. Any mass balance discrepancy indicates a side reaction.

To achieve this, we utilize an integrated workflow combining FTIR and Flow NMR to offset the differing absorption coefficients of normal IR modes with the quantitative nature of NMR[2].

Workflow N1 Reaction Vessel (Anhydrous Conditions) N2 In-Situ FTIR Probe (ATR-IR) N1->N2 Real-time monitoring N3 Continuous Flow Pump N1->N3 Aliquot sampling N5 Data Acquisition & Kinetic Modeling N2->N5 IR Spectra N4 Flow NMR Cell (80 MHz / 400 MHz) N3->N4 Flow transfer N4->N5 NMR Spectra

Fig 2: Integrated In-Situ FTIR and Flow NMR workflow for real-time intermediate validation.

Protocol 1: In-Situ FTIR Monitoring of Metal-Acetylide Formation

Causality Focus: We utilize an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel to bypass the need for physical sampling. Physical sampling exposes the highly sensitive copper-acetylide intermediate to atmospheric moisture, leading to premature protonation back to the starting oxazole.

  • System Purge & Background: Purge the reaction vessel with N₂ for 30 minutes. Collect a solvent background spectrum (e.g., anhydrous THF) using the ATR-IR probe (resolution: 4 cm⁻¹, 128 scans).

  • Reagent Introduction: Add 4-ethynyl-2-methyl-1,3-oxazole (0.5 M). Monitor the baseline stabilization of the terminal alkyne C-H stretch at ~3290 cm⁻¹.

  • Catalyst Injection: Inject the Cu(I) catalyst and amine base.

  • Real-Time Tracking: Set the FTIR to acquire spectra every 15 seconds. Validate intermediate formation by tracking the simultaneous disappearance of the 3290 cm⁻¹ peak and the emergence of the metal-acetylide C≡C stretch at ~1990 cm⁻¹.

Protocol 2: Continuous Flow NMR Kinetic Profiling

Causality Focus: While FTIR tracks functional groups, it cannot quantify the exact ratio of unreacted alkyne to intermediate due to fluctuating IR absorption coefficients. Continuous flow cell NMR provides absolute quantification by monitoring changes in the functional group proton signals[3].

  • Flow Cell Integration: Connect a PTFE flow loop from the reaction vessel to an 80 MHz or 400 MHz Flow NMR cell using a continuous flow pump (flow rate: 1.5 mL/min).

  • Baseline Acquisition: Acquire a ¹H NMR spectrum of the starting mixture. Identify the terminal alkyne proton of 4-ethynyl-2-methyl-1,3-oxazole at ~4.2 ppm and the oxazole ring proton.

  • Continuous Monitoring: Initiate the reaction. Acquire sequential ¹H NMR spectra (e.g., 8 scans per spectrum, 30-second intervals).

  • Data Validation: The intermediate phase is validated when the terminal alkyne proton signal (~4.2 ppm) completely disappears, while the oxazole ring proton remains intact but shifts slightly downfield due to the electron-withdrawing nature of the newly formed metal complex.

Section 3: Spectroscopic Data Interpretation

To ensure rigorous scientific integrity, cross-reference your acquired data against the established spectroscopic markers for oxazole-alkyne systems.

Table 2: Key Spectroscopic Markers for 4-Ethynyl-2-methyl-1,3-oxazole

Chemical SpeciesFTIR Marker (cm⁻¹)¹H NMR Marker (ppm)Causality / Assignment
Free 4-Ethynyl-2-methyl-1,3-oxazole ~3290 (s), ~2110 (w)~4.2 (s, 1H, C≡CH)Free terminal alkyne C-H stretch and proton resonance.
π-Alkyne Copper Complex ~2080 (w)~4.5 (br s, 1H)Downfield NMR shift due to metal coordination deshielding.
Copper-Acetylide Intermediate ~1990 (m)Signal DisappearsDeprotonation eliminates the C-H bond; C≡C bond weakens.
Conclusion

For the robust validation of 4-ethynyl-2-methyl-1,3-oxazole reaction intermediates, relying on a single analytical node is insufficient. In-Situ FTIR provides the necessary sub-second temporal resolution to catch the initial π-coordination, while Continuous Flow NMR delivers the definitive structural quantification required to prove acetylide formation. By combining these platforms into a self-validating loop, researchers can confidently optimize complex heterocyclic cross-coupling reactions without falling victim to offline sampling artifacts.

Sources

Comparative

comparative analysis of oxazole-based terminal alkynes in organic synthesis

Comparative Analysis of Oxazole-Based Terminal Alkynes in Organic Synthesis: A Senior Scientist’s Guide As the demands of modern medicinal chemistry and materials science grow, the strategic selection of heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Oxazole-Based Terminal Alkynes in Organic Synthesis: A Senior Scientist’s Guide

As the demands of modern medicinal chemistry and materials science grow, the strategic selection of heterocyclic building blocks is paramount. Oxazole-based terminal alkynes have emerged as highly versatile synthons, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-Catalyzed Sonogashira cross-couplings. Unlike simple phenyl or heavily lipophilic thiazole alkynes, the oxazole scaffold offers a unique balance of electron-withdrawing character, structural rigidity, and optimal bioisosteric properties (acting as a potent hydrogen-bond acceptor).

This guide provides an objective, data-driven comparison of oxazole-based terminal alkynes against common alternatives, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for your synthetic workflows.

Structural & Physicochemical Comparison

The choice of a terminal alkyne dictates not only the kinetics of the synthetic coupling but also the pharmacokinetic profile (ADME) of the resulting molecule.

  • Electronic Influence on Reactivity: The oxygen atom in the oxazole ring is highly electronegative, rendering the heterocycle strongly electron-withdrawing. This inductive effect increases the acidity of the terminal alkyne proton (lowering its pKa​ ) compared to phenyl alkynes. Consequently, the deprotonation step required to form the active Copper(I) acetylide intermediate in CuAAC is accelerated, allowing reactions to proceed under milder basic conditions .

  • Oxazole vs. Thiazole: While thiazole alkynes share similar geometric profiles, the sulfur atom increases the overall lipophilicity (LogP) of the molecule. In cross-coupling reactions, the sulfur in thiazoles can sometimes coordinate with and partially deactivate palladium catalysts, requiring higher catalyst loadings. Oxazoles circumvent this issue while providing superior aqueous solubility .

Quantitative Data Comparison

Table 1: Physicochemical and Synthetic Performance Profiles of Terminal Alkynes

Scaffold TypeElectronic NatureEst. Alkyne pKa​ CuAAC KineticsSonogashira YieldsPrimary Bioisosteric Role
Oxazole Alkyne Electron-deficient~22–24Fast80–95%H-bond acceptor, high solubility
Thiazole Alkyne Moderately e⁻-deficient~23–25Moderate75–90%Lipophilic H-bond acceptor
Phenyl Alkyne Neutral / e⁻-rich~28.8Baseline85–98%Hydrophobic spatial linker

Mechanistic Advantages in Click Chemistry (CuAAC)

In CuAAC, the rate-determining step is often the formation of the copper(I) acetylide complex. Because oxazole terminal alkynes are more acidic, they readily form the metallacycle intermediate without the need for harsh heating or strong amine bases, which can degrade sensitive biological substrates .

CuAAC_Pathway A Oxazole Alkyne + Cu(I) B Cu(I) Acetylide Formation A->B Deprotonation C Azide Coordination B->C + R-N3 D Metallacycle Intermediate C->D Cycloaddition E Ring Contraction & Protonation D->E Rearrangement E->A Catalyst Regeneration F 1,4-Disubstituted Triazole Product E->F - Cu(I)

Fig 1: CuAAC catalytic cycle highlighting oxazole-alkyne coordination and triazole formation.

Self-Validating Protocol A: CuAAC of Oxazole Terminal Alkynes

This protocol utilizes an in situ reduction system to ensure active catalyst generation.

  • Reagent Assembly: Dissolve the oxazole terminal alkyne (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of t -BuOH and H2​O (0.1 M).

    • Causality: The biphasic/micellar nature of this solvent system stabilizes the Cu(I) acetylide intermediate and drives the reaction thermodynamically without requiring strict anhydrous conditions.

  • Catalyst Activation: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (15 mol%).

    • Causality & Validation: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). Self-Validation: The reaction mixture will transition from a pale blue (Cu(II)) to a colorless or light yellow suspension (Cu(I)), visually confirming successful catalyst activation.

  • Reaction & Isolation: Stir at room temperature for 2–4 hours. The high thermodynamic driving force of the oxazole alkyne typically pushes the reaction to completion rapidly. Filter the resulting precipitate or extract with EtOAc to isolate the 1,4-disubstituted triazole.

Performance in Palladium-Catalyzed Cross-Couplings (Sonogashira)

When constructing complex extended π -systems or pharmaceutical precursors (such as kinase inhibitors), Sonogashira coupling of oxazole alkynes with aryl halides or triflates is highly efficient. A critical challenge in Sonogashira couplings is the competing Glaser homocoupling of the alkynes. Oxazole alkynes, when paired with the correct solvent and base matrix, exhibit minimal homocoupling .

Sonogashira_Workflow Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II)(R)(X)] Pd0->OA + R-X (Electrophile) TM Transmetalation OA->TM RE Reductive Elimination TM->RE Isomerization RE->Pd0 Pd(0) Regeneration Prod Internal Alkyne Product RE->Prod Cu Cu(I) Acetylide Cycle (from Oxazole Alkyne) Cu->TM Cu to Pd Transfer

Fig 2: Sonogashira coupling of oxazole-based terminal alkynes via Pd/Cu transmetalation.

Self-Validating Protocol B: Sonogashira Coupling of Oxazole Alkynes

This protocol is optimized to suppress alkyne homocoupling and protect the oxazole ring.

  • Inert Preparation: In an oven-dried Schlenk flask under argon, combine the oxazole terminal alkyne (1.1 equiv), aryl triflate/halide (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%) in anhydrous 1,4-dioxane (0.1 M).

    • Causality: 1,4-dioxane is explicitly selected over DMF. DMF at elevated temperatures promotes the oxidative Glaser homocoupling of the alkyne. Dioxane suppresses this side reaction, ensuring high cross-coupling yields .

  • Base Addition: Add 2,6-lutidine (5.0 equiv) as the amine base.

    • Causality & Validation: 2,6-lutidine is a sterically hindered, mild base that effectively neutralizes the generated acid ( HX or HOTf ) without coordinating strongly to the Pd center (which would poison the catalyst). Self-Validation: As the catalytic cycle turns over, the precipitation of the 2,6-lutidinium salt will become visible in the dioxane solution, serving as a real-time kinetic indicator of reaction progress.

  • Thermal Cycling: Heat to 65 °C for 12–24 hours. Cool, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography.

References

  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2002). "Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles." Organic Letters, ACS Publications. URL:[Link]

  • Islas-Jácome, A., et al. (2019). "Synthesis of Tris-Heterocycles via a Cascade IMCR/Aza Diels-Alder + CuAAC Strategy." Frontiers in Chemistry. URL:[Link]

  • Yang, W., et al. (2019). "Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction." RSC Advances. URL:[Link]

Validation

A Comparative Guide to Validating the Regioselectivity of 4-Ethynyl-2-Methyl-1,3-Oxazole Triazole Products

In the landscape of modern drug discovery and development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in creating complex...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in creating complex molecular architectures.[1][2] The reaction's high regioselectivity, typically favoring the 1,4-disubstituted 1,2,3-triazole isomer, is a key attribute that makes it a powerful tool for medicinal chemists.[3][4] However, rigorous validation of this regioselectivity is a critical step in ensuring the structural integrity and, ultimately, the biological activity of novel compounds. This guide provides a comprehensive comparison of methodologies for validating the regioselectivity of triazole products derived from the reaction of 4-ethynyl-2-methyl-1,3-oxazole with organic azides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The inherent electronic properties of the azide and the terminal alkyne, in concert with the copper catalyst, orchestrate a stepwise mechanism that preferentially yields the 1,4-regioisomer.[5][6][7] This stands in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers.[1][8] For applications in drug development, where precise structure-activity relationships are paramount, the unambiguous determination of the triazole substitution pattern is non-negotiable.

This guide will delve into the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore the theoretical underpinnings of each method and provide detailed, step-by-step protocols for their application in the context of 4-ethynyl-2-methyl-1,3-oxazole triazole products.

Comparative Analysis of Analytical Methodologies

The two principal methods for assessing the regioselectivity of triazole formation are NMR spectroscopy and HPLC. Each offers distinct advantages and, when used in concert, they provide a robust and unequivocal validation of the product's structure.

Method Principle Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and spatial relationships.Provides unambiguous structural elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments can definitively distinguish between 1,4- and 1,5-isomers.Requires a relatively pure sample. Can be less sensitive for detecting minor isomers in a mixture.
HPLC Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Highly sensitive for detecting and quantifying minor isomers. Can be used for both analytical and preparative purposes.Does not provide direct structural information. Isomer identification relies on comparison with authentic standards or collection of fractions for subsequent analysis (e.g., by NMR).

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive assignment of triazole regiochemistry. The key to distinguishing between the 1,4- and 1,5-isomers lies in the analysis of through-bond and through-space correlations.

  • ¹H and ¹³C NMR: The chemical shifts of the triazole proton and carbons can provide initial clues. In general, the triazole proton (H-5) of the 1,4-isomer is found slightly downfield compared to the corresponding proton in the 1,5-isomer. Similarly, the chemical shifts of the triazole carbons (C-4 and C-5) differ between the two isomers.[9][10]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is arguably the most decisive for regiochemical assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. For the 1,4-isomer, a correlation will be observed between the protons of the substituent at the 1-position of the triazole and the C-5 carbon of the triazole ring. Conversely, for the 1,5-isomer, a correlation will be seen between the protons of the substituent at the 1-position and the C-4 carbon.[11][12]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons that are in close proximity. In the 1,5-isomer, the protons of the substituent at the 1-position and the protons of the substituent at the 5-position will be spatially close, resulting in a NOESY cross-peak. This cross-peak will be absent in the 1,4-isomer.[10][13]

High-Performance Liquid Chromatography (HPLC): A Sensitive Tool for Isomer Separation

HPLC is an excellent complementary technique to NMR for validating regioselectivity, particularly for quantifying the isomeric ratio.[14][15] The choice of stationary and mobile phases is crucial for achieving baseline separation of the 1,4- and 1,5-isomers.

  • Normal-Phase vs. Reverse-Phase: Both normal-phase and reverse-phase HPLC can be employed for the separation of triazole isomers. The choice will depend on the overall polarity of the synthesized molecules. Chiral stationary phases can also be effective for separating certain triazole enantiomers and diastereomers.[16]

  • Method Development: A systematic approach to method development, involving screening of different columns and mobile phase compositions, is necessary to achieve optimal separation.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted Triazole from 4-Ethynyl-2-Methyl-1,3-Oxazole

This protocol describes a general procedure for the CuAAC reaction to synthesize the target triazole.

Materials:

  • 4-Ethynyl-2-methyl-1,3-oxazole

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted triazole.

Protocol 2: NMR-Based Validation of Regioselectivity

This protocol outlines the NMR experiments required to confirm the structure of the synthesized triazole.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Experiments:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard ¹³C NMR spectrum.

  • Acquire a 2D HMBC spectrum. Optimize the experiment to detect long-range couplings (typically 8-10 Hz).

  • Acquire a 2D NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.

Data Analysis:

  • ¹H and ¹³C NMR: Assign all proton and carbon signals.

  • HMBC: Look for the key correlation between the protons of the N1-substituent and either C4 or C5 of the triazole ring.

  • NOESY: Look for a cross-peak between the protons of the N1-substituent and the protons of the C5-substituent.

Expected NMR Data for Regioisomers

Isomer Key HMBC Correlation Key NOESY Correlation Expected ¹H Chemical Shift (Triazole H) Expected ¹³C Chemical Shift (Triazole C)
1,4-Isomer N1-substituent protons to C5Absent~7.5 - 8.5 ppmC4: ~145 ppm, C5: ~125 ppm
1,5-Isomer N1-substituent protons to C4Present between N1- and C5-substituent protons~7.0 - 8.0 ppmC4: ~135 ppm, C5: ~130 ppm

Note: The exact chemical shifts will vary depending on the substituents and the solvent used.

Protocol 3: HPLC-Based Validation of Regioselectivity

This protocol provides a general workflow for developing an HPLC method to separate the triazole regioisomers.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A selection of analytical HPLC columns (e.g., C18, Phenyl, Cyano).

Method Development:

  • Prepare standard solutions of the purified 1,4-isomer (if available) and the crude reaction mixture. If a standard for the 1,5-isomer is not available, a reaction known to produce a mixture (e.g., a thermal cycloaddition) can be used for initial method development.

  • Start with a generic gradient method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).

  • Inject the crude reaction mixture and observe the chromatogram.

  • If co-elution occurs, systematically vary the gradient, mobile phase composition (e.g., methanol instead of acetonitrile), and try different stationary phases (e.g., Phenyl or Cyano column) until baseline separation is achieved.

  • Once a suitable method is developed, inject the purified 1,4-isomer to confirm its retention time. Any other major peak in the crude mixture can be tentatively assigned as the 1,5-isomer.

  • For quantitative analysis, create a calibration curve using the purified 1,4-isomer.

Visualizing the Workflow

Diagram 1: CuAAC Reaction and Regioselectivity

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Potential Products 4-Ethynyl-2-methyl-1,3-oxazole 4-Ethynyl-2-methyl-1,3-oxazole Cu(I) Cu(I) 4-Ethynyl-2-methyl-1,3-oxazole->Cu(I) Coordination Organic Azide Organic Azide Organic Azide->Cu(I) 1,4-Regioisomer 1,4-Regioisomer Cu(I)->1,4-Regioisomer Major Product 1,5-Regioisomer 1,5-Regioisomer Cu(I)->1,5-Regioisomer Minor Product Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) Reductant for Cu(II)

Caption: The Cu(I)-catalyzed reaction between an alkyne and an azide predominantly yields the 1,4-regioisomer.

Diagram 2: Experimental Workflow for Regioselectivity Validation

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Regioselectivity Analysis cluster_conclusion Conclusion A CuAAC Reaction B Work-up & Extraction A->B C Column Chromatography B->C D NMR Spectroscopy (1H, 13C, HMBC, NOESY) C->D E HPLC Analysis C->E F Unambiguous Structure Confirmation D->F E->F

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-ethynyl-2-methyl-1,3-oxazole

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-ethynyl-2-methyl-1,3-oxazole. Designed for researchers, chemists, and drug development professionals, this document synth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-ethynyl-2-methyl-1,3-oxazole. Designed for researchers, chemists, and drug development professionals, this document synthesizes procedural directives with the underlying scientific rationale to ensure operational safety and regulatory compliance.

Immediate Safety Profile & Hazard Assessment

Inferred Hazard Classification: Based on data from analogous structures such as 2-methyl-1,3-oxazole, 5-ethynyl-2-methyl-1,3-oxazole, and other ethynyl-substituted heterocycles, it is prudent to handle this compound with the assumption that it poses the following risks:

  • Flammable Liquid: Low molecular weight organic compounds are often flammable.[1][2]

  • Skin and Eye Irritant/Corrosive: Oxazole derivatives can cause skin irritation and serious eye damage.[2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar ethynyl-oxazole compounds are classified with warnings for acute toxicity.[4]

  • Specific Target Organ Toxicity: May cause respiratory irritation or drowsiness.[1][4]

Scientist's Note (Causality): The oxazole ring is a nitrogen- and oxygen-containing heterocycle common in bioactive molecules.[5][6] While the ring itself is relatively stable, the overall molecule's low molecular weight suggests a potential for volatility and flammability. The ethynyl group presents a site of high reactivity, and the molecule as a whole should be treated as a potentially toxic and irritating organic compound.

Core Disposal Principle: Professional Hazardous Waste Management

Under no circumstances should 4-ethynyl-2-methyl-1,3-oxazole or materials contaminated with it be disposed of via standard laboratory drains or in regular trash.[3] The primary and only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][8] This ensures the material is handled, transported, and destroyed in compliance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Required Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following PPE is worn.[3][10]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential vapors that could cause serious eye damage.[2][3]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.Prevents skin contact, irritation, and potential dermal absorption.[3]
Body Protection A flame-resistant lab coat should be worn at all times.Protects against spills on clothing and provides a barrier in case of accidental ignition.
Respiratory All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[3][8]The compound may be volatile and cause respiratory irritation.[1][4] A fume hood is the primary engineering control.

Step-by-Step Disposal Protocol

This protocol outlines the workflow from waste generation to final collection.

Step 1: Waste Segregation

Immediately segregate waste contaminated with 4-ethynyl-2-methyl-1,3-oxazole from all other waste streams.[7][8]

  • Solid Waste: Includes contaminated weighing paper, pipette tips, gloves, and bench paper.

  • Liquid Waste: Includes reaction mixtures, solvent rinses (e.g., from glassware), and stock solutions.

  • Sharps Waste: Includes contaminated needles or glass pipettes.

Scientist's Note (Trustworthiness): Proper segregation is a cornerstone of safe laboratory practice. It prevents inadvertent and dangerous reactions between incompatible chemicals in a shared waste container. For instance, mixing an organic compound with strong oxidizers could lead to a fire or explosion.

Step 2: Waste Collection and Containment

Collect each segregated waste stream in a dedicated, appropriate container.[11]

  • Liquid Waste:

    • Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • If the original reagent bottle is empty, it can be repurposed for waste collection after being clearly relabeled as waste.[3]

    • Affix a "Hazardous Waste" label (see Step 3).

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Solid Waste:

    • Collect in a heavy-duty, sealable plastic bag or a wide-mouth container clearly labeled as hazardous waste.[11]

    • For grossly contaminated items, double-bagging is recommended.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container.

Step 3: Labeling Waste Containers

Proper labeling is a critical regulatory requirement. All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[7][8][11] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "4-ethynyl-2-methyl-1,3-oxazole" . List other components if it is a mixture.

  • A clear indication of the hazards: "Flammable, Toxic, Irritant" .

  • The date accumulation started.

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store containers in a secondary containment bin to catch any potential leaks.

  • Ensure the area is away from heat sources, open flames, and incompatible materials.[3]

  • Keep waste containers closed at all times except when adding waste.[3][8]

Step 5: Arranging Final Disposal

Once a waste container is full or is no longer being added to, arrange for its removal.

  • Contact your institution's EHS department to schedule a hazardous waste pickup.[3][8]

  • Follow all institutional procedures for completing waste manifests and record-keeping.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-ethynyl-2-methyl-1,3-oxazole.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Start Waste Generated (Solid, Liquid, Sharps) Assess Assess Hazards (Flammable, Toxic, Irritant) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Step 1: Segregate Waste (Solid vs. Liquid vs. Sharps) PPE->Segregate Contain_Solid Step 2: Contain Solid Waste (Labeled Bag/Container) Segregate->Contain_Solid Solids Contain_Liquid Step 2: Contain Liquid Waste (Labeled, Sealed Bottle) Segregate->Contain_Liquid Liquids Label Step 3: Apply Hazardous Waste Label (Name, Hazards, Date) Contain_Solid->Label Contain_Liquid->Label Store Step 4: Store in SAA (Secondary Containment) Label->Store EHS Step 5: Contact EHS for Pickup Store->EHS

Caption: Disposal workflow for 4-ethynyl-2-methyl-1,3-oxazole.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.[3]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate vapors.

  • Consult EHS: For large spills, contact your institution's EHS department immediately.

  • Cleanup (for minor spills):

    • Ensure you are wearing the full required PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3] Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Collect all cleaning materials (gloves, pads, wipes) and dispose of them as hazardous solid waste.[7]

References

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Retrieved from [Link]

  • Hep Journals. (n.d.). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Hep Journals. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ethynyl-5-methyl-1,3-oxazole — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ethynyl-5-methyl-1,3-oxazole — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Retrieved from [Link]

  • Needle.Tube. (n.d.). Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Needle.Tube. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. UW-Madison Environment, Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, July 29). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-ethynyl-2-methyl-1,3-oxazole

Comprehensive Safety Protocol: Handling 4-ethynyl-2-methyl-1,3-oxazole As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Protocol: Handling 4-ethynyl-2-methyl-1,3-oxazole

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4-ethynyl-2-methyl-1,3-oxazole. The guidance herein is synthesized from safety data for structurally analogous compounds and established best practices for handling reactive chemical moieties. The primary objective is to ensure your safety through a deep understanding of the potential hazards and the implementation of robust, self-validating safety procedures.

Hazard Assessment: A Structurally-Informed Approach

Due to the novelty of 4-ethynyl-2-methyl-1,3-oxazole, comprehensive toxicological data is not yet available. Therefore, a conservative risk assessment must be performed based on its constituent chemical functionalities: the 1,3-oxazole ring and the terminal ethynyl (acetylene) group .

  • The Oxazole Moiety: The 1,3-oxazole ring is a common motif in many biologically active compounds and pharmaceuticals.[1][2] Its presence suggests that the molecule is likely to be bioactive. Analogous heterocyclic compounds are known to cause skin and eye irritation.[3][4] Some oxazole derivatives are also noted for potential toxicity.[1][5]

  • The Ethynyl Moiety: Terminal acetylenic compounds present specific physical hazards. They can be flammable, and fine dusts of solid acetylenic compounds can form explosive mixtures with air.[6] It is crucial to prevent the build-up of electrostatic charge and to keep the compound away from sources of ignition.[7][8]

Based on this structural analysis, 4-ethynyl-2-methyl-1,3-oxazole should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation , with an additional physical hazard of being flammable .

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Component Specification Protection Against Rationale & Standards
Eye & Face Protection Tight-sealing safety goggles and a full-face shield.Chemical splashes, vapors, and dust particles.Standard safety glasses are insufficient. Goggles (conforming to EN 166 or ANSI Z87.1) protect against splashes from all angles. A face shield provides an additional layer of protection for the entire face.[9][10]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Direct skin contact, absorption, and irritation.Always inspect gloves for tears or degradation before use. Use proper removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately in the appropriate waste stream.[11]
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Accidental spills, splashes, and potential flash fires.The lab coat should be buttoned completely. Do not wear shorts or open-toed shoes in the laboratory.[12] For tasks with a higher risk of fire, flame-resistant overalls (EN ISO 14116) are recommended.[10]
Respiratory Protection Mandatory use within a certified chemical fume hood.Inhalation of dust, aerosols, or vapors.A properly functioning chemical fume hood is the primary engineering control. In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][13]

Operational and Handling Protocol

Adherence to a strict, step-by-step protocol is critical for mitigating risks. This workflow is designed to be a self-validating system, ensuring safety at every stage.

Step 1: Preparation and Pre-Handling Inspection
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is optimal.

  • Assemble all Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and clean. Use non-sparking tools where possible.[8][13]

  • Inspect PPE: Don all required PPE as listed in the table above. Carefully inspect each item for damage.

  • Establish an Exclusion Zone: Ensure the area around the fume hood is clear of unnecessary personnel and combustible materials.[14]

Step 2: Aliquoting and Transfer
  • Grounding: When transferring the solid, take measures to prevent the buildup of electrostatic charge, which can be an ignition source.[7][11]

  • Controlled Dispensing: If the compound is a solid, carefully scoop the material, avoiding the creation of dust clouds.[6] If it is a liquid, use a syringe or pipette to transfer it slowly.

  • Container Management: Keep the source container tightly closed when not in use. Containers must be carefully resealed to prevent leakage.[7][15]

Step 3: Post-Handling Decontamination
  • Clean Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Clean Workspace: Wipe down the interior surfaces of the fume hood.

  • Doff PPE Correctly: Remove PPE in the reverse order it was put on, taking care not to touch the exterior of contaminated items with bare skin.

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves.[9][12]

Below is a diagram illustrating the procedural workflow for safely handling 4-ethynyl-2-methyl-1,3-oxazole.

G Workflow for Handling 4-ethynyl-2-methyl-1,3-oxazole cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Assess Risks (Irritant, Flammable) B Verify Fume Hood Certification A->B C Don Full PPE (Goggles, Shield, FR Coat, Gloves) B->C D Ground Equipment C->D Proceed to Handling E Transfer Compound (Avoid Dust/Aerosols) D->E F Seal Containers Immediately E->F G Decontaminate Workspace & Glassware F->G Proceed to Cleanup H Dispose of Waste in Designated Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Procedural workflow for handling 4-ethynyl-2-methyl-1,3-oxazole.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16]

  • Spills: Evacuate the area. For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.[6][8]

Waste Disposal
  • Segregation: All materials contaminated with 4-ethynyl-2-methyl-1,3-oxazole, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[17] All waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult your institution's EHS office for specific guidance.[9][17]

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